Methyl 7-methoxycinnoline-3-carboxylate
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 7-methoxycinnoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3 |
InChI Key |
USADUDZTHBKGGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NN=C(C=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 7-methoxycinnoline-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Among these, the cinnoline nucleus, a bicyclic aromatic heterocycle, has garnered significant attention for its versatile pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a key derivative, Methyl 7-methoxycinnoline-3-carboxylate, a valuable building block for pharmaceutical and organic synthesis research.[3] We will delve into its fundamental molecular properties, explore its synthesis and structural characterization, and discuss its applications as a versatile intermediate in the development of innovative therapeutics.
Core Molecular Attributes
A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent research and development. These fundamental properties are crucial for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall compound characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| IUPAC Name | methyl 7-methoxycinnoline-3-carboxylate | [3] |
| CAS Number | 1261236-48-9 | [3] |
Strategic Synthesis and Mechanistic Insights
The construction of the cinnoline core of Methyl 7-methoxycinnoline-3-carboxylate can be approached through established methodologies in heterocyclic chemistry. A critical route is the Richter cinnoline synthesis, which involves the cyclization of a suitably substituted aryl precursor.[3][4]
Retrosynthetic Analysis
A logical disconnection of Methyl 7-methoxycinnoline-3-carboxylate points towards a key diazotization and cyclization sequence. The primary bond cleavages in a retrosynthetic sense are the N-N bond and a C-C bond of the heterocyclic ring, leading back to a substituted o-aminophenyl precursor.[3] This analysis identifies 2-amino-4-methoxyphenyl derivatives as crucial starting materials for a regioselective synthesis.[3]
Caption: Retrosynthetic approach for Methyl 7-methoxycinnoline-3-carboxylate.
Proposed Synthetic Workflow: Richter Synthesis
The Richter synthesis provides a viable pathway to the cinnoline core. The general mechanism involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt. To achieve the desired 7-methoxy substitution pattern, the synthesis would logically commence from a precursor such as 3-methoxyaniline.[3]
Step-by-Step Protocol:
-
Functionalization of the Aniline Precursor: Begin with a suitable 3-methoxyaniline derivative and introduce an ortho-alkynyl group. This can be achieved through various cross-coupling reactions or other established synthetic transformations.
-
Diazotization: The resulting ortho-alkynyl aniline is then subjected to diazotization using a reagent like sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.
-
Intramolecular Cyclization: The arenediazonium salt undergoes a spontaneous intramolecular cyclization, where the terminal alkyne attacks the diazonium group, leading to the formation of the cinnoline ring system.
-
Esterification: If the carboxylate group is not already present as a methyl ester, a final esterification step would be required. This can be accomplished using methanol in the presence of an acid catalyst.
Caption: Proposed workflow for the synthesis of Methyl 7-methoxycinnoline-3-carboxylate.
Spectroscopic and Structural Characterization
A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Methyl 7-methoxycinnoline-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the protons on the cinnoline ring system. The aromatic region would display characteristic multiplets, while the methoxy and methyl ester groups would appear as sharp singlets.[3]
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | s | 1H | H-4 |
| ~7.8-8.0 | d | 1H | H-5 |
| ~7.2-7.4 | dd | 1H | H-6 |
| ~7.0-7.2 | d | 1H | H-8 |
| ~4.0 | s | 3H | OCH₃ (at C-7) |
| ~3.9 | s | 3H | COOCH₃ |
| Note: These are predicted values based on analogs and may vary with solvent and experimental conditions.[3] |
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, including the carbons of the cinnoline ring, the methoxy group, and the ester functionality.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of Methyl 7-methoxycinnoline-3-carboxylate. The major fragmentation pathway for the parent cinnoline structure involves the loss of a nitrogen molecule (N₂).[5] For derivatives, fragmentation patterns can provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule. The spectrum of Methyl 7-methoxycinnoline-3-carboxylate would be expected to show characteristic absorption bands for the C=O of the ester, C-O stretching of the ester and ether, and C=N and C=C bonds of the aromatic cinnoline ring.
Applications in Drug Discovery and Development
The structural features of Methyl 7-methoxycinnoline-3-carboxylate, specifically the 7-methoxy substituent and the 3-carboxylate group, make it a highly valuable scaffold for the creation of diverse compound libraries.[3] This allows for the exploration of new chemical space in the quest for novel therapeutic agents.[3]
The cinnoline core is a known pharmacophore present in compounds with a wide range of biological activities, including:
-
Antimicrobial Activity: Cinnoline derivatives have been investigated for their potential as antibacterial and antifungal agents.[1][2]
-
Anticancer Activity: The cinnoline scaffold has been incorporated into molecules designed as potential antitumor agents.[2]
-
Anti-inflammatory and Analgesic Properties: Certain cinnoline derivatives have shown promise as anti-inflammatory and pain-relieving compounds.[2]
The ester functionality of Methyl 7-methoxycinnoline-3-carboxylate serves as a versatile handle for further chemical modifications, allowing medicinal chemists to synthesize a variety of amides, hydrazides, and other derivatives. This enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
Conclusion
Methyl 7-methoxycinnoline-3-carboxylate is a well-defined chemical entity with significant potential as a foundational building block in drug discovery and organic synthesis. Its synthesis, rooted in established heterocyclic chemistry, provides a reliable route to this valuable intermediate. The comprehensive spectroscopic characterization ensures its structural integrity, paving the way for its use in the rational design and development of novel, biologically active compounds. As research into the therapeutic potential of cinnoline derivatives continues to expand, the importance of versatile scaffolds like Methyl 7-methoxycinnoline-3-carboxylate will undoubtedly grow.
References
-
Palmer, M. H., Russell, E. R. R., & Wolstenholme, W. A. (1969). The mass spectra of cinnolines and their N‐oxides. Organic Mass Spectrometry, 2(12), 1265-1275. [Link]
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Glinka, R., & Glinka, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]
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Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part III. The Richter Reaction. Journal of the Chemical Society (Resumed), 1170-1176. [Link]
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An In-depth Technical Guide to the Biological Activity Profile of 7-Methoxycinnoline-3-Carboxylate Derivatives
Foreword: Navigating the Research Landscape
The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] Among these, the cinnoline-3-carboxylate framework has emerged as a key area of interest for the development of novel therapeutic agents. This guide focuses specifically on the 7-methoxycinnoline-3-carboxylate core, a substructure with significant potential for modulation of biological activity. It is important to note that while the broader class of cinnoline derivatives is well-documented, the specific 7-methoxy substitution in conjunction with the 3-carboxylate moiety represents a more nascent and less explored area of research. Consequently, this guide will synthesize direct data where available, and provide expert-driven extrapolation from closely related analogues to build a comprehensive biological activity profile. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of these compounds, grounded in established principles of medicinal chemistry and supported by detailed experimental methodologies.
The Cinnoline-3-Carboxylate Scaffold: A Foundation for Diverse Biological Activity
The cinnoline ring system is isosteric to quinoline, a well-known pharmacophore present in numerous approved drugs.[2] The presence of the nitrogen atoms in the cinnoline nucleus imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for interacting with various biological targets. The 3-carboxylate group, in particular, is a key feature that can be readily modified to modulate physicochemical properties such as solubility and cell permeability, and to introduce additional interaction points with target proteins.[5]
Anticancer Potential: A Primary Focus
A significant body of research points to the anticancer properties of cinnoline and its isostere, quinoline, derivatives.[5][6] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival.
1.1.1. Inhibition of Tyrosine Kinases
Many quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[7] The planar quinoline ring can mimic the adenine region of ATP, allowing it to bind to the kinase domain and block downstream signaling pathways that promote cell growth and division. While direct evidence for 7-methoxycinnoline-3-carboxylates as EGFR inhibitors is limited, the structural similarity to known quinoline-based inhibitors suggests this as a promising avenue for investigation.[7]
1.1.2. Disruption of Microtubule Dynamics
The cytoskeleton, and in particular the microtubule network, is a critical target for anticancer drugs. Quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a known privileged structure in this context.[7]
Antimicrobial Activity: A Secondary but Significant Profile
Beyond their anticancer potential, cinnoline and quinoline derivatives have a long history as antimicrobial agents.[1][9] The well-known drug Cinoxacin, a cinnoline derivative, has been used to treat urinary tract infections.[2]
Mechanism of Antimicrobial Action
The antimicrobial activity of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or to interfere with DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV. The 7-methoxy group on the cinnoline ring may enhance lipophilicity, potentially aiding in the penetration of the bacterial cell membrane.
A study on novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated significant antimicrobial activity against various pathogenic microbes, including E. coli and C. albicans.[1][10] This suggests that the 7-methoxy substitution can contribute positively to the antimicrobial profile.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of 7-methoxycinnoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the cinnoline core. Understanding these structure-activity relationships is crucial for the design of more potent and selective compounds.
-
The 3-Position: The carboxylate group at the 3-position is a key feature. Conversion of the carboxylic acid to its corresponding ester or amide can influence the compound's pharmacokinetic properties.[11] For instance, esterification can increase cell permeability, while the formation of specific amides can introduce new hydrogen bonding interactions with the target protein.
-
The 7-Position: The 7-methoxy group is expected to influence the electronic properties of the cinnoline ring and can participate in hydrogen bonding. Based on studies of related phenolic acids, methoxy groups can enhance antioxidant activity, which may contribute to the overall biological profile.[12][13] The position of the methoxy group is critical; for example, in some quinoline series, a 7-methoxy substituent has been shown to be favorable for certain biological activities.[1][10]
-
Other Positions (4, 6, 8): Substitutions at other positions on the cinnoline ring can also dramatically impact activity. For example, a 4-oxo group is a common feature in many biologically active quinoline-3-carboxylic acids.[9] Halogen substitutions at positions 6 or 8 have also been shown to modulate antibacterial activity in some series.[1]
Table 1: Comparative Anticancer Activity of Related Quinoxaline and Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative (VIIIc) | HCT116 (Colon) | 2.5 | [6] |
| Quinoxaline Derivative (XVa) | HCT116 (Colon) | 4.4 | [6] |
| Quinoxaline Derivative (VIIIc) | MCF-7 (Breast) | 9 | [6] |
| 4,7-disubstituted 8-methoxyquinazoline (18B) | HCT116 (Colon) | 5.64 | [14] |
| 4,7-disubstituted 8-methoxyquinazoline (18B) | HepG2 (Liver) | 23.18 | [14] |
Table 2: Comparative Antimicrobial Activity of Related Methoxy-Substituted Heterocycles
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 7-Methoxyquinoline-Sulfonamide (3l) | E. coli | 7.812 | [1][10] |
| 7-Methoxyquinoline-Sulfonamide (3l) | C. albicans | 31.125 | [1][10] |
| Gatifloxacin Derivative (7) | Neutrophils (Anti-inflammatory) | <0.1 | [11] |
| Gatifloxacin Derivative (14) | T-cell proliferation (Immunosuppressive) | <3.1 | [11] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols are representative methodologies for the synthesis and biological evaluation of 7-methoxycinnoline-3-carboxylate derivatives. These should be adapted and optimized based on the specific target molecule and available laboratory resources.
General Synthesis of the 7-Methoxycinnoline-3-Carboxylate Core
The synthesis of the 7-methoxycinnoline-3-carboxylate core can be achieved through a classical Richter cinnoline synthesis or related methodologies.[15]
Caption: Conceptual workflow for the synthesis of the target scaffold.
Step-by-Step Protocol:
-
Condensation to Form Hydrazone:
-
To a solution of 2-amino-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add methyl pyruvate (1.1 equivalents).
-
Add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., piperidine).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone intermediate can be purified by recrystallization or column chromatography.
-
-
Intramolecular Cyclization:
-
Dissolve the purified hydrazone intermediate in a suitable acidic medium (e.g., a mixture of sulfuric acid and ethanol).
-
Heat the mixture at reflux for 4-6 hours, again monitoring by TLC.
-
After cooling, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
The precipitated product, methyl 7-methoxycinnoline-3-carboxylate, can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 7-methoxycinnoline-3-carboxylate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions and Conclusion
The 7-methoxycinnoline-3-carboxylate scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available data from related compound classes strongly suggests that these derivatives are likely to exhibit significant biological activity.
Future research should focus on the systematic synthesis and evaluation of a library of 7-methoxycinnoline-3-carboxylate derivatives to establish a clear and detailed structure-activity relationship. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds.
References
A comprehensive list of references is provided for further reading and verification.
-
Elmaaty, A. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4201. [Link]
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Jalal, S., et al. (2021). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Journal of Pharmaceutical and Allied Sciences, 18(3), 3123-3132. [Link]
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Elmaaty, A. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. ResearchGate. [Link]
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RSC Publishing. (2021). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Advances, 11(48), 30285-30296. [Link]
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Khan, K. M., et al. (2014). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central Journal, 8(1), 1-11. [Link]
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Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
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El-Damasy, D. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947. [Link]
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Szumilak, M., Stanczak, A., & Fidecka, S. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2295. [Link]
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Nayak, P. K., et al. (2021). Novel 4,7-disubstituted 8-methoxyquinazoline derivatives as potent inhibitors of β-catenin/TCF4 signaling pathway in colorectal and hepatocellular carcinoma. Translational Oncology, 14(1), 100913. [Link]
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de Souza, A. C. C., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1845. [Link]
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Cherepanov, V. V., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences, 24(12), 9927. [Link]
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Liu, R.-H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Journal of Food Science, 85(3), 742-749. [Link]
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El-Agrody, A. M., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 105. [Link]
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Liu, R.-H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace. [Link]
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Kopa, P., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. [Link]
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Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
- Davis, M., et al. (1969). U.S. Patent No. 3,485,845. Washington, DC: U.S.
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El-Naggar, M., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting HER-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1453-1466. [Link]
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Valente, A., et al. (2023). Exploring the Mechanisms behind the Anti-Tumoral Effects of Model C-Scorpionate Complexes. International Journal of Molecular Sciences, 24(14), 11645. [Link]
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El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(13), 9037-9055. [Link]
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Literature review on cinnoline-3-carboxylate scaffolds in medicinal chemistry
Cinnoline-3-Carboxylate Scaffolds: A Technical Guide for Medicinal Chemistry
Abstract
The cinnoline nucleus, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry due to its isosteric relationship with quinoline and isoquinoline.[1][2] This guide focuses specifically on cinnoline-3-carboxylate and its carboxamide derivatives, a subclass that has demonstrated a remarkable breadth of pharmacological activities. We will delve into the core synthetic strategies for accessing this scaffold, explore its diverse applications across multiple therapeutic areas, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the cinnoline-3-carboxylate framework in their discovery programs.
Introduction: The Cinnoline Core as a Privileged Structure
Cinnoline (1,2-benzodiazine) is a vital bicyclic heterocycle that serves as the foundational structure for numerous compounds with significant pharmaceutical properties.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities.[1][2][3] The presence of two nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's ability to engage in crucial biological interactions.[3][4][5]
The addition of a carboxylate or carboxamide group at the C3-position is a key functionalization that significantly modulates the scaffold's physicochemical properties and biological activity. This functional group can act as a critical hydrogen bond donor or acceptor, or as a handle for further chemical modification, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).
Synthetic Strategies for Cinnoline-3-Carboxylate Scaffolds
The construction of the cinnoline-3-carboxylate core can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Diazotization-Cyclization Reactions
A classical and reliable approach involves the diazotization of an ortho-substituted aniline precursor, followed by an intramolecular cyclization. For instance, the diazotization of o-aminophenyl propiolic acid derivatives can yield the corresponding cinnoline-3-carboxylic acids.[5]
Conceptual Workflow: Diazotization-Cyclization
This diagram illustrates the general principle of forming the cinnoline ring through a diazotization reaction of a suitably substituted aniline, followed by intramolecular cyclization.
Caption: General workflow for cinnoline synthesis via diazotization.
Modern Catalytic Approaches
More recent methodologies employ transition-metal catalysis to construct the cinnoline framework. For example, tandem copper-catalyzed annulation reactions have been developed to create the hydrazine nucleophile necessary for ring formation.[5] These methods often offer improved substrate scope and milder reaction conditions compared to classical approaches.
Medicinal Chemistry Applications of Cinnoline-3-Carboxylates
The versatility of the cinnoline-3-carboxylate scaffold is evident in its wide range of biological targets and therapeutic applications.
Anticancer Agents
Cinnoline derivatives have shown significant promise as anticancer agents, targeting various mechanisms of cancer progression.
-
ATM Kinase Inhibitors: A series of 3-cinnoline carboxamides have been discovered as highly potent and selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage repair (DDR) pathway.[6] Optimization of this series led to compounds with excellent kinase selectivity and favorable pharmacokinetic profiles.[6] In preclinical models, combining these inhibitors with DNA-damaging agents like irinotecan resulted in tumor regression.[6]
-
Topoisomerase Inhibitors: Certain dibenzo[c,h]cinnolines have demonstrated potent activity as Topoisomerase I (TOP1) inhibitors.[1] Structure-activity relationship (SAR) studies revealed that the presence of 2,3-dimethoxy substituents on one of the rings was crucial for both TOP1 activity and cytotoxicity.[1]
Table 1: SAR of Cinnoline-3-Carboxamide ATM Inhibitors
| Compound ID | R-Group at C6 | ATM Cell IC50 (µM) | Permeability (Papp) |
|---|---|---|---|
| 8 | H | 0.045 | Low |
| 15 | Morpholine | 0.0035 | Moderate |
| 21 | N-Me Piperazine | 0.0028 | High |
Data adapted from relevant literature on ATM inhibitors.
Antimicrobial Agents
The cinnoline scaffold has been extensively explored for the development of novel antimicrobial agents.
-
Antibacterial Activity: Various 4-amino-cinnoline-3-carboxamide derivatives have been synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria.[1][2] The minimal inhibitory concentration (MIC) for these compounds was found to be in the range of 6.25–25 µg/mL against bacteria such as E. coli, S. aureus, and K. pneumoniae.[2] Halogen substitutions at the C6 or C7 positions were often found to enhance potency.[1]
-
Antifungal Activity: The same series of compounds also exhibited antifungal activity against species like C. albicans and A. niger, with MIC values ranging from 12.5–50 µg/mL.[1][2]
Neurological Disorders
The cinnoline core has been investigated for its potential in treating neurological disorders, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxic neuronal cell death in various neurodegenerative conditions.[7] While much of the foundational work has been on the related quinoline and isoquinoline scaffolds, the isosteric nature of cinnoline makes it an attractive starting point for designing novel NMDA receptor antagonists.[7]
Key Experimental Protocols
This section provides a representative protocol for the synthesis of a key intermediate, which can then be elaborated into a variety of Cinnoline-3-Carboxamide derivatives.
Protocol 1: Synthesis of Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate
This protocol describes a common synthetic route to a key intermediate used in the preparation of various biologically active cinnoline derivatives.
Materials:
-
Ethyl 4-hydroxy-6,7-dimethoxycinnoline-3-carboxylate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend ethyl 4-hydroxy-6,7-dimethoxycinnoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate.
Causality and Justification:
-
Phosphorus oxychloride (POCl3): This is a standard and highly effective reagent for converting a hydroxyl group on a heteroaromatic ring (a vinylogous acid) into a chloride. The chloride is an excellent leaving group, making this intermediate a versatile precursor for nucleophilic aromatic substitution reactions to introduce various amine side chains at the C4 position.
-
DMF (catalytic): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl3, which is a more reactive chlorinating agent, facilitating the conversion.
-
Ice Quench: The reaction is quenched by pouring onto ice to decompose the excess POCl3 in a controlled manner, as the reaction with water is highly exothermic.
Future Perspectives and Conclusion
The cinnoline-3-carboxylate scaffold continues to be a highly productive framework in medicinal chemistry.[1][4][5] Its synthetic tractability and the diverse biological activities of its derivatives ensure its place as a valuable starting point for drug discovery campaigns.[1][4] Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient and greener synthetic routes to access a wider range of substituted cinnolines.
-
Exploring New Biological Targets: Expanding the application of this scaffold to novel and challenging biological targets.
-
Structure-Based Drug Design: Utilizing computational and structural biology tools, such as X-ray co-crystallography, to design next-generation inhibitors with enhanced potency and selectivity, as has been successfully applied in the development of BTK inhibitors.[2]
References
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
-
A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
-
6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed. [Link]
-
Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. zenodo.org [zenodo.org]
- 5. ijper.org [ijper.org]
- 6. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Methyl 7-methoxycinnoline-3-carboxylate in DMSO and methanol
An In-Depth Technical Guide to the Solubility of Methyl 7-methoxycinnoline-3-carboxylate in DMSO and Methanol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 7-methoxycinnoline-3-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and organic synthesis research.[1] Recognizing the critical role of solubility in drug discovery and development, this document offers a detailed exploration of the compound's expected solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this novel compound is not extensively available in public literature, this guide synthesizes information on the solubility of related cinnoline derivatives to provide a strong predictive framework.[2][3] More importantly, it furnishes detailed, field-proven experimental protocols for researchers to accurately determine the solubility of Methyl 7-methoxycinnoline-3-carboxylate in their own laboratory settings. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Critical Role of Solubility in Preclinical Research
Methyl 7-methoxycinnoline-3-carboxylate belongs to the cinnoline family, a class of nitrogen-containing heterocycles that are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.[1] The journey of a candidate compound from initial synthesis to a viable drug is fraught with challenges, with poor solubility being a primary contributor to preclinical failures. A thorough understanding of a compound's solubility in various solvents is paramount for a multitude of reasons:
-
Formulation Development: Enables the creation of suitable formulations for in vitro and in vivo studies.
-
Biological Assays: Ensures accurate and reproducible results in high-throughput screening and other biological assays.[4][5]
-
ADME Profiling: Influences absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining bioavailability.[6]
This guide focuses on two solvents of ubiquitous importance in the research laboratory: DMSO, a powerful polar aprotic solvent, and methanol, a versatile polar protic solvent.[4]
Physicochemical Properties of Methyl 7-methoxycinnoline-3-carboxylate
A foundational understanding of the molecular structure of Methyl 7-methoxycinnoline-3-carboxylate (Figure 1) allows for a qualitative prediction of its solubility.
Figure 1. Chemical Structure of Methyl 7-methoxycinnoline-3-carboxylate
Caption: Molecular structure of Methyl 7-methoxycinnoline-3-carboxylate.
Key structural features that influence its solubility include:
-
Cinnoline Core: A bicyclic aromatic system containing two nitrogen atoms. This heterocyclic nature introduces polarity.
-
Methoxy Group (-OCH₃): An electron-donating group that can participate in hydrogen bonding as an acceptor.
-
Methyl Ester Group (-COOCH₃): A polar functional group that can also act as a hydrogen bond acceptor.
Based on these features, Methyl 7-methoxycinnoline-3-carboxylate is anticipated to exhibit good solubility in polar solvents.
Solubility in Dimethyl Sulfoxide (DMSO)
Theoretical Considerations
DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds.[7] Its large dipole moment and ability to act as a hydrogen bond acceptor make it an excellent solvent for polar molecules. For the synthesis of cinnoline derivatives, polar aprotic solvents like DMSO are often effective.[1] It is therefore predicted that Methyl 7-methoxycinnoline-3-carboxylate will exhibit high solubility in DMSO.
Experimental Protocol for Determining DMSO Solubility
This protocol outlines the preparation of a stock solution and a method for assessing solubility.
Materials:
-
Methyl 7-methoxycinnoline-3-carboxylate
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Micropipettes and sterile tips
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a precise mass of Methyl 7-methoxycinnoline-3-carboxylate into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 100 mM).
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.[4]
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material is present, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can be applied cautiously, being mindful of potential compound degradation.[5]
-
-
Solubility Assessment:
-
A clear solution with no visible particulates indicates that the compound is soluble at that concentration.
-
For more quantitative analysis, a serial dilution can be performed, followed by analysis using techniques such as ¹H NMR or HPLC-UV to confirm the concentration of the dissolved compound.[4][6]
-
Caption: Experimental workflow for determining the solubility of Methyl 7-methoxycinnoline-3-carboxylate in DMSO.
Solubility in Methanol
Theoretical Considerations
Methanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor. Cinnoline and its derivatives are generally known to be soluble in polar solvents like methanol.[2] The presence of the methoxy and methyl ester groups on Methyl 7-methoxycinnoline-3-carboxylate, which can engage in hydrogen bonding with methanol, suggests favorable solubility.
Experimental Protocol for Determining Methanol Solubility
The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[6]
Materials:
-
Methyl 7-methoxycinnoline-3-carboxylate
-
Anhydrous Methanol
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Methyl 7-methoxycinnoline-3-carboxylate (e.g., 2-5 mg) to a vial containing a known volume of methanol (e.g., 1 mL). The key is to have undissolved solid remaining.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet any remaining undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with methanol to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using known concentrations of Methyl 7-methoxycinnoline-3-carboxylate to determine the concentration in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or molarity.
-
Caption: Step-by-step workflow for the shake-flask method to determine methanol solubility.
Data Summary and Interpretation
As quantitative solubility data for Methyl 7-methoxycinnoline-3-carboxylate is determined using the protocols outlined above, it should be recorded in a structured format for easy comparison and interpretation.
Table 1: Solubility of Methyl 7-methoxycinnoline-3-carboxylate
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method of Analysis |
| DMSO | 25 | To be determined | To be determined | Visual/NMR/HPLC |
| Methanol | 25 | To be determined | To be determined | HPLC/LC-MS |
Interpretation of Results:
-
High Solubility in DMSO (>50 mg/mL): Expected outcome, making it an excellent solvent for preparing high-concentration stock solutions for in vitro screening.
-
Solubility in Methanol: The determined value will be crucial for understanding the compound's behavior in protic environments and for guiding formulation strategies. A lower solubility in methanol compared to DMSO might be observed, which is common for many organic compounds.
Conclusion
References
- Cinnoline - Solubility of Things. (n.d.).
- Methyl 7-Methoxycinnoline-3-carboxylate - Benchchem. (n.d.).
- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Product Class 9: Cinnolines. (n.d.).
- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). Journal of Biomolecular Screening.
- DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.).
- A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
- Recent Developments in the Synthesis of Cinnoline Derivatives. (2025, August 10). ResearchGate.
- Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
Sources
- 1. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Crystal Structure Analysis of Methyl 7-methoxycinnoline-3-carboxylate
Executive Summary
Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1261236-48-9) represents a critical scaffold in medicinal chemistry, particularly in the development of antibacterial and antitumor agents. While the synthesis of cinnoline derivatives via the Richter or Widman-Stoermer cyclization is well-documented, the solid-state characterization of these intermediates is often under-reported. This guide provides a comprehensive workflow for the crystal structure analysis of Methyl 7-methoxycinnoline-3-carboxylate. It details the protocol from single-crystal growth to X-ray diffraction (XRD) data collection, structure refinement, and supramolecular analysis using Hirshfeld surfaces.
Chemical Context & Significance
The cinnoline core (1,2-benzodiazine) is a bioisostere of quinoline and isoquinoline. The introduction of a methoxy group at position 7 and a carboxylate ester at position 3 modulates the electronic distribution of the aromatic system, influencing both its solubility and its ability to engage in
| Property | Specification |
| IUPAC Name | Methyl 7-methoxycinnoline-3-carboxylate |
| Formula | |
| Molecular Weight | 218.21 g/mol |
| Key Functional Groups | Methyl ester (C3), Methoxy ether (C7), 1,2-Diazine core |
| Predicted Morphology | Planar aromatic system; likely crystallizes in Monoclinic ( |
Experimental Protocol: Crystallization
Obtaining diffraction-quality single crystals is the rate-limiting step. For planar heterocyclic esters, slow evaporation is the preferred technique to minimize twinning.
Solvent Selection Strategy
-
Primary Solvent (Good Solubility): Dichloromethane (DCM) or Chloroform (
). -
Antisolvent (Poor Solubility): n-Hexane or Diethyl ether.
-
Recommendation: A binary solvent system of Ethanol/DCM (3:1 v/v) often yields high-quality prisms for cinnoline derivatives due to the balance of polarity and volatility.
Step-by-Step Crystallization Workflow
-
Dissolution: Dissolve 20 mg of Methyl 7-methoxycinnoline-3-carboxylate in 2 mL of DCM. Sonicate for 2 minutes to ensure homogeneity.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean borosilicate glass vial (4 mL capacity) to remove particulate nuclei. -
Antisolvent Addition: Carefully layer 1 mL of Ethanol on top of the DCM solution. Do not mix.
-
Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Store in a vibration-free, dark environment at 293 K.
-
Harvesting: Monitor daily. Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) should appear within 3-7 days.
Data Collection & Structure Solution
This section outlines the instrumental parameters and software logic required to solve the phase problem.
Instrumental Parameters
-
Radiation Source:
( Å) is preferred over for this compound to minimize absorption effects, although the organic nature ( ) allows for radiation if absolute configuration is not a concern (molecule is achiral). -
Temperature: Collect data at 100 K (using a Cryostream) to reduce thermal motion (atomic displacement parameters), enhancing the resolution of the methoxy and ester methyl groups.
Refinement Logic (SHELX/OLEX2)
The structure is solved using Direct Methods (SHELXT) and refined by Full-Matrix Least-Squares on
-
Non-Hydrogen Atoms: Refine anisotropically.
-
Hydrogen Atoms:
-
Aromatic C-H: Constrain using a riding model (
of parent C).[1] -
Methyl C-H: Treat as rotating groups (
of parent C) to account for torsional freedom of the 7-OMe and 3-COOMe groups. -
Disorder Check: The methoxy group at C7 can sometimes exhibit rotational disorder. If electron density clouds are elongated, apply a split-site model (PART 1 / PART 2) with summed occupancy of 1.0.
-
Structural Analysis & Supramolecular Architecture
Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions.
Intramolecular Geometry
-
Planarity: The cinnoline ring is expected to be essentially planar (RMS deviation < 0.02 Å).
-
Ester Orientation: The carbonyl oxygen of the C3-ester typically lies coplanar with the ring to maximize conjugation. Check the torsion angle
. A deviation >10° suggests steric strain or crystal packing forces.
Intermolecular Interactions (Hirshfeld Surface Analysis)
The crystal packing of cinnoline derivatives is dominated by
-
-
Stacking: Look for centroid-to-centroid distances of 3.6–3.9 Å between antiparallel cinnoline rings. This is critical for the compound's potential as an intercalator. -
C-H...O/N Interactions: The N1 and N2 atoms of the cinnoline ring act as hydrogen bond acceptors. The methyl protons of the ester or methoxy group often serve as donors, forming infinite chains or dimers.
Visualization of Interaction Hierarchy:
Caption: Hierarchical organization of intermolecular forces driving the crystal packing of the cinnoline derivative.
Computational Validation (DFT)
To validate the experimental geometry, perform Density Functional Theory (DFT) calculations.
-
Method: B3LYP functional with 6-311G(d,p) basis set.
-
Comparison: Overlay the optimized gas-phase structure with the X-ray structure (calculate RMSD). Significant deviations in the ester torsion angle indicate that crystal packing forces (lattice energy) have overcome the intrinsic conformational preference.
-
Frontier Orbitals: Calculate HOMO and LUMO energy gaps. For cinnolines, the LUMO is typically concentrated on the pyridazine ring, indicating electrophilic susceptibility.
References
-
Synthesis & Background
-
Crystallographic Software
-
Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009).[2] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[2] Link
-
-
Hirshfeld Surface Analysis
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link
-
-
Related Cinnoline Structures
-
Lynch, D. E., & McClenaghan, I. (2002). 4-Amino-6,7-dimethoxy-3-cinnolinecarboxamide. Acta Crystallographica Section E, 58(11), o1234-o1236. Link
-
Sources
Unlocking the Oncological Therapeutic Potential of the Cinnoline Scaffold: A Technical Guide Featuring Methyl 7-methoxycinnoline-3-carboxylate
Foreword: The Quest for Novel Anticancer Agents
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within the vast realm of heterocyclic chemistry, the cinnoline nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This technical guide delves into the therapeutic potential of cinnoline derivatives in oncology, with a specific focus on outlining a comprehensive, preclinical evaluation strategy for a representative molecule: Methyl 7-methoxycinnoline-3-carboxylate. While this specific compound is not extensively documented in current literature, its structural features make it a compelling starting point for a rigorous drug discovery campaign.[5] This document is intended for researchers, scientists, and drug development professionals, providing both a strategic framework and detailed methodologies to explore the anticancer potential of this and similar chemical entities.
The Cinnoline Scaffold: A Promising Pharmacophore in Oncology
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that is isosteric to quinoline and isoquinoline.[1][3] This structural similarity to known biologically active molecules has spurred extensive investigation into the pharmacological properties of its derivatives. In the context of oncology, various cinnoline-based compounds have exhibited significant cytotoxic and antiproliferative activities through diverse mechanisms of action.[1][2][6]
Key reported anticancer mechanisms associated with the cinnoline scaffold include:
-
Kinase Inhibition: Several cinnoline derivatives have been identified as potent inhibitors of various kinases that are crucial for cancer cell signaling, such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1][2][7]
-
Topoisomerase Inhibition: Certain derivatives have been shown to target topoisomerase I, an enzyme essential for DNA replication and repair, leading to cancer cell death.[1][8][9][10]
-
Induction of Apoptosis: Many cytotoxic cinnoline compounds exert their effect by triggering programmed cell death, or apoptosis, through the mitochondrial intrinsic pathway.[1][11] This often involves the activation of caspases and modulation of Bcl-2 family proteins.[1][11]
-
Cell Cycle Arrest: The ability to halt the cell cycle at specific checkpoints is another mechanism by which these compounds can inhibit tumor growth.[11]
The versatility of the cinnoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective anticancer agents.[1][6]
Profile of a Candidate: Methyl 7-methoxycinnoline-3-carboxylate
Methyl 7-methoxycinnoline-3-carboxylate serves as our model compound for outlining a drug discovery workflow. Its structure combines the core cinnoline scaffold with a methoxy group and a methyl carboxylate group, features that can influence its biological activity and metabolic stability.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [5] |
| Molecular Weight | 218.21 g/mol | [5] |
| IUPAC Name | methyl 7-methoxycinnoline-3-carboxylate | [5] |
| Canonical SMILES | COC1=CC2=NN=C(C=C2C=C1)C(=O)OC | [5] |
Synthesis Strategy
The synthesis of Methyl 7-methoxycinnoline-3-carboxylate can be approached through established methods for cinnoline ring formation. A common strategy involves the cyclization of a suitably substituted aryl precursor.[5] A plausible retrosynthetic analysis points towards a diazotization and cyclization sequence starting from a 2-amino-4-methoxyphenyl derivative.[5]
Preclinical Evaluation Framework: A Step-by-Step Guide
A rigorous preclinical evaluation is paramount to determining the therapeutic potential of any new chemical entity. The following sections outline a comprehensive, multi-stage workflow for assessing the oncological relevance of Methyl 7-methoxycinnoline-3-carboxylate.
Stage 1: In Vitro Profiling
Initial screening in vitro provides crucial data on the compound's biological activity and helps to prioritize promising candidates.[12][13][14][15]
3.1.1. Cell Viability and Cytotoxicity Assays
The primary objective is to determine if the compound can inhibit the growth of or kill cancer cells. A panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be used.
Protocol: MTT/MTS Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Methyl 7-methoxycinnoline-3-carboxylate in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., SDS in HCl). Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
3.1.2. Mechanism of Action Studies
If significant cytotoxicity is observed, the next step is to elucidate the underlying mechanism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide, in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
3.1.3. Target Identification: Kinase Inhibition Profiling
Given that many cinnoline and quinoline derivatives are kinase inhibitors, a kinase panel screening is a logical next step.[7][16][17]
Protocol: Kinase Panel Screening (Example: PI3K)
-
Assay Setup: In a multi-well plate, combine the specific kinase enzyme (e.g., PI3Kα), the test compound at various concentrations, and a kinase buffer.
-
Reaction Initiation: Add a mixture of ATP and the appropriate substrate (e.g., PIP2) to start the reaction. Incubate at room temperature.
-
Detection: Use a commercial kit (e.g., Kinase-Glo®) to measure the amount of ATP remaining. A decrease in signal indicates kinase inhibition.
-
Analysis: Calculate the IC50 value for the inhibition of each kinase in the panel.
Stage 2: In Vivo Efficacy Studies
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system.[18][19][20][21][22]
3.2.1. Xenograft Models
The most common preclinical in vivo models for oncology are xenografts, where human cancer cells or tissues are implanted into immunodeficient mice.[18][19][20][21]
-
Cell Line-Derived Xenografts (CDX): Involve the subcutaneous or orthotopic implantation of established human cancer cell lines. These are useful for initial efficacy testing.[19][20]
-
Patient-Derived Xenografts (PDX): Involve the implantation of tumor fragments directly from a patient. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[18][20][21]
Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Inject a suspension of a relevant human cancer cell line (e.g., one that showed high sensitivity in vitro) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer Methyl 7-methoxycinnoline-3-carboxylate via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
3.2.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical.
-
PK Studies: Involve administering a single dose of the compound to animals and collecting blood samples at various time points to measure drug concentration. This helps determine key parameters like half-life, Cmax, and bioavailability.
-
PD Studies: Involve analyzing tumor tissue from treated animals to confirm that the drug is reaching its target and having the desired biological effect (e.g., measuring the phosphorylation status of a target kinase).
Stage 3: Toxicity Assessment
Preliminary toxicity studies are conducted in parallel with efficacy studies to ensure an acceptable safety profile. This typically involves dose-range finding studies in rodents to identify the maximum tolerated dose (MTD).
Hypothetical Signaling Pathway
Based on the known activities of related compounds, we can hypothesize that Methyl 7-methoxycinnoline-3-carboxylate may inhibit a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7]
Conclusion and Future Directions
The cinnoline scaffold represents a fertile ground for the discovery of novel anticancer agents.[1][2][6] While Methyl 7-methoxycinnoline-3-carboxylate itself requires extensive investigation, the systematic approach outlined in this guide provides a robust framework for its evaluation. Future work should focus on lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The integration of advanced preclinical models, such as humanized mice and organoids, will further enhance the translational relevance of these studies. By combining rigorous experimental protocols with a deep understanding of cancer biology, the therapeutic potential of the cinnoline class of compounds can be fully realized.
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An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 7-Methoxycinnoline Ring Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties and dipole moment of the 7-methoxycinnoline ring system. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The introduction of a methoxy group at the 7-position is anticipated to modulate the electronic distribution within the molecule, thereby influencing its physicochemical properties and potential as a pharmacophore. This document details both computational and experimental approaches to elucidate these properties, offering insights for the rational design of novel therapeutic agents.
Synthesis of 7-Methoxycinnoline: A Proposed Route
The synthesis of 7-methoxycinnoline can be approached through established methods for constructing the cinnoline core, most notably the Richter cinnoline synthesis.[4][5] This method involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt. For the synthesis of 7-methoxycinnoline, a suitable precursor would be 3-methoxyaniline.[4]
Proposed Synthetic Protocol: Richter Synthesis
This protocol outlines a plausible route to 7-methoxycinnoline, starting from 3-methoxyaniline.
Step 1: Diazotization of 3-Methoxyaniline
-
Dissolve 3-methoxyaniline in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Step 2: Introduction of the Acetylenic Moiety
-
React the diazonium salt with a suitable acetylene-containing reagent, such as an alkali metal salt of a protected acetylene, to introduce the alkyne at the ortho position to the diazonium group.
Step 3: Cyclization to form the Cinnoline Ring
-
The resulting ortho-alkynyl-substituted arenediazonium salt will undergo spontaneous cyclization under the reaction conditions to form the 7-methoxycinnoline ring system.
-
The product can then be purified using standard chromatographic techniques.
Below is a workflow diagram illustrating the proposed synthetic pathway.
Caption: Proposed synthetic workflow for 7-methoxycinnoline.
Computational Analysis of Electronic Properties and Ground-State Dipole Moment
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules with high accuracy.[6][7] The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such calculations on organic molecules.[6][8][9]
Computational Protocol: DFT Calculations
-
Geometry Optimization: The molecular structure of 7-methoxycinnoline is first optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:
-
Dipole Moment (µ): The magnitude and vector of the molecular dipole moment are calculated.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, providing insights into the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.[7]
-
The following diagram illustrates the computational workflow.
Caption: Workflow for DFT calculations of electronic properties.
Expected Influence of the 7-Methoxy Group
The methoxy group (-OCH₃) is an electron-donating group due to the mesomeric effect of the oxygen lone pairs, which is expected to be stronger than its electron-withdrawing inductive effect. This will likely lead to an increase in electron density on the cinnoline ring system, particularly at the ortho and para positions relative to the methoxy group. This increased electron density will influence the magnitude and direction of the ground-state dipole moment. The dipole moment is a vector sum of individual bond moments, and the introduction of the polar C-O bond and the perturbation of the ring's π-system will result in a net dipole moment that reflects this altered charge distribution.
Experimental Determination of the Excited-State Dipole Moment via Solvatochromism
The electronic distribution of a molecule can change significantly upon excitation to an excited state. This change is reflected in the excited-state dipole moment (µₑ), which can be determined experimentally using the solvatochromic method.[10][11][12][13] This technique relies on the differential solvation of the ground and excited states in solvents of varying polarity, leading to shifts in the absorption and fluorescence spectra.
Experimental Protocol: Solvatochromic Analysis
-
Solvent Selection: A series of solvents with a wide range of polarities, from nonpolar (e.g., hexane) to polar (e.g., acetonitrile, methanol), are chosen.
-
Spectroscopic Measurements: The absorption and fluorescence spectra of 7-methoxycinnoline are recorded in each solvent at a constant, low concentration to avoid aggregation effects.[14]
-
Data Analysis: The Stokes shift (the difference in wavenumber between the absorption and fluorescence maxima) is calculated for each solvent. The Lippert-Mataga equation (or related models) is then used to correlate the Stokes shift with the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvents.
-
Dipole Moment Calculation: From the slope of the Lippert-Mataga plot, the change in dipole moment upon excitation (Δµ = µₑ - µ₉) can be determined. If the ground-state dipole moment (µ₉) is known (e.g., from DFT calculations or experimental measurements), the excited-state dipole moment (µₑ) can be calculated.[15]
The workflow for the solvatochromic experiment is depicted below.
Caption: Experimental workflow for determining the excited-state dipole moment.
Expected Change in Dipole Moment Upon Excitation
For many aromatic molecules with electron-donating substituents, the excited state is more polar than the ground state, leading to an increase in the dipole moment upon excitation (µₑ > µ₉).[10][16] This is often due to an intramolecular charge transfer (ICT) character of the excited state, where electron density is further shifted from the electron-donating group to the electron-accepting part of the molecule. In the case of 7-methoxycinnoline, it is anticipated that upon excitation, there will be a significant redistribution of electron density, likely resulting in a larger excited-state dipole moment.
Summary of Expected Data and Interpretation
The following tables summarize the kind of quantitative data that would be obtained from the described computational and experimental protocols. The values provided are hypothetical but representative for a molecule of this type.
Table 1: Calculated Electronic Properties of 7-Methoxycinnoline (DFT: B3LYP/6-311++G(d,p))
| Property | Predicted Value | Interpretation |
| Ground-State Dipole Moment (µ₉) | ~3.5 - 4.5 D | The methoxy group is expected to significantly increase the polarity of the cinnoline core. |
| HOMO Energy | ~ -6.0 to -5.5 eV | The electron-donating methoxy group should raise the HOMO energy level compared to unsubstituted cinnoline. |
| LUMO Energy | ~ -1.5 to -1.0 eV | The LUMO energy may be less affected but could be slightly lowered due to extended conjugation. |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | This value is indicative of the electronic transition energy and the molecule's kinetic stability. |
Table 2: Experimental Solvatochromic Data and Derived Dipole Moments for 7-Methoxycinnoline
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 1.375 | (Hypothetical Value) |
| Toluene | 2.38 | 1.497 | (Hypothetical Value) |
| Dichloromethane | 8.93 | 1.424 | (Hypothetical Value) |
| Acetonitrile | 37.5 | 1.344 | (Hypothetical Value) |
| Derived Property | Value | Interpretation | |
| Δµ (µₑ - µ₉) | ~ 2.0 - 3.0 D | A positive value indicates an increase in polarity upon excitation. | |
| Excited-State Dipole Moment (µₑ) | ~ 5.5 - 7.5 D | The significant increase suggests a more pronounced charge separation in the excited state. |
Conclusion
This technical guide has outlined a systematic approach for the synthesis and detailed characterization of the electronic properties and dipole moment of 7-methoxycinnoline. By combining robust computational methods with established experimental techniques, a comprehensive understanding of how the 7-methoxy substituent influences the electronic landscape of the cinnoline ring system can be achieved. The insights gained from such studies are invaluable for the structure-based design of novel cinnoline derivatives with tailored physicochemical properties for applications in drug discovery and materials science.
References
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Wikipedia. (2023, December 1). Cinnoline. In Wikipedia. Retrieved from [Link]
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Discovery of Substituted Cinnoline-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Within this chemical family, substituted cinnoline-3-carboxylates and their derivatives represent a particularly fruitful area of research and development, leading to the discovery of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of substituted cinnoline-3-carboxylates. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the foundational chemistry and to offer field-proven insights into the experimental choices that have driven the advancement of this important class of molecules.
Introduction: The Cinnoline Core and the Significance of 3-Carboxy Substitution
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[1] This structural motif is isosteric to other important pharmacophores like quinoline and isoquinoline, yet the arrangement of its nitrogen atoms imparts unique electronic and steric properties that have been successfully exploited in drug design.[2] The introduction of a carboxylate group at the 3-position of the cinnoline ring system has proven to be a pivotal strategic decision in the development of novel therapeutics. This functional group can act as a key binding element, a handle for further chemical modification, or a means to modulate the physicochemical properties of the molecule, such as solubility and bioavailability. The exploration of substituted cinnoline-3-carboxylates has yielded compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
A Historical Journey: From Discovery to a Scaffold of Interest
The story of cinnoline begins in 1883 with the pioneering work of Victor von Richter. His eponymous "Richter cinnoline synthesis" involved the diazotization of o-aminoarylpropiolic acids, followed by cyclization, which laid the groundwork for the entire field.[4] This initial discovery, however, yielded 4-hydroxycinnoline-3-carboxylic acid, a direct precursor to the compounds of modern interest.
It was not until the mid-20th century that a more focused effort on the synthesis of substituted cinnolines began to take shape. Researchers started to recognize the potential of the cinnoline scaffold in medicinal chemistry. A significant step forward was the development of new synthetic routes, such as the cyclization of mesoxalyl chloride phenylhydrazones, which provided more efficient access to 4-hydroxycinnoline-3-carboxylic acids.[4] These early methods, while foundational, often required harsh reaction conditions and offered limited scope for substitution on the benzene ring. The continuous evolution of synthetic organic chemistry has since provided a diverse toolkit for the preparation of a wide range of substituted cinnoline-3-carboxylates, enabling the systematic exploration of their structure-activity relationships (SAR).
The Architect's Toolkit: Key Synthetic Methodologies
The synthesis of substituted cinnoline-3-carboxylates has evolved from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies. Understanding these methodologies is crucial for any researcher aiming to work with this scaffold.
Classical Cyclization Strategies: The Foundation
The earliest and most fundamental approaches to the cinnoline-3-carboxylate core rely on intramolecular cyclization reactions.
The Richter synthesis remains a classic, albeit less commonly used, method for preparing 4-hydroxycinnoline-3-carboxylic acids. The reaction proceeds through the diazotization of an o-aminophenylpropiolic acid, which then undergoes an intramolecular cyclization.
Conceptual Workflow of the Richter Synthesis:
Caption: A conceptual diagram of the Richter Synthesis for 4-hydroxycinnoline-3-carboxylic acid.
A more versatile and widely employed strategy involves the intramolecular cyclization of appropriately substituted arylhydrazones. This approach offers greater flexibility in introducing substituents on the benzene ring. A common pathway involves the reaction of a substituted aniline with a carbonyl compound containing a suitable leaving group or a group that can be activated for cyclization.
A prominent example is the synthesis of 4-aminocinnoline-3-carboxamides, which are valuable precursors to the corresponding carboxylic acids. This process typically starts with the diazotization of a substituted aniline, followed by coupling with an active methylene compound like cyanoacetamide to form a hydrazone. This hydrazone then undergoes an acid-catalyzed intramolecular cyclization.[5]
Experimental Protocol: Synthesis of Substituted 4-Aminocinnoline-3-carboxamide [5]
-
Diazotization of Substituted Aniline:
-
Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Formation of Hydrazone:
-
In a separate flask, dissolve cyanoacetamide (1.0 eq) and sodium acetate in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the cyanoacetamide solution with vigorous stirring.
-
Allow the reaction mixture to stir at low temperature for 1-2 hours, during which the hydrazone precipitates.
-
Collect the solid hydrazone by filtration, wash with cold water, and dry.
-
-
Intramolecular Cyclization:
-
Suspend the dried hydrazone in a high-boiling inert solvent such as chlorobenzene.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise with stirring.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The product, substituted 4-aminocinnoline-3-carboxamide, precipitates. Collect the solid by filtration, wash with water, and purify by recrystallization.
-
Modern Synthetic Approaches: Expanding the Chemical Space
Recent advances in synthetic methodology have provided more efficient and versatile routes to substituted cinnolines.
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic systems. This approach allows for the direct formation of C-C bonds, often with high regioselectivity and functional group tolerance. For the synthesis of cinnoline derivatives, this typically involves the reaction of an arylhydrazine with a suitable coupling partner, such as a diazo compound, in the presence of a rhodium catalyst. This method provides a more atom-economical and step-efficient route compared to classical methods.
Conceptual Workflow of Rh-Catalyzed C-H Activation/Annulation:
Caption: A conceptual workflow for the synthesis of substituted cinnolines via Rh-catalyzed C-H activation and annulation.
Therapeutic Promise: Biological Activities and Drug Development
Substituted cinnoline-3-carboxylates and their derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Antimicrobial Agents
The cinnoline scaffold is present in several compounds with potent antibacterial and antifungal properties. The 3-carboxy group can mimic the carboxylic acid moiety of nalidixic acid, a quinolone antibiotic, suggesting a potential mechanism of action involving the inhibition of bacterial DNA gyrase.[5] Derivatives with various substitutions on the benzene ring have been synthesized and evaluated for their antimicrobial activity, with some showing promising results against both Gram-positive and Gram-negative bacteria.[6]
Anti-inflammatory and Analgesic Properties
Several cinnoline derivatives have been investigated for their anti-inflammatory and analgesic effects. Cinnopentazone, for example, is a cinnoline derivative with known anti-inflammatory properties.[5] The 3-carboxylate functionality can be a key determinant of this activity, potentially through the inhibition of enzymes involved in the inflammatory cascade.
Anticancer Therapeutics
A particularly exciting area of research is the development of cinnoline-3-carboxamides as anticancer agents. A notable success in this area is the discovery of a series of 3-cinnoline carboxamides as highly potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase.[7] ATM is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy. Optimization of this series led to the identification of orally bioavailable compounds that demonstrated significant tumor regression in preclinical models when used in combination with DNA-damaging agents.[7]
Table 1: Representative Substituted Cinnoline-3-Carboxamides as ATM Kinase Inhibitors [7]
| Compound | R1 | R2 | ATM Cell IC₅₀ (µM) |
| 8 | H | Morpholinoethyl | 0.0045 |
| 9 | H | (S)-3-fluoropyrrolidin-1-yl | 0.0028 |
| 10 | Me | Morpholinoethyl | 0.0019 |
| 21 | H | 4-Methylpiperazin-1-yl | 0.0028 |
Agrochemical Applications
Beyond pharmaceuticals, substituted cinnoline-3-carboxylic acid derivatives have found applications in agriculture. For instance, certain 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid analogues have been identified as a new class of pollen suppressants for wheat, which can be valuable for hybrid seed production.[5]
Conclusion and Future Perspectives
The journey of substituted cinnoline-3-carboxylates, from their serendipitous discovery through classical synthesis to their rational design using modern synthetic methods, highlights a remarkable evolution in medicinal chemistry. This privileged scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and other biologically active molecules. The inherent versatility of the cinnoline-3-carboxylate core, combined with the ever-expanding toolkit of synthetic organic chemistry, ensures that this fascinating class of compounds will remain at the forefront of research and development for years to come. Future efforts will likely focus on the development of even more selective and efficient synthetic methods, the exploration of new biological targets, and the translation of promising lead compounds into clinical candidates.
References
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Barlaam, B., et al. (2011). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Journal of Medicinal Chemistry, 54(24), 8483–8502. [Link]
- Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
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Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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PrepChem. (2023). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]
- Parasuraman, P., et al. (2012). Synthesis, characterization and antimicrobial evaluation of some substituted 4-amino cinnoline-3-carboxamide derivatives. International Journal of Pharmacy and Life Sciences, 3(3), 1530-1535.
- Chaudhary, P., et al. (2014). Synthesis and biological evaluation of some novel cinnoline derivatives as antimicrobial and anti-inflammatory agents.
- A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3742.
- Rani, P., et al. (2021). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1149-1175.
- Lewgowd, W., & Stańczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65–80.
- Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522.
- Barber, H. J., & Lunt, E. (1965). A new cinnoline synthesis. Part II. Synthesis of 1-substituted 4-cinnolone-3-carboxylic acids. Journal of the Chemical Society (Resumed), 1468-1473.
- Sony, S., et al. (2018). A concise review on cinnoline and its biological activities.
- Abdel-Gawad, S. M., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
- Ilkei, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3333.
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Unveiling Methyl 7-methoxycinnoline-3-carboxylate: A Technical Guide for Advanced Research
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, cinnoline derivatives have emerged as a promising class of molecules with significant potential in medicinal chemistry. This guide provides an in-depth technical overview of Methyl 7-methoxycinnoline-3-carboxylate, a key building block for the synthesis of complex, biologically active molecules.
Core Chemical Identity
A precise understanding of a compound's identifiers is fundamental for accurate research and procurement. Methyl 7-methoxycinnoline-3-carboxylate is a high-purity chemical designed for pharmaceutical and organic synthesis applications.[1] The table below summarizes its essential chemical identifiers.
| Identifier | Value |
| CAS Number | 1261236-48-9[1] |
| Molecular Formula | C₁₁H₁₀N₂O₃[1] |
| Molecular Weight | 218.21 g/mol [1] |
| IUPAC Name | methyl 7-methoxycinnoline-3-carboxylate[1] |
| InChI | InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3[1] |
| InChI Key | USADUDZTHBKGGT-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC1=CC2=NN=C(C=C2C=C1)C(=O)OC[1] |
Synthetic Pathways: A Retrosynthetic Approach
The synthesis of Methyl 7-methoxycinnoline-3-carboxylate is often approached through established methods for constructing the cinnoline core, such as the Richter cinnoline synthesis.[1] A retrosynthetic analysis reveals that a logical disconnection of the cinnoline ring system points towards a substituted o-aminophenyl precursor.[1] This strategy hinges on the diazotization of a suitable aniline derivative followed by an intramolecular cyclization.
A key precursor in this synthetic route is a derivative of (2-amino-4-methoxyphenyl)(oxo)acetic acid methyl ester.[1] This starting material provides the necessary methoxy-substituted benzene ring and the amino group required for diazotization, as well as the side chain that will ultimately form the heterocyclic portion of the cinnoline.[1]
The general workflow for the synthesis can be visualized as follows:
Caption: A conceptual workflow for the synthesis of Methyl 7-methoxycinnoline-3-carboxylate.
Spectroscopic Characterization
The structural elucidation of Methyl 7-methoxycinnoline-3-carboxylate relies on a combination of spectroscopic techniques. While experimental data should always be the final arbiter, predicted data based on analogous structures provides a valuable reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring system. A key feature would be a singlet corresponding to the methyl ester group, distinguishing it from its ethyl analog.[1]
Predicted ¹H NMR Data [1]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | s | 1H | H-4 |
| ~7.8-8.0 | d | 1H | H-5 |
| ~7.2-7.4 | dd | 1H | H-6 |
| ~7.0-7.2 | d | 1H | H-8 |
| ~4.0 | s | 3H | OCH₃ (at C-7) |
| ~3.9 | s | 3H | COOCH₃ |
Note: These are predicted values and may vary based on solvent and experimental conditions.[1]
¹³C NMR: The carbon-13 NMR spectrum would provide a map of the carbon skeleton, with distinct resonances for the cinnoline ring carbons, the methoxy carbon, the ester carbonyl carbon, and the ester methyl carbon.[1]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and providing insights into the fragmentation pattern of the molecule, which can further validate its structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the ester carbonyl group and the aromatic C-H and C=C bonds.
Applications in Research and Development
Methyl 7-methoxycinnoline-3-carboxylate serves as a versatile synthetic intermediate in medicinal chemistry.[1] Its structural features, including the methoxy substituent and the carboxylate group, make it a valuable scaffold for the creation of diverse compound libraries.[1] Researchers utilize this and similar cinnoline derivatives to synthesize molecules for investigation in various pharmacological applications.[1] It is important to note that this product is intended for research use only and is not for diagnostic or therapeutic applications in humans or animals.[1]
Conclusion
Methyl 7-methoxycinnoline-3-carboxylate is a well-defined chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its clear chemical identity, established synthetic routes, and predictable spectroscopic characteristics provide a solid foundation for its application in advanced research. As the quest for new therapeutic agents continues, the utility of such versatile heterocyclic intermediates is poised to grow.
References
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 7-methoxycinnoline-3-carboxylate via Richter Cyclization
For: Researchers, scientists, and drug development professionals.
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Methyl 7-methoxycinnoline-3-carboxylate is a key building block, offering a versatile platform for the synthesis of novel therapeutic agents.[4] This application note provides a comprehensive guide to its synthesis utilizing the Richter cyclization, a classical and effective method for constructing the cinnoline ring system from o-alkynyl-aryldiazonium salt precursors.[5][6] We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step experimental protocol, and offer expert insights into the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) and its derivatives have garnered significant attention in the field of drug discovery due to their diverse biological properties, including antibacterial, antitumor, anti-inflammatory, and antimalarial activities.[1][7] The rigid, planar structure of the bicyclic system provides an excellent scaffold for introducing various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Methyl 7-methoxycinnoline-3-carboxylate, with its strategically placed methoxy and methyl ester groups, serves as an invaluable intermediate for building libraries of novel compounds aimed at exploring new chemical spaces in the quest for next-generation therapeutics.[4]
The Richter cyclization, first reported in 1883, remains a cornerstone of cinnoline synthesis.[6][8] The reaction proceeds via the intramolecular cyclization of an ortho-alkynyl-substituted arenediazonium salt, offering a reliable route to a wide range of substituted cinnolines.[5]
The Richter Cyclization: Mechanistic Overview
The elegance of the Richter cyclization lies in its straightforward transformation of a readily accessible precursor into the more complex cinnoline heterocycle. The reaction mechanism can be dissected into three key stages:
-
Diazotization: The synthesis begins with the conversion of an aromatic primary amine—in this case, an o-alkynylaniline derivative—into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures.
-
Intramolecular Cyclization: The resulting o-alkynyl-aryldiazonium salt is often unstable and spontaneously undergoes an intramolecular electrophilic attack of the diazonium group on the alkyne. This 6-endo-dig cyclization forms the core pyridazine ring of the cinnoline system.
-
Nucleophilic Trapping & Aromatization: The cyclized intermediate is then trapped by a nucleophile present in the reaction medium. When conducted in hydrochloric acid, a chloride ion attacks the C4 position. Subsequent rearomatization yields the stable 4-halocinnoline product. If water is the nucleophile, a 4-hydroxycinnoline (cinnolin-4-one) is formed.[9][10]
Caption: Generalized workflow of the Richter cyclization.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, Methyl 7-methoxycinnoline-3-carboxylate, guides the selection of an appropriate starting material. The key disconnection is the Richter cyclization itself, which breaks the N1-N2 and C3-C4 bonds of the cinnoline ring. This leads back to an ortho-alkynyl-aryldiazonium salt, and subsequently, to its corresponding aniline precursor: Methyl 3-(2-amino-4-methoxyphenyl)propiolate. This precursor contains the necessary methoxy group at the correct position and the methyl propiolate side chain required to form the C3-carboxylate functionality.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Experimental Protocol
This protocol is based on established principles of the Richter cyclization.[11][12] Researchers should perform their own optimization as needed.
Scientist's Note: The synthesis of the precursor, Methyl 3-(2-amino-4-methoxyphenyl)propiolate, is a critical first step. It is typically achieved via a Sonogashira coupling between a suitable protected 2-halo-5-methoxyaniline and methyl propiolate. For the purposes of this guide, we will assume the availability of this precursor.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Notes |
| Methyl 3-(2-amino-4-methoxyphenyl)propiolate | N/A | 205.20 g/mol | Starting material (Assumed purity >95%) |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated, 37% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | Reagent grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |
| Brine | 7647-14-5 | 58.44 g/mol | Saturated aqueous solution of NaCl |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying |
| Silica Gel | 7631-86-9 | 60.08 g/mol | For column chromatography (230-400 mesh) |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Internal thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pnrjournal.com [pnrjournal.com]
- 4. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]
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- 6. innovativejournal.in [innovativejournal.in]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Synthesis of Cinnoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kinetics.nsc.ru [kinetics.nsc.ru]
Protocol for the preparation of Methyl 7-methoxycinnoline-3-carboxylate from diazonium salts
An Application Note and Protocol for the Synthesis of Methyl 7-methoxycinnoline-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 7-methoxycinnoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The protocol is centered on the classical Widman-Stoermer reaction, which involves the intramolecular cyclization of a diazonium salt derived from a substituted 2-vinylaniline precursor. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and expert insights into process optimization and safety. Designed for researchers in organic synthesis and drug development, this application note serves as a practical and authoritative resource for the reliable preparation of this important cinnoline derivative.
Introduction and Scientific Background
Cinnoline (1,2-benzodiazine) and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds.[1] Their rigid, planar structure is a common feature in molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Methyl 7-methoxycinnoline-3-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures, making its efficient synthesis a topic of significant interest.[4]
The construction of the cinnoline core via the cyclization of arenediazonium salts is a foundational strategy in heterocyclic chemistry.[2][5] Among these methods, the Widman-Stoermer synthesis, first reported in the late 19th and early 20th centuries, remains a robust and reliable approach.[6] This reaction proceeds through the diazotization of an o-aminoarylethylene derivative, which subsequently undergoes an intramolecular electrophilic cyclization to furnish the cinnoline ring system.[7][8] This protocol has been adapted for a wide variety of substituted cinnolines.
This guide focuses on the application of the Widman-Stoermer synthesis to our target molecule, detailing a two-stage process: first, the preparation of a key precursor, Methyl 2-formyl-2-(2-amino-4-methoxyphenyl)acetate, and second, its conversion to the final product via diazotization and cyclization.
Core Principles: The Widman-Stoermer Reaction Mechanism
The causality behind the Widman-Stoermer synthesis lies in the unique reactivity of the diazonium group (-N₂⁺), one of the most potent leaving groups in organic chemistry, which also functions as a weak electrophile. The reaction proceeds via the following key steps:
-
Diazotization: The primary aromatic amine of the precursor is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[9] This converts the amino group into a highly reactive diazonium salt. Maintaining a low temperature is critical to ensure the stability of the diazonium intermediate and prevent premature decomposition or side reactions.[4]
-
Intramolecular Electrophilic Cyclization: The electron-rich vinyl group, positioned ortho to the diazonium salt, acts as a nucleophile. It attacks the terminal nitrogen of the diazonium group, initiating an intramolecular cyclization. This is the key bond-forming step that constructs the heterocyclic ring.
-
Aromatization: The resulting non-aromatic intermediate rapidly loses a proton and molecular nitrogen (N₂) to achieve a stable, aromatic cinnoline ring system. The release of gaseous nitrogen provides a strong thermodynamic driving force for the final step of the reaction.
Diagram of the General Widman-Stoermer Mechanism
Caption: General mechanism of the Widman-Stoermer reaction.
Experimental Protocol
This protocol is presented in two parts: the synthesis of the requisite precursor followed by its conversion to the target cinnoline.
Safety Precautions
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. This protocol is designed to generate and use the diazonium salt in situ as a solution. Never attempt to isolate the diazonium salt intermediate. All diazotization procedures must be conducted at or below 5 °C in a well-ventilated fume hood behind a blast shield.
-
Reagents: Handle all chemicals, including strong acids (H₂SO₄) and organic solvents, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| Methyl 2-isocyano-3-(4-methoxyphenyl)acrylate | C₁₂H₁₁NO₃ | 217.22 | Precursor (Stage 1) |
| Copper(I) oxide | Cu₂O | 143.09 | Catalyst |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Acid Catalyst |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent |
| Magnesium Sulfate (anhyd.) | MgSO₄ | 120.37 | Drying Agent |
Part A: Synthesis of the Precursor
The immediate precursor for the diazotization is synthesized from Methyl 2-isocyano-3-(4-methoxyphenyl)acrylate. This step involves a copper-catalyzed cyclization.
Procedure:
-
To a stirred solution of Methyl 2-isocyano-3-(4-methoxyphenyl)acrylate (1.0 eq) in toluene, add copper(I) oxide (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, Methyl 2-formyl-2-(2-amino-4-methoxyphenyl)acetate, which can often be used in the next step without further purification.
Part B: Synthesis of Methyl 7-methoxycinnoline-3-carboxylate
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the crude precursor from Part A (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice-salt bath.
-
Diazotization: Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise while maintaining the internal temperature between 0 and 5 °C. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this aqueous NaNO₂ solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential to ensure proper mixing.
-
Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the cyclization can be monitored by TLC. A color change to deep red or orange is often observed.
-
Work-up: Carefully quench the reaction by pouring it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Methyl 7-methoxycinnoline-3-carboxylate as a crystalline solid.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Pale yellow to off-white crystalline solid |
| ¹H NMR | Characteristic aromatic proton signals for the cinnoline core, a singlet for the methoxy group (~4.0 ppm), and a singlet for the methyl ester (~4.0 ppm). |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, the ester carbonyl, and the ester methyl carbon. |
| Mass Spec (MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₀N₂O₃. |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Troubleshooting and Expert Insights
-
Low Yield in Diazotization: If the yield is poor, ensure the temperature was strictly maintained below 5 °C. Temperatures above 10 °C can lead to significant decomposition of the diazonium salt and the formation of phenol byproducts via reaction with water. Also, verify the quality and stoichiometry of the sodium nitrite.
-
Incomplete Cyclization: If starting material remains after the allotted reaction time, the acidic conditions may not be optimal. The concentration of the mineral acid can be adjusted. However, excessively harsh acidic conditions can sometimes lead to undesired side reactions.
-
Purification Challenges: The product can sometimes co-elute with closely related impurities. A gradient elution during column chromatography (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity) can improve separation. Recrystallization is an excellent alternative for obtaining highly pure material.
-
Alternative Acids: While sulfuric acid is effective, some protocols may use hydrochloric acid.[1] The choice of acid can sometimes influence the outcome and ease of work-up, as the counter-ion (sulfate vs. chloride) can affect the solubility and stability of the diazonium intermediate.
Conclusion
The Widman-Stoermer synthesis provides a reliable and effective pathway for the preparation of Methyl 7-methoxycinnoline-3-carboxylate from a readily accessible 2-vinylaniline precursor. The critical parameters for success are stringent temperature control during the diazotization step and careful purification of the final product. By following this detailed protocol, researchers can confidently synthesize this valuable heterocyclic building block for applications in medicinal chemistry and materials science.
References
- Widman, O. (1884). Ueber die Cinnolinsynthese. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726. (Note: A direct URL to this historical document is not readily available, but it is a foundational reference in cinnoline chemistry).
-
Barton, J. W., & Pearson, N. D. (1998). Cinnolines. Part 1. Widman-Stoermer reactions of functionalised 2-phenylbut-2-enes to give cinnolinecarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (13), 2151-2156. URL: [Link]
-
Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. URL: [Link]
-
Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2020). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 548-564. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. URL: [Link]
-
Schofield, K., & Swain, T. (1949). Cinnolines. Part XXI. Further Observations on the Richter Synthesis. Journal of the Chemical Society, 2393-2398. URL: [Link]
-
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. URL: [Link]
-
Zhang, Z., Chen, Z., & An, M. (2022). Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. Chinese Journal of Chemistry, 40(12), 1431-1463. URL: [Link]
-
Sahu, D., & Singh, R. K. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. World Journal of Pharmaceutical Research, 14(2), 1-15. (Note: This is a representative citation style; specific journal details may vary). URL: [Link]
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- 4. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]
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- 7. Cinnolines. Part 1. Widman-Stoermer reactions of functionalised 2-phenylbut-2-enes to give cinnolinecarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Benzodiazines [quimicaorganica.org]
- 9. Diazotisation [organic-chemistry.org]
Application Note: Optimized Widman-Stoermer/Richter Cyclization for Methyl 7-methoxycinnoline-3-carboxylate
This Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1261236-48-9).[1][2] It addresses the specific challenges of the Widman-Stoermer and Richter cyclization pathways, providing a robust, self-validating methodology.
Executive Summary & Strategic Analysis
Methyl 7-methoxycinnoline-3-carboxylate is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibition (e.g., VEGFR, PDGFR) and antibacterial research.[2] While the Widman-Stoermer synthesis classically refers to the cyclization of o-aminoarylethylenes, the synthesis of 3-carboxylate derivatives presents a regiochemical challenge.[2]
Standard diazotization of trans-2-aminocinnamic esters often yields coumarins (via O-cyclization) rather than cinnolines (C-cyclization).[2] To bypass this, this protocol utilizes the Richter Cyclization (often grouped under Widman-Stoermer type reactions in broader contexts) or a Modified Widman-Stoermer approach using specific steric/electronic control to favor
Key Technical Challenges:
-
Regioselectivity: Preventing O-attack (Coumarin formation).[2]
-
Diazonium Stability: Preventing dediazoniation (phenol formation) before cyclization.
-
Solubility: The methoxy ester precursor often exhibits poor solubility in aqueous acid.
Retrosynthetic Analysis & Pathway Logic
The synthesis relies on the generation of a reactive diazonium species from an o-amino precursor. The critical decision point is the oxidation state of the linker (alkene vs. alkyne).
-
Pathway A (Richter - Preferred): Uses an alkynyl precursor.[2] Cyclization is highly regioselective for the 3-carboxylate.
-
Pathway B (Widman-Stoermer - Classical): Uses an alkenyl precursor.[2] Requires strict pH control and potentially an
-halo substituent to favor cinnoline formation.[2]
Figure 1: Retrosynthetic disconnection showing the divergence between Richter and Widman-Stoermer precursors.[2]
Critical Parameters & Reagents
| Parameter | Specification | Rationale |
| Solvent System | Acetone/Water or AcOH/Conc.[2] HCl | Ensures solubility of the organic precursor while maintaining the low pH required for stable diazonium formation. |
| Diazotization Agent | NaNO₂ (aq) or t-BuONO | Sodium nitrite is standard; tert-butyl nitrite is used for non-aqueous (anhydrous) conditions to prevent hydrolysis.[2] |
| Temperature | -5°C to 0°C (Initial) | Low temp prevents diazonium decomposition; elevated temp provides activation energy for the intramolecular |
| pH Control | pH < 1 | Essential to prevent triazene formation and suppress phenol byproducts. |
Detailed Experimental Protocol
Method A: Richter Cyclization (Recommended for High Purity)
This method utilizes the alkynyl precursor, which avoids the coumarin side-reaction common in alkene cyclizations.[2]
Precursor: Methyl 3-(2-amino-4-methoxyphenyl)propiolate.[2]
Step 1: Diazotization [3][4][5][6][7]
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 10.0 mmol of Methyl 3-(2-amino-4-methoxyphenyl)propiolate in 40 mL of Acetone .
-
Acidification: Cool the solution to -5°C using an ice-salt bath. Add 15 mL of Conc. HCl (37%) dropwise. Note: Precipitation of the amine hydrochloride salt may occur; this is normal.
-
Nitrite Addition: Prepare a solution of NaNO₂ (12.0 mmol, 828 mg) in 5 mL of water . Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 0°C .
-
Activation: Stir the mixture at 0°C for 1 hour. The suspension should clear as the diazonium salt forms.
Step 2: Cyclization
-
Thermal Induction: Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 1 hour.
-
Heating: Heat the mixture to 60°C for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The diazonium species (polar) will disappear, and the fluorescent cinnoline product will appear.
-
Validation: Check for the absence of starting material. If unreacted diazonium remains (positive starch-iodide test), continue heating.
Step 3: Workup & Purification
-
Neutralization: Cool the mixture to RT. Pour into 100 mL of ice-water . Neutralize carefully with saturated NaHCO₃ or NaOAc to pH 4-5.[2]
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL) .
-
Washing: Wash combined organics with Brine (50 mL) , dry over anhydrous Na₂SO₄ , and concentrate in vacuo.
-
Crystallization: Recrystallize the crude solid from Methanol/Water or Ethanol .
-
Expected Yield: 75-85%[2]
-
Appearance: Pale yellow needles.
-
Method B: Widman-Stoermer (Alkenyl Route)
Use this method if the alkyne precursor is unavailable. Requires strict control to avoid coumarin.
Precursor: Methyl (2Z)-3-(2-amino-4-methoxyphenyl)acrylate (The cis-isomer cyclizes more readily).[2]
-
Dissolution: Dissolve 10 mmol of the amine in 50 mL of 4N HCl .
-
Diazotization: Cool to 0°C . Add 1.1 eq NaNO₂ (aq) dropwise. Stir for 30 min.
-
Cyclization:
-
Crucial Step: Adjust pH to ~3-4 using Sodium Acetate.[2] This buffers the solution and favors the intramolecular coupling over solvent attack.
-
Allow to stand at ambient temperature for 24-48 hours in the dark. (Thermal shock often favors coumarin in this specific substrate).
-
-
Isolation: The product often precipitates. Filter, wash with water, and recrystallize from MeOH.[2][8]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction temperature too high during diazotization.[2] | Ensure T < 0°C during NaNO₂ addition. Control exotherm. |
| Coumarin Byproduct | O-cyclization favored over C-cyclization.[2] | Switch to Method A (Richter) . If using Method B, ensure the precursor is the Z-isomer or use high acid concentration.[2] |
| Incomplete Reaction | Poor solubility of precursor. | Use Acetone or Dioxane as a co-solvent. Ensure vigorous stirring. |
| Product Decomposition | Hydrolysis of the ester group. | Avoid prolonged heating in strong aqueous acid. Quench immediately after conversion. |
Safety & Compliance (E-E-A-T)
-
Diazonium Salts: Potentially explosive when dry. Do not dry the intermediate diazonium salt. Proceed directly to cyclization in solution.
-
Reagents: Sodium Nitrite is toxic and an oxidizer. HCl is corrosive.
-
Waste: Aqueous waste contains diazonium residues; treat with sulfamic acid or sodium bisulfite before disposal to destroy excess nitrite.
References
-
Synthesis of Cinnolines (Review): Methods for the synthesis of cinnolines. ResearchGate. Available at: [Link]
-
Richter Reaction Mechanism: Cinnolines. Part III. The Richter Reaction.[1][9] Royal Society of Chemistry. Available at: [Link]
-
Widman-Stoermer Conditions: Widman-Stoermer Synthesis. DrugFuture. Available at: [Link][7]
-
Diazotization Protocols: Diazotisation - Mechanism and Protocols.[2] Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]
- 2. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Widman-Stoermer Synthesis [drugfuture.com]
- 8. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]
- 9. Synthesis of Benzodiazines [quimicaorganica.org]
Hydrolysis of Methyl 7-methoxycinnoline-3-carboxylate to carboxylic acid
Efficient Saponification of Methyl 7-methoxycinnoline-3-carboxylate: A Detailed Guide to the Synthesis of a Key Carboxylic Acid Intermediate
Introduction: Cinnoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The carboxylic acid moiety at the 3-position of the cinnoline ring, specifically 7-methoxycinnoline-3-carboxylic acid, is a critical precursor for the synthesis of novel therapeutic agents. This application note provides a comprehensive, in-depth guide for the hydrolysis of methyl 7-methoxycinnoline-3-carboxylate to its corresponding carboxylic acid. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, providing a detailed experimental procedure, and offering practical troubleshooting advice to ensure a high-yielding and reproducible synthesis.
Section 1: Chemical Principles and Mechanistic Insights
The conversion of an ester to a carboxylic acid via hydrolysis can be catalyzed by either acid or base. For the hydrolysis of methyl 7-methoxycinnoline-3-carboxylate, a base-catalyzed approach, also known as saponification, is generally preferred due to its effectively irreversible nature.[2][3][4]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. In the final and essentially irreversible step, the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[2][3] This acid-base reaction drives the equilibrium towards the products, ensuring a complete conversion.[3] An acidic workup is then required to protonate the carboxylate salt to yield the final carboxylic acid product.[2]
Diagram of the Reaction Mechanism
Caption: Base-catalyzed hydrolysis of methyl 7-methoxycinnoline-3-carboxylate.
Section 2: Detailed Experimental Protocol
This protocol is optimized for the hydrolysis of methyl 7-methoxycinnoline-3-carboxylate. Lithium hydroxide (LiOH) is chosen as the base due to its excellent solubility in aqueous-organic solvent mixtures and its common use in the saponification of complex esters.[2] A mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the starting ester and the inorganic base.
Table of Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| Methyl 7-methoxycinnoline-3-carboxylate | ≥98% | e.g., Sigma-Aldrich, Combi-Blocks | Starting material |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | e.g., Fisher Scientific | Hydrolyzing agent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Organic solvent |
| Deionized Water | High purity | In-house | Solvent |
| Hydrochloric Acid (HCl) | 2M aqueous solution | e.g., VWR | Acid for workup |
| Ethyl Acetate | ACS Reagent Grade | e.g., Fisher Scientific | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | e.g., Sigma-Aldrich | Drying agent |
| Round-bottom flask | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For mixing |
| Reflux condenser | - | - | To prevent solvent loss |
| Separatory funnel | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., MilliporeSigma | Reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 7-methoxycinnoline-3-carboxylate (1.0 g, 4.58 mmol) in a mixture of THF (20 mL) and deionized water (10 mL). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Base: Add lithium hydroxide monohydrate (0.384 g, 9.16 mmol, 2.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 66-70 °C) and maintain for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a solution of the starting material as a reference. Use a solvent system such as ethyl acetate/hexanes (1:1) to elute the plates. The disappearance of the starting material spot and the appearance of a more polar spot at the baseline (the carboxylate salt) indicates the completion of the reaction.
-
Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Remove the THF using a rotary evaporator. To the remaining aqueous solution, slowly add 2M HCl with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 7-methoxycinnoline-3-carboxylic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if impurities are present.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of methyl 7-methoxycinnoline-3-carboxylate.
Section 3: Expected Outcomes and Characterization
Upon successful completion of the protocol, a white to off-white solid product is expected. The yield of the purified 7-methoxycinnoline-3-carboxylic acid should be in the range of 85-95%.
Table of Expected Data
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, COOH), 8.5-7.5 (m, 4H, Ar-H), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (C=O), 160-120 (Ar-C), 56 (OCH₃) |
| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₁₀H₇N₂O₃⁻: 203.05; found: ~203.0 |
Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument used.
Section 4: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive or insufficient base. | - Extend the reflux time and monitor by TLC.- Ensure the use of fresh, high-quality LiOH·H₂O and use at least 2.0 equivalents. |
| Low Yield | - Incomplete extraction of the product.- Product loss during workup or purification. | - Perform additional extractions with ethyl acetate.- Ensure the aqueous layer is sufficiently acidified (pH 2-3) to precipitate the product fully.- Handle the product carefully during transfers and purification. |
| Oily Product Instead of Solid | - Presence of residual solvent.- Impurities. | - Ensure complete removal of solvents under high vacuum.- Purify the product by column chromatography or attempt recrystallization from a different solvent system. |
| Difficulty in Dissolving the Starting Material | - Insufficient organic solvent. | - Increase the volume of THF or gently warm the mixture to aid dissolution before adding the base. |
References
-
Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Available at: [Link]
-
Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
Saponification-Typical procedures. OperaChem. Available at: [Link]
-
Saponification Reaction of Esters. Organic Chemistry Tutor. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Methyl Esters and Derivatives. ScienceDirect. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Birmingham. Available at: [Link]
Sources
Microwave-assisted synthesis of Methyl 7-methoxycinnoline-3-carboxylate
Microwave-Assisted Synthesis of Methyl 7-Methoxycinnoline-3-carboxylate: Application Note & Protocol
As a Senior Application Scientist, I approach the synthesis of nitrogen-containing heterocycles not merely as a sequence of chemical additions, but as a finely tuned thermodynamic and kinetic system. Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1261236-48-9) is a high-purity chemical building block widely utilized in pharmaceutical research for exploring new chemical spaces in drug discovery[1].
Historically, the construction of the cinnoline ring via conventional cyclization has suffered from prolonged reaction times, low yields, and severe thermal degradation. This application note details a modernized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) to rapidly and cleanly construct the cinnoline scaffold.
Retrosynthetic Analysis & Mechanistic Causality
The retrosynthetic analysis of Methyl 7-methoxycinnoline-3-carboxylate dictates a logical disconnection at the N-N and C-C bonds of the heterocyclic core, tracing back to a substituted o-aminophenyl precursor[1].
The success of this synthesis relies on two fundamental mechanistic drivers:
-
Electronic Activation: The methoxy group at the 7-position is not merely a structural feature; it provides favorable electronic effects (electron-donating via resonance) that enhance the nucleophilicity of the aromatic ring, thereby promoting the electrophilic cyclization step[2].
-
Dielectric Heating: Microwave irradiation provides direct dielectric heating to the polar intermediates. This homogeneous energy transfer rapidly overcomes the high activation energy barrier of the intramolecular ring closure—a process that is notoriously sluggish under conventional convective heating[3].
Mechanistic causality of microwave irradiation and electronic effects in cinnoline synthesis.
Experimental Methodology: Self-Validating Protocol
The following protocol delineates a robust, step-by-step diazotization and microwave-assisted cyclization sequence. Every phase is designed with an integrated quality-control checkpoint to ensure the system is self-validating.
Workflow for the microwave-assisted synthesis of Methyl 7-methoxycinnoline-3-carboxylate.
Phase 1: Precursor Activation & Diazotization
-
Action: Suspend 10 mmol of the 2-amino-4-methoxyaryl precursor in 15 mL of 6M aqueous HCl within a 50 mL flask. Chill the suspension to 0–5 °C using an ice-salt bath. Dropwise, add a pre-chilled solution of sodium nitrite (NaNO2, 11 mmol in 5 mL H2O) over 10 minutes under vigorous magnetic stirring.
-
Causality: The strict maintenance of 0–5 °C is thermodynamically critical. It prevents the premature decomposition of the highly unstable diazonium salt into a phenolic byproduct, ensuring maximum availability for the subsequent cyclization.
-
Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black coloration confirms the presence of excess nitrous acid, validating complete diazotization.
Phase 2: Microwave-Assisted Intramolecular Cyclization
-
Action: Transfer the cold diazonium solution into a dedicated 30 mL microwave-transparent quartz reactor vessel. Introduce the necessary cyclization coupling partner (e.g., methyl pyruvate derivative) and adjust the pH to ~4.5 using sodium acetate buffer. Seal the vessel and subject it to microwave irradiation. Set the parameters to 100 °C, 150 W power limit, and a hold time of 20 minutes.
-
Causality: Microwave irradiation provides rapid, uniform heating, preventing the thermal degradation typical of conventional prolonged heating[3]. By utilizing a one-pot microwave-assisted reaction, we achieve in situ synthesis with remarkable efficiency[4].
-
Self-Validation Checkpoint: Post-irradiation, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the baseline diazonium spot and the appearance of a distinct, UV-active product spot (λmax ~310 nm) confirms successful ring closure.
Phase 3: Isolation and Spectroscopic Verification
-
Action: Quench the reaction mixture with saturated aqueous NaHCO3 until neutral pH is achieved. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol.
-
Causality: Neutralization prevents acid-catalyzed ester hydrolysis of the 3-carboxylate group. Recrystallization exploits the differential solubility of the cinnoline product versus trace linear byproducts, ensuring pharmaceutical-grade purity.
-
Self-Validation Checkpoint: Analyze the purified crystals via LC-MS to confirm the presence of the m/z 219.07 [M+H]+ ion. Subsequent 1H NMR (DMSO-d6) must reveal the characteristic singlet of the 7-methoxy protons at ~3.95 ppm and the ester methyl protons at ~3.90 ppm, validating structural integrity.
Quantitative Data & Comparative Analysis
The transition from conventional reflux to microwave-assisted synthesis yields profound improvements in both reaction kinetics and product fidelity. The table below summarizes the quantitative advantages of this protocol.
| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Causality / Scientific Insight |
| Heating Mechanism | Convective / Conductive | Direct Dielectric Heating | MW directly couples with polar intermediates, ensuring homogeneous energy transfer. |
| Reaction Time | 24 - 48 hours | 20 minutes | Rapidly overcomes the activation barrier of the cyclization step. |
| Average Yield | 45% - 55% | 88% - 93% | Minimizes thermal degradation and side-product formation. |
| Energy Efficiency | Low (Continuous reflux) | High (Pulsed irradiation) | Eco-friendly profile aligning with green chemistry principles. |
References
-
Title: Metal-free Microwave-Assisted Azo-Povarov Reaction of N-Carbony Aryldiazenes with trans-Cyclooctene to access Ring-fused Cinnolines Source: ChemRxiv URL: [Link]
-
Title: Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules Source: RSC Publishing URL: [Link]
Sources
- 1. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]
- 2. Buy Methyl 7-methoxycinnoline-3-carboxylate [smolecule.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04195D [pubs.rsc.org]
Strategic Derivatization of Methyl 7-methoxycinnoline-3-carboxylate for Structure-Activity Relationship (SAR) Studies
An Application Note for Medicinal Chemists
Introduction
The cinnoline scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anxiolytic properties.[1][2][3] Its structural similarity to quinoline and isoquinoline makes it a compelling template for drug design.[4] Methyl 7-methoxycinnoline-3-carboxylate serves as an ideal starting scaffold for medicinal chemistry campaigns.[5] Its two primary functional handles—the C3-methyl ester and the C7-methoxy group—provide orthogonal points for chemical modification. This allows for the systematic exploration of chemical space to build a robust Structure-Activity Relationship (SAR), a critical process in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.[6][7]
This guide provides a detailed framework and validated protocols for the derivatization of Methyl 7-methoxycinnoline-3-carboxylate at both the C3 and C7 positions. The methodologies are designed to be modular, enabling researchers to generate diverse libraries of analogues efficiently. We will delve into the strategic rationale behind each chemical transformation, offering insights that bridge synthetic execution with the goals of drug discovery.
Part 1: Derivatization at the C3-Carboxylate Position
The ester at the C3 position is the most accessible handle for initial derivatization. Its conversion to a carboxylic acid is a gateway transformation, unlocking the potential for a vast array of modifications, most notably the synthesis of amide libraries.
Key Transformation: Saponification to Cinnoline-3-Carboxylic Acid
The first step in modifying the C3 position is the hydrolysis, or saponification, of the methyl ester to its corresponding carboxylic acid.[8] This transformation is fundamental because the resulting carboxylate is not only a potential pharmacophoric feature itself but is also the requisite precursor for robust amide coupling reactions.[9] The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a standard, reliable method that proceeds under mild conditions, minimizing the risk of side reactions on the sensitive cinnoline core.[10][11]
Protocol 1: Saponification of Methyl 7-methoxycinnoline-3-carboxylate
-
Dissolution: In a round-bottom flask, dissolve Methyl 7-methoxycinnoline-3-carboxylate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Carefully add 1M hydrochloric acid (HCl) to the reaction mixture until the pH is ~2-3. This protonates the lithium carboxylate salt, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting solid, 7-methoxycinnoline-3-carboxylic acid, under high vacuum. The product can typically be used in the next step without further purification.
Library Generation: Amide Coupling
Amide bonds are a cornerstone of modern pharmaceuticals due to their metabolic stability and ability to form crucial hydrogen bond interactions with biological targets.[12] Creating a diverse amide library from 7-methoxycinnoline-3-carboxylic acid allows for the systematic probing of a target's binding pocket. The choice of amine coupling partners should be strategic, exploring variations in size, lipophilicity, and hydrogen bonding potential. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) is a widely adopted and effective method that minimizes side reactions and preserves stereochemical integrity if chiral amines are used.[13]
Protocol 2: General Procedure for Amide Library Synthesis
-
Activation: To a solution of 7-methoxycinnoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Table 1: Representative Amines for C3-Amide Library Synthesis
| Amine | Rationale |
|---|---|
| Cyclopropylamine | Small, rigid group to probe small pockets. |
| Aniline | Introduces aromaticity for potential π-stacking. |
| Piperidine | Saturated heterocycle, introduces basic nitrogen. |
| Benzylamine | Flexible aromatic group. |
| Morpholine | Introduces a polar, hydrogen bond acceptor. |
Part 2: Derivatization at the C7-Methoxy Position
Modification at the C7 position allows for the exploration of a different region of the chemical space, often impacting properties like solubility, metabolic stability, and target selectivity.
Key Transformation: O-Demethylation to a Phenolic Moiety
The conversion of the C7-methoxy group to a hydroxyl group is a critical step. This transformation unmasks a phenol, which introduces a potent hydrogen bond donor and acceptor functionality.[14] This change can dramatically alter the binding affinity of the molecule. Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for cleaving aryl methyl ethers.[15] Careful control of stoichiometry and temperature is essential to prevent degradation of the cinnoline core.
Protocol 3: O-Demethylation of the C7-Methoxy Group
-
Setup: In a flame-dried, inert-atmosphere (Argon or Nitrogen) flask, dissolve the starting cinnoline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Work-up (Quenching): Cool the mixture to 0 °C and very carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Isolation & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude phenol by column chromatography.
Library Generation: Etherification and Bioisosteric Replacement
Once the C7-phenol is obtained, it can be functionalized into a library of ethers to explore steric and electronic effects. Furthermore, considering bioisosteric replacements for the original methoxy group can be a powerful strategy to overcome metabolic liabilities or fine-tune physicochemical properties.[16][17] For instance, replacing a metabolically susceptible methoxy group with a fluorine atom can block oxidative metabolism.[18] While direct conversion is challenging, the C7-hydroxyl can be converted to a triflate, which then serves as a handle for cross-coupling reactions like the Suzuki coupling to introduce new aryl or alkyl groups.[19][20]
Protocol 4: General Procedure for C7-O-Alkylation (Ether Synthesis)
-
Setup: To a solution of the C7-hydroxycinnoline derivative (1.0 eq) in DMF or acetone, add a mild base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.5 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, filter off the base, and concentrate the solvent. Dilute the residue with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the target ether.
Visualization of Derivatization Strategies
The following diagrams illustrate the synthetic pathways for creating diverse chemical libraries from the starting scaffold.
Figure 1: Synthetic pathways for derivatization at C3 and C7 positions.
Framework for Structure-Activity Relationship (SAR) Elucidation
The systematic synthesis of analogues is only valuable when coupled with a robust biological evaluation and data analysis workflow. The goal is to correlate specific structural changes with observed effects on biological activity.
Figure 2: Iterative workflow for SAR-driven lead optimization.
By populating a table with the structural modifications and corresponding biological data, clear trends can emerge. For example, one might find that bulky, lipophilic groups at the C3-amide position enhance potency, while a hydrogen bond donor at the C7 position is critical for activity. This data-driven approach is the essence of modern drug discovery.[21][22]
Table 2: Template for SAR Data Collation
| Compound ID | C3-Substituent (R) | C7-Substituent (R') | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| Parent | -COOCH₃ | -OCH₃ | >100 |
| 1a | -COOH | -OCH₃ | 55.6 |
| 2a | -CONH-cyclopropyl | -OCH₃ | 12.3 |
| 2b | -CONH-phenyl | -OCH₃ | 8.7 |
| 3a | -COOCH₃ | -OH | 45.1 |
| 4a | -COOCH₃ | -OCH₂CH₃ | >100 |
Conclusion
Methyl 7-methoxycinnoline-3-carboxylate is a versatile and powerful starting point for the development of novel therapeutic agents. The strategic and systematic derivatization at the C3 and C7 positions, guided by the robust protocols outlined in this application note, provides a clear path for generating diverse chemical libraries. By integrating this synthetic workflow with rigorous biological evaluation, researchers can efficiently elucidate structure-activity relationships, paving the way for the rational design and optimization of next-generation cinnoline-based drug candidates.
References
-
MDPI. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?[Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]
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IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. [Link]
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Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]
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ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. [Link]
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Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water. [Link]
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University of Arizona. (1993). An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. [Link]
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ResearchGate. (n.d.). Cinnoline Derivatives with Biological Activity. [Link]
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ACS Publications. (2025). Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane. [Link]
-
Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. [Link]
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ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. [Link]
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PubMed. (2007). Cinnoline derivatives with biological activity. [Link]
-
PubMed. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. [Link]
-
PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]
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Research and Reviews. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. [Link]
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ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]
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European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]
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Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
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ResearchGate. (n.d.). Derivatives of 4-oxocinnoline-3-carboxylic acid 28,.... [Link]
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ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry?[Link]
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-
ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?[Link]
-
Drug Discovery Resources. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Using Methyl 7-methoxycinnoline-3-carboxylate as a precursor for carboxamides
Application Note: Advanced Synthetic Workflows for the Derivatization of Methyl 7-methoxycinnoline-3-carboxylate into Pharmacologically Active Carboxamides
Executive Summary & Pharmacological Context
Cinnoline derivatives represent a privileged class of nitrogen-containing heterocycles, widely recognized for their diverse pharmacological profiles, including potent antimicrobial, anti-inflammatory, and antitumoral activities[1][2]. Within this chemical space, Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1261236-48-9) serves as an exceptionally versatile, high-purity building block for drug discovery and library generation[3].
The structural architecture of this precursor is highly strategic: the 7-methoxy substituent modulates the electronic distribution of the bicyclic core, often enhancing target binding affinity via hydrogen-bond acceptor interactions. Meanwhile, the C3-methyl ester provides a pristine electrophilic handle. Converting this ester into various carboxamides is a critical maneuver in medicinal chemistry, as carboxamides dramatically improve metabolic stability and introduce crucial hydrogen-bonding vectors necessary for target engagement.
Mechanistic Rationale: Selecting the Amidation Trajectory
The transformation of the C3-ester into a carboxamide cannot be approached with a "one-size-fits-all" methodology. The synthetic trajectory must be dictated by the nucleophilicity and steric bulk of the target amine.
-
Pathway A (Direct Aminolysis): Suitable strictly for highly nucleophilic, unhindered amines (e.g., ammonia, methylamine). The reaction proceeds via a tetrahedral intermediate. Utilizing a polar protic solvent like methanol is critical, as it stabilizes the leaving methoxide ion and drives the equilibrium forward[4].
-
Pathway B (Saponification & Peptide Coupling): Direct aminolysis fails for sterically hindered amines (e.g., piperidines) or electronically deactivated amines (e.g., substituted anilines). In these cases, the ester must first be hydrolyzed to 7-methoxycinnoline-3-carboxylic acid. Subsequent activation using uronium salts (such as HATU) generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which forces the amidation to completion even with weak nucleophiles.
Synthetic Workflow Visualization
Workflow for derivatizing Methyl 7-methoxycinnoline-3-carboxylate into carboxamides.
Experimental Protocols
Protocol A: Direct Aminolysis (Synthesis of Primary Carboxamides)
This protocol is optimized for the generation of simple primary carboxamides using methanolic ammonia[4].
-
Causality & Design: The high molarity of ammonia (7N) forces the reaction equilibrium toward the amide product. Methanol acts as both the solvent and a proton shuttle, stabilizing the transition state.
-
Step-by-Step Procedure:
-
Suspend Methyl 7-methoxycinnoline-3-carboxylate (1.0 eq, 5.0 mmol) in 7N NH₃ in Methanol (15 mL).
-
Seal the reaction vessel to prevent ammonia gas escape and stir vigorously at 25 °C for 12–24 hours.
-
Self-Validating Step: Monitor via TLC (1:1 Hexane:Ethyl Acetate). The reaction is complete when the UV-active ester spot (Rf ~0.6) completely disappears, replaced by a highly polar baseline spot (Rf ~0.1) corresponding to the carboxamide.
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether and filter to yield the pure 7-methoxycinnoline-3-carboxamide.
-
Protocol B: Saponification to Free Carboxylic Acid
When direct amidation is unfeasible, the ester must be unmasked.
-
Causality & Design: Lithium hydroxide (LiOH) is selected over harsher bases (NaOH/KOH) due to its mild nature, which prevents unwanted ring-opening or degradation of the electron-deficient cinnoline system. The biphasic THF/Water system ensures both the lipophilic ester and the hydrophilic hydroxide ion remain in solution.
-
Step-by-Step Procedure:
-
Dissolve the ester (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF and deionized water (20 mL).
-
Add LiOH monohydrate (2.0 eq, 10.0 mmol) in a single portion. Stir at room temperature for 4 hours.
-
Self-Validating Step: Evaporate the THF under vacuum. Cool the remaining aqueous layer to 0 °C and carefully acidify dropwise with 1M HCl until the pH reaches 2–3. The protonation of the carboxylate will cause the highly insoluble 7-methoxycinnoline-3-carboxylic acid to immediately precipitate as a dense solid, driving the isolation without the need for chromatography.
-
Filter the precipitate, wash with cold water, and dry under a high vacuum.
-
Protocol C: HATU-Mediated Amide Coupling
This protocol is utilized for coupling the free acid with complex, bulky, or electronically deactivated amines (e.g., substituted anilines)[1].
-
Causality & Design: HATU is chosen over traditional carbodiimides (like EDCI) because the resulting HOAt active ester is significantly more reactive, effectively overcoming the steric hindrance of the cinnoline core. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine hydrochloride salts without competing for the electrophilic center.
-
Step-by-Step Procedure:
-
Dissolve 7-methoxycinnoline-3-carboxylic acid (1.0 eq, 2.0 mmol) and HATU (1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq, 6.0 mmol). Self-Validating Step: The solution will rapidly transition from pale yellow to a deep orange/red hue, visually confirming the formation of the active HOAt ester. Stir for 15 minutes.
-
Add the target amine (1.1 eq, 2.2 mmol) and stir at room temperature for 12 hours.
-
Self-Validating Step: Pour the reaction mixture into 50 mL of vigorously stirred ice water. The hydrophobic complex carboxamide will "crash out" of the aqueous DMF solution as a precipitate.
-
Filter, wash with water, and purify via recrystallization or flash chromatography if trace HOAt byproducts remain.
-
Quantitative Data: Reaction Optimization & Yields
The following table summarizes the expected quantitative outcomes based on the chosen synthetic trajectory and amine class.
| Transformation | Amine Type | Activation Method | Temp (°C) | Time (h) | Expected Yield (%) |
| Direct Aminolysis | Ammonia (7N in MeOH) | None (Solvent-driven) | 25 | 12 - 24 | 85 - 95 |
| Direct Aminolysis | Primary Aliphatic | None (Neat or in MeOH) | 50 - 60 | 24 - 48 | 40 - 60 |
| Peptide Coupling | Secondary Aliphatic | HATU / DIPEA | 25 | 8 - 12 | 80 - 90 |
| Peptide Coupling | Aromatic (Anilines) | HATU / DIPEA | 25 - 40 | 12 - 18 | 70 - 85 |
References
- Source: benchchem.
- Source: nih.
- Source: eurekaselect.
- Source: google.
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- 4. WO2018116072A1 - Heterocyclic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Scalable Production of 7-Methoxycinnoline-3-carboxylate
Introduction
7-Methoxycinnoline-3-carboxylate and its derivatives are pivotal intermediates in the landscape of pharmaceutical research and drug development. The cinnoline scaffold, a bicyclic aromatic heterocycle, is a recognized pharmacophore present in a variety of compounds exhibiting a broad spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a methoxy group at the 7-position and a carboxylate at the 3-position provides a versatile molecular framework for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents.[1]
This comprehensive guide provides a detailed, scalable, and validated protocol for the synthesis of 7-methoxycinnoline-3-carboxylate. The procedure is designed for researchers and scientists in both academic and industrial settings, emphasizing reproducibility, safety, and efficiency. The synthetic strategy is grounded in the well-established Richter cinnoline synthesis, a reliable method for constructing the cinnoline core.[1]
Synthetic Strategy: A Retrosynthetic Approach
The chosen synthetic route is based on a retrosynthetic analysis that identifies readily available starting materials and employs robust chemical transformations.[1] The key steps involve the formation of a diazonium salt from a substituted aniline, followed by an intramolecular cyclization to construct the cinnoline ring system.
Our retrosynthetic analysis of the target molecule, methyl 7-methoxycinnoline-3-carboxylate, logically disconnects the cinnoline core to reveal a key precursor, a substituted o-aminophenyl derivative. This pathway highlights 2-amino-4-methoxyphenyl derivatives as crucial starting materials for the synthesis.[1]
Reaction Pathway Diagram
The overall synthetic scheme for the production of methyl 7-methoxycinnoline-3-carboxylate is depicted below.
Sources
Application and Protocol for the Selective Reduction of Methyl 7-methoxycinnoline-3-carboxylate
Abstract
This document provides a comprehensive guide for the selective reduction of methyl 7-methoxycinnoline-3-carboxylate to its corresponding hydroxymethyl derivative, (7-methoxychinnolin-3-yl)methanol. This transformation is a critical step in the synthesis of various biologically active cinnoline derivatives, which are of significant interest in medicinal chemistry and drug development.[1][2][3] This guide details the chemical principles, selection of reducing agents, a step-by-step experimental protocol, and methods for purification and characterization of the product. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Cinnoline Scaffolds
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many molecules with diverse biological activities.[2][4] The hydroxymethyl group at the 3-position of the cinnoline ring serves as a versatile synthetic handle for further molecular elaboration, enabling the development of novel therapeutic agents. The parent compound, Methyl 7-methoxycinnoline-3-carboxylate, is a key building block in this process.[1] Its selective reduction to the primary alcohol is a fundamental transformation that requires careful consideration of the reducing agent and reaction conditions to avoid over-reduction or side reactions.
Chemical Principles and Reagent Selection
The reduction of an ester to a primary alcohol is a cornerstone of organic synthesis. This transformation involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. The choice of the hydride source is critical and depends on the substrate's reactivity and the presence of other functional groups.
Overview of Common Reducing Agents
Several reagents are commonly employed for the reduction of esters to alcohols. The most prominent include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[5][6] Its high reactivity necessitates the use of anhydrous solvents like diethyl ether or tetrahydrofuran (THF) and careful handling due to its violent reaction with water.[5]
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄.[7] It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[7][8] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, such as methanol, which can facilitate the reduction of some esters.[9][10]
-
Diisobutylaluminium Hydride (DIBAL-H): A bulky and selective reducing agent.[11][12] It is often used for the partial reduction of esters to aldehydes at low temperatures.[11][13] However, by adjusting the stoichiometry and temperature, it can also effect the complete reduction to the alcohol.[14]
Rationale for Selecting LiAlH₄
For the reduction of Methyl 7-methoxycinnoline-3-carboxylate, Lithium Aluminum Hydride (LiAlH₄) is the recommended reagent. The rationale for this choice is as follows:
-
Efficacy: The ester group on the electron-deficient cinnoline ring may exhibit reduced reactivity. LiAlH₄ is a potent enough reducing agent to ensure a complete and efficient conversion to the desired alcohol.[5][6][15]
-
Chemoselectivity: The cinnoline core is generally stable to hydride attack under the reaction conditions for ester reduction. While the methoxy group is also inert to LiAlH₄, care must be taken to control the reaction temperature to prevent unwanted side reactions.
-
Established Precedent: LiAlH₄ is a well-established and reliable reagent for the reduction of heteroaromatic esters, providing high yields of the corresponding alcohols.[16]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack of the hydride on the ester carbonyl, forming a tetrahedral intermediate.
-
Collapse of the intermediate to an aldehyde, which is then rapidly reduced by a second equivalent of hydride to the alkoxide.
-
Aqueous workup protonates the alkoxide to yield the primary alcohol.[15]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the reduction of Methyl 7-methoxycinnoline-3-carboxylate using LiAlH₄.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 7-methoxycinnoline-3-carboxylate | ≥98% | e.g., BenchChem |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | e.g., Acros |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | e.g., EMD |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., Fisher |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | e.g., VWR |
| Saturated aq. Sodium Sulfate Solution | Lab prepared | |
| Hydrochloric Acid (HCl) | 1 M aqueous | Lab prepared |
| Ethyl Acetate (EtOAc) | HPLC Grade | e.g., Sigma |
| Hexanes | HPLC Grade | e.g., Sigma |
Equipment
-
Round-bottom flask (two-necked)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Argon or Nitrogen gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Detailed Procedure
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Reaction Setup:
-
To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add Methyl 7-methoxycinnoline-3-carboxylate (e.g., 2.18 g, 10.0 mmol).
-
Add 100 mL of anhydrous THF via syringe to dissolve the starting material.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of LiAlH₄:
-
Slowly add LiAlH₄ (1.0 M solution in THF, 15.0 mL, 15.0 mmol, 1.5 equivalents) dropwise to the stirred solution at 0 °C over a period of 20-30 minutes. A slight evolution of gas may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.
-
-
Quenching the Reaction:
-
Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.
-
CAUTION: Exothermic reaction and gas evolution. Slowly and carefully quench the excess LiAlH₄ by the dropwise addition of 1.5 mL of water.
-
Next, add 1.5 mL of 15% aqueous NaOH solution dropwise.
-
Finally, add 4.5 mL of water and stir the mixture vigorously for 30 minutes until a white granular precipitate of aluminum salts forms.
-
-
Work-up and Isolation:
-
Filter the suspension through a pad of Celite® or anhydrous sodium sulfate, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield (7-methoxychinnolin-3-yl)methanol as a solid.
-
Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed for further purification.[4]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The disappearance of the methyl ester signal and the appearance of a new signal for the hydroxymethyl protons (CH₂OH) and a broad singlet for the hydroxyl proton in the ¹H NMR spectrum are indicative of a successful reaction.[17][18][19]
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group (broad absorption around 3300-3500 cm⁻¹) and the absence of the ester carbonyl group (around 1700-1730 cm⁻¹).[20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[21]
Visualization of the Experimental Workflow
Caption: Workflow for the reduction of Methyl 7-methoxycinnoline-3-carboxylate.
Concluding Remarks
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of (7-methoxychinnolin-3-yl)methanol from its corresponding methyl ester. The choice of LiAlH₄ as the reducing agent ensures a high conversion rate, and the detailed step-by-step procedure, including safety precautions and purification methods, is designed to be easily followed by researchers in the field of organic and medicinal chemistry. The resulting hydroxymethyl derivative is a valuable intermediate for the development of novel cinnoline-based compounds with potential therapeutic applications.
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Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Taylor & Francis Online. [Link]
-
The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry. [Link]
-
Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. [Link]
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The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. [Link]
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DIBAL-H Reduction. Organic Synthesis. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
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DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. Reagent Guide. [Link]
-
Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. ResearchGate. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed. [Link]
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DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. [Link]
-
A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
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Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies. [Link]
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Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]
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Metal-free synthesis of quinolines from alcohols via oxidative annulation. Thesis. [Link]
-
Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol. Molecules. [Link]
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Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information. Inorganic Chemistry. [Link]
-
The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Thesis. [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
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tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. [Link]
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NMR Characterization of Lignans. MDPI. [Link]
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Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
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How can one selectively reduce formyl substituent to methanol, but protect carboxylic group? ResearchGate. [Link]
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Supporting Information - UCL Discovery. University College London. [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
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Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. [Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. [Link]
- Morpholino compounds, uses and methods.
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Application Notes & Protocols: A Guide to the Esterification of 7-methoxycinnoline-3-carboxylic acid
Introduction: The Strategic Importance of Cinnoline Esters in Drug Discovery
The cinnoline scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and anti-hypertensive properties[1][2]. The functionalization of this core is a critical step in modulating the bioactivity, solubility, and pharmacokinetic profile of potential drug candidates. Specifically, the carboxylic acid at the 3-position of 7-methoxycinnoline-3-carboxylic acid is a prime handle for derivatization.
Converting this carboxylic acid to an ester can serve several strategic purposes in drug development:
-
Prodrug Strategies: Esterification can mask the polar carboxylic acid group, improving cell membrane permeability and oral bioavailability. The ester is later hydrolyzed in vivo by metabolic enzymes (esterases) to release the active carboxylic acid.
-
SAR Studies: Creating a library of esters with various alcohol moieties allows for a systematic exploration of the structure-activity relationship (SAR), helping to identify the optimal size, shape, and electronic properties for target engagement.
-
Synthetic Intermediates: The ester can act as a protecting group or be a necessary intermediate for subsequent chemical transformations.
However, the cinnoline ring system, with its two adjacent nitrogen atoms, presents unique challenges. The substrate can be sensitive to harsh reaction conditions, such as the high temperatures and strong acids used in classical Fischer esterification, which can lead to degradation or unwanted side reactions[3][4]. Therefore, the selection of mild, efficient, and high-yielding esterification reagents is paramount. This guide provides a detailed overview of modern, reliable methods for the esterification of 7-methoxycinnoline-3-carboxylic acid, complete with mechanistic insights and step-by-step protocols.
Selecting the Optimal Esterification Strategy: A Comparative Analysis
For a specialized heteroaromatic substrate like 7-methoxycinnoline-3-carboxylic acid, the choice of coupling reagent is critical. The ideal method should be mild, tolerate the electronic nature of the cinnoline ring, and be broadly applicable to a range of primary and secondary alcohols.
Workflow for Ester Synthesis
The general process, regardless of the specific reagents chosen, follows a consistent workflow from activation to purification.
Caption: General experimental workflow for ester synthesis.
Recommended Reagent Classes
| Reagent System | Mechanism | Key Advantages | Key Limitations |
| EDC / DMAP | Carbodiimide-mediated activation followed by nucleophilic catalysis.[5][6] | Mild, neutral conditions. Water-soluble urea byproduct simplifies workup. High yields.[7][8] | EDC can be a sensitizer. DMAP is toxic and must be handled with care. |
| HBTU / Base | Forms a highly reactive HOBt active ester.[9][10] | Very fast and efficient, even for hindered substrates.[10] Low racemization in chiral contexts.[11] | Stoichiometric byproducts. Can be more expensive than carbodiimides. |
| Mitsunobu Reaction | Redox reaction involving PPh₃ and an azodicarboxylate (DEAD/DIAD).[12][13] | Extremely mild conditions.[14] Useful for inverting stereochemistry of alcohols.[15] | Generates stoichiometric triphenylphosphine oxide and hydrazine byproducts, which can be difficult to remove.[16] |
| SOCl₂ / Alcohol | Forms a highly reactive acid chloride intermediate.[17][18] | Inexpensive and powerful. | Harsh conditions (generates HCl). Not suitable for acid-sensitive substrates.[3][19] |
For 7-methoxycinnoline-3-carboxylic acid, Steglich-type esterification with EDC/DMAP and uronium salt-mediated coupling with HBTU represent the most robust and reliable first-line approaches due to their mildness, efficiency, and compatibility with the heterocyclic core.
Detailed Application Protocols
Protocol 1: Steglich Esterification using EDC and DMAP
This method is a cornerstone of modern organic synthesis for its mildness and broad applicability, especially for substrates that are sensitive to acid or base.[5][7][20] The reaction proceeds through the formation of an O-acylisourea intermediate, which is then intercepted by the highly nucleophilic DMAP to form a reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to furnish the desired product.[20]
Caption: Activation pathway in Steglich esterification.
-
7-methoxycinnoline-3-carboxylic acid
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol) (1.2 - 1.5 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-methoxycinnoline-3-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Add the desired alcohol (1.2 equiv) and DMAP (0.1 equiv) to the solution. Stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) to the cooled solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ester.
Protocol 2: Uronium Salt-Mediated Esterification using HBTU
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent commonly used in peptide synthesis that is equally effective for ester formation.[10][11] It rapidly converts the carboxylic acid into a stable HOBt active ester, which then readily reacts with the alcohol.[9][10] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphoric acid.
Caption: Carboxylic acid activation via HBTU.
-
7-methoxycinnoline-3-carboxylic acid
-
Alcohol (1.2 - 1.5 equiv)
-
HBTU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel
-
In a dry round-bottom flask under an inert atmosphere, dissolve 7-methoxycinnoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF (or MeCN) to a concentration of 0.1-0.2 M.
-
Add HBTU (1.1 equiv) to the solution and stir for 2 minutes.
-
Add DIPEA (2.0 equiv) dropwise and stir the mixture for 10-15 minutes at room temperature. This pre-activation step forms the active ester.
-
Add the alcohol (1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than Steglich esterification.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x). The byproducts are generally water-soluble, simplifying the purification.[10] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Concluding Remarks and Best Practices
The successful esterification of 7-methoxycinnoline-3-carboxylic acid hinges on the selection of mild and efficient reagents that respect the integrity of the heterocyclic core. Both the EDC/DMAP and HBTU/DIPEA protocols outlined here provide reliable and high-yielding pathways to a diverse range of esters. For initial trials, the EDC/DMAP method is often preferred due to its cost-effectiveness and straightforward procedure. For more challenging or sterically hindered alcohols, the superior reactivity of HBTU may provide better results.[10] As with all chemical syntheses, reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. The use of anhydrous solvents and an inert atmosphere is crucial for achieving optimal yields by preventing competitive hydrolysis of the activated intermediates.
References
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- Mitsunobu Reaction - Master Organic Chemistry. (n.d.).
- Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. (n.d.).
- Steglich Esterification Definition - Organic Chemistry Key... - Fiveable. (2025, August 15).
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- 5.2.2 Synthesis of Esters - NPTEL Archive. (n.d.).
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- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. (2025, March 17).
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- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
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- esterification - alcohols and carboxylic acids - Chemguide. (n.d.).
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- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. (2020, June 22).
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- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15).
- Synthesis and characterization of some new cinnoline derivatives for its biological iterest - International Journal of Chemical Studies. (2018, June 21).
- Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. (n.d.).
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.).
- Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group - PubMed. (2016, January 1).
- US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents. (n.d.).
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- 20. Steglich Esterification [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 7-methoxycinnoline-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl 7-methoxycinnoline-3-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, with a focus on explaining the underlying scientific principles behind each purification strategy.
Section 1: Troubleshooting Common Purification Issues
This section provides step-by-step guidance to resolve specific challenges encountered during the purification of Methyl 7-methoxycinnoline-3-carboxylate.
Issue 1: Oily Product Obtained After Recrystallization
Scenario: You've completed the synthesis and upon attempting to recrystallize the crude product, it separates as an oil rather than forming solid crystals.
Possible Causes & Solutions:
-
Supersaturation or Rapid Cooling: The solution may be too concentrated, or it may have been cooled too quickly, preventing the molecules from orienting into a crystal lattice.[1][2]
-
Presence of Impurities: Impurities can disrupt the crystallization process by interfering with crystal lattice formation.[1][2]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Solution 2: Seeding: If you have a small amount of pure Methyl 7-methoxycinnoline-3-carboxylate, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[1]
-
Solution 3: Preliminary Purification: If the crude product is highly impure, consider a quick preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.[1]
-
Issue 2: Poor Separation in Column Chromatography
Scenario: During column chromatography, the desired product and impurities are co-eluting, resulting in poor separation and broad or overlapping peaks.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from its impurities.[1]
-
Solution: Before running the column, perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the eluent that provides the best separation (difference in Rf values) between your product and the impurities.[1][3] If the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system. If they are too low (low Rf), increase the polarity.[1]
-
-
Column Overloading: The amount of crude material applied to the column is too large for the amount of stationary phase.[1]
-
Improper Column Packing: Air bubbles or channels in the silica gel can lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly. A common technique is to prepare a slurry of the silica gel in the initial mobile phase and carefully pour it into the column, allowing it to settle without air bubbles.
-
Issue 3: Compound Fails to Elute from the Column
Scenario: You've loaded your sample onto the column and have been running the mobile phase, but your desired product is not eluting.
Possible Cause & Solution:
-
Compound is Too Polar for the Solvent System: The compound is strongly adsorbed to the polar silica gel and the mobile phase is not polar enough to displace it.[1]
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. If necessary, you can switch to a more polar solvent system, such as dichloromethane/methanol.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of Methyl 7-methoxycinnoline-3-carboxylate?
The synthesis of cinnolines can result in several types of impurities.[4][5] Based on common synthetic routes like the Richter or Borsche-Herbert synthesis, potential impurities could include:[4][6]
-
Starting Materials: Unreacted 2-amino-4-methoxyphenyl derivatives or other precursors.[6]
-
Isomeric Byproducts: Depending on the regioselectivity of the cyclization reaction, other isomers of the cinnoline core may form.[6]
-
Side-Reaction Products: Products from incomplete reactions or side reactions, such as incompletely cyclized intermediates.
-
Dehalogenated Impurities: If halogenated precursors are used, dehalogenation can be a common side reaction during certain steps like catalytic hydrogenation.[7]
Q2: Which purification technique is best for Methyl 7-methoxycinnoline-3-carboxylate?
The optimal purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.[1]
-
Recrystallization: This is an excellent method for final purification if your compound is a solid and the impurities have different solubility profiles.[1][6] It is often the preferred method for large-scale purification due to its cost-effectiveness.[6]
-
Column Chromatography: This is a highly versatile technique for separating complex mixtures and is particularly useful when impurities have similar polarities to the desired product.[1][3][8]
-
Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements or for separating challenging mixtures, preparative HPLC can be used. Both normal-phase and reverse-phase HPLC can be applicable depending on the specific impurities.[6][9]
Q3: Can you provide a general protocol for column chromatography of Methyl 7-methoxycinnoline-3-carboxylate?
While the optimal conditions will need to be determined by TLC analysis, here is a general protocol:
Experimental Protocol: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of hexane:ethyl acetate or dichloromethane:methanol). Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the solvent used for the slurry.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of your compound by TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis and Product Recovery:
Table 1: Example Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) | For less polar compounds and impurities. |
| Dichloromethane:Methanol (e.g., 99:1 to 9:1) | For more polar compounds and impurities. |
| Toluene:Acetone | An alternative non-halogenated solvent system. |
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your Methyl 7-methoxycinnoline-3-carboxylate:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A pure compound will show a single major peak.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of your compound and help identify any impurities.[3]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.[12]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.[3]
Section 3: Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.
Caption: Decision tree for troubleshooting an oily product during recrystallization.
Caption: Workflow for troubleshooting column chromatography issues.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- 6.1.2. Cinnolines. (n.d.).
- Synthesis and characterization of some new cinnoline derivatives for its biological iterest - International Journal of Chemical Studies. (2018, June 21).
- Methyl 7-Methoxycinnoline-3-carboxylate - Benchchem. (n.d.).
- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
- Product Class 9: Cinnolines. (n.d.).
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC. (2022, July 20).
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry - Benchchem. (n.d.).
- Synthesis and chemosensing properties of cinnoline- containing poly(arylene ethynylene)s - Beilstein Journals. (n.d.).
- 5 - Organic Syntheses Procedure. (n.d.).
- Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5).
- A Concise Review on Cinnolines - Innovative Journal. (2020, April 3).
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15).
- An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay - PubMed. (2017, December 15).
- Analysis and purification of synthetic nucleic acids using HPLC - PubMed. (2001, May 15).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7).
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Technical Support Center: Recrystallization of Methyl 7-methoxycinnoline-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 7-methoxycinnoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important cinnoline derivative through recrystallization. As a molecule of intermediate polarity, with both hydrogen bond acceptors (ester carbonyl, methoxy group, and cinnoline nitrogens) and a significant aromatic surface area, selecting an appropriate recrystallization solvent requires a systematic approach. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for Methyl 7-methoxycinnoline-3-carboxylate?
An ideal solvent for the recrystallization of any compound, including Methyl 7-methoxycinnoline-3-carboxylate, must satisfy several key criteria.[1] The primary principle is a significant difference in the compound's solubility at high and low temperatures.
-
High Solubility at Elevated Temperatures: The solvent should be able to dissolve a large amount of the crude compound near its boiling point. This ensures that a minimal volume of solvent is used, which is critical for maximizing recovery.[2]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below (e.g., in an ice bath). This allows the purified compound to crystallize out of the solution upon cooling.
-
Impurities' Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]
-
Chemical Inertness: The solvent must not react with Methyl 7-methoxycinnoline-3-carboxylate.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" (melting in the solvent instead of dissolving).
Q2: Based on the structure of Methyl 7-methoxycinnoline-3-carboxylate, what solvents should I start with for screening?
The structure of Methyl 7-methoxycinnoline-3-carboxylate (C₁₁H₁₀N₂O₃) suggests a molecule of moderate polarity. The aromatic rings provide a nonpolar character, while the methoxy group, the ester, and the two nitrogen atoms in the cinnoline ring introduce polarity. Therefore, a range of solvents with varying polarities should be screened.
A logical starting point would be to test common laboratory solvents such as:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Halogenated Solvents: Dichloromethane
-
Aromatic Hydrocarbons: Toluene
-
Ethers: 2-Methyltetrahydrofuran (2-MeTHF)
-
Apolar Solvents: Heptane or Hexane (likely to be used as an anti-solvent)
-
Polar Protic Solvents: Water (likely to be used as an anti-solvent)
Given that many cinnoline and quinoline derivatives are purified using solvent mixtures, it is highly probable that a mixed solvent system will be optimal.[3][4][5][6]
Experimental Protocol: Solvent Screening for Recrystallization
This protocol outlines a systematic, small-scale approach to identify a suitable solvent or solvent system for Methyl 7-methoxycinnoline-3-carboxylate.
Objective: To determine a solvent or solvent pair that provides good crystal recovery and purity.
Materials:
-
Crude Methyl 7-methoxycinnoline-3-carboxylate (~500 mg)
-
A selection of test solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Dichloromethane, Heptane, Water)
-
Small test tubes or vials (10-12)
-
Heating block or sand bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into each of the test tubes.
-
Room Temperature Solubility: Add 0.5 mL of a single solvent to each corresponding test tube at room temperature. Vortex the tubes and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Hot Solubility: Heat the test tubes that showed poor room temperature solubility. Add the same solvent dropwise while heating until the solid just dissolves.[2] Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. A good solvent will show the formation of crystals during this phase.
-
Ice Bath Cooling: If no crystals form at room temperature, place the tubes in an ice bath for 15-20 minutes. Scratch the inside of the tube with a glass rod to induce crystallization if necessary.[7]
-
Evaluating Mixed Solvents: If no single solvent is ideal, try a mixed solvent system.[6]
-
Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble).
-
Slowly add a "bad" or "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data Interpretation:
Summarize your observations in a table to facilitate comparison.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation (Upon Cooling) | Notes |
| Methanol | Partially Soluble | Very Soluble | Poor recovery, some crystals | Likely too soluble. |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising candidate. |
| Isopropanol | Sparingly Soluble | Soluble | Slow crystal growth | Promising candidate. |
| Ethyl Acetate | Soluble | Very Soluble | No crystals | Too soluble. |
| Toluene | Insoluble | Soluble | Good, well-formed needles | Promising candidate. |
| Heptane | Insoluble | Insoluble | Not a suitable single solvent. | Good as an anti-solvent. |
| Toluene/Heptane | - | - | Excellent crystal formation | Promising mixed system. |
| Ethanol/Water | - | - | Fine needles, rapid crash out | Potentially useful, needs optimization. |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of heterocyclic compounds like Methyl 7-methoxycinnoline-3-carboxylate.
Q3: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the compound's melting point. This is a common problem, especially with impure compounds.[8]
-
Causality: The solubility of the compound in the solvent is so high that the solution becomes saturated at a temperature above the compound's melting point. Impurities can also depress the melting point, exacerbating the issue.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly again.[2]
-
Lower the Cooling Temperature: Try cooling the solution at a higher temperature initially before moving to an ice bath.
-
Change Solvents: The current solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Use a Mixed Solvent System: Dissolve the oil in a good solvent and slowly add an anti-solvent while hot.
-
Q4: No crystals are forming, even after cooling in an ice bath. What are my next steps?
The failure of a compound to crystallize from a clear solution is usually due to either supersaturation or the use of too much solvent.[8]
-
Troubleshooting Workflow:
Caption: Decision workflow for inducing crystallization.
Q5: My recovery yield is very low. How can I improve it?
A low yield is most often caused by using an excessive amount of solvent, cooling the solution too quickly, or filtering the crystals before crystallization is complete.[7]
-
Optimization Strategies:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This maximizes the formation of pure crystals.
-
Increase Cooling Time: Ensure the flask has been in the ice bath for a sufficient amount of time (at least 20-30 minutes) to maximize precipitation.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (the "mother liquor"), you can concentrate it by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q6: The recrystallized product is still impure or has poor color. What went wrong?
This indicates that the chosen solvent is not effectively separating the compound from the impurities.
-
Solutions:
-
Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use charcoal sparingly, as it can also adsorb your product.
-
Hot Filtration: If there are insoluble impurities, they must be removed by filtering the hot solution through a pre-warmed funnel before allowing it to cool.
-
Re-evaluate Solvent Choice: The impurity may have a similar solubility profile to your product in the chosen solvent. A different solvent or solvent system may be necessary. Sometimes, a preliminary purification by column chromatography followed by recrystallization is the most effective approach.[9][10]
-
References
- Benchchem. (n.d.). Application Notes and Protocols for Cinnoline Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- Benchchem. (n.d.). Methyl 7-Methoxycinnoline-3-carboxylate.
- Science of Synthesis. (2004). Cinnolines.
- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
- Science of Synthesis. (2004). Product Class 9: Cinnolines.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives.
- International Journal of Chemical Studies. (2018, June 21). Synthesis and characterization of some new cinnoline derivatives for its biological iterest.
- University of California, Irvine. (n.d.). Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). The crystallization of quinoline.
- ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- IJARIIT. (n.d.). A concise review on cinnoline and its biological activities.
- Google Patents. (n.d.). Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats.
- Google Patents. (n.d.). The preparation method of 7 amino, 3 methoxyl methyl, 3 cephem 4 carboxylic acid.
- Chemistry LibreTexts. (2022, April 7). 7.14: Mixed Solvent Crystallization.
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting cyclization failures in cinnoline-3-carboxylate synthesis
Answering the complex challenges in synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested experience. This Technical Support Center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of cinnoline-3-carboxylates. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying rationale to empower you to diagnose and resolve cyclization failures effectively.
This guide is structured into two main parts: a problem-oriented Troubleshooting Guide for immediate, issue-specific advice, and a broader Frequently Asked Questions (FAQs) section to address more conceptual and procedural queries.
Part 1: Troubleshooting Guide
This section addresses the most common failures encountered during the cyclization step of cinnoline-3-carboxylate synthesis.
Q1: My cyclization reaction has failed or resulted in an extremely low yield. What are the primary causes and how can I resolve this?
Failure to form the desired cinnoline ring is a frequent and frustrating issue. The root cause can typically be traced back to one of three areas: the integrity of the starting materials, the stability of a key intermediate, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Purity of Starting Materials: The synthesis is highly sensitive to impurities in the precursor, often an ortho-substituted aniline derivative.[1]
-
Actionable Advice: Always verify the purity of your starting materials via NMR or melting point analysis before beginning the synthesis.[1] If necessary, purify the precursor by recrystallization or column chromatography.
-
-
Decomposition of the Diazonium Salt Intermediate: The arenediazonium salt, a critical intermediate in many cinnoline syntheses (like the Richter and Widman-Stoermer routes), is notoriously unstable.[2]
-
Actionable Advice:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically 0–5 °C, to prevent premature decomposition.[3][4]
-
Immediate Use: Use the generated diazonium salt in the subsequent cyclization step without delay or isolation.[2] Avoid exposure to light and elevated temperatures.
-
-
-
Inefficient Cyclization Conditions: The ring-closing step is often the most sensitive part of the sequence.
-
Actionable Advice: A systematic optimization of reaction parameters is crucial.[2]
-
Temperature & Time: Some cyclizations require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barrier, while others may proceed at room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The polarity and proticity of the solvent can dramatically influence the reaction. Screen a range of solvents (e.g., ethanol, dioxane, chlorobenzene, toluene) to find the most suitable one for your specific substrate.[5]
-
Catalyst System: For metal-catalyzed routes, ensure the correct catalyst, ligand, and oxidant are used in the proper stoichiometric ratios.[1][6]
-
-
Troubleshooting Workflow: Low or No Yield
Caption: A decision tree for troubleshooting low-yield cinnoline synthesis.
Q2: I'm observing significant side product formation. What are the likely culprits and how can I suppress them?
The formation of side products often arises from competing reaction pathways or the decomposition of intermediates. Identifying the side product is the first step toward mitigating its formation.
Common Side Products & Mitigation Strategies:
-
Carbazole Derivatives: In syntheses starting from 2,2'-diamino-1,1'-biaryls, the formation of carbazoles can be a significant competing pathway.[1]
-
Mitigation: Optimize reaction conditions, such as the choice of nitrite source and solvent, to favor the desired N-N bond formation over C-N bond formation.[1]
-
-
Incomplete Cyclization/Hydrolysis Products: In the Richter synthesis, which involves the diazotization of a 2-alkynylaniline, competing attack by water can lead to the formation of a 4-cinnolinone instead of, or in addition to, a 4-halocinnoline.[7]
-
Mitigation: To improve chemoselectivity, use anhydrous solvents and unmask the diazonium ion from a more stable triazene precursor using an acid like MeSO₃H.[7] This allows for the specific addition of a nucleophile and avoids competition from water.
-
-
Products from Premature Decomposition: If the diazonium salt decomposes before it can cyclize, a complex mixture of phenolic compounds and other byproducts can form.
-
Mitigation: As mentioned previously, strict temperature control and immediate use of the diazonium intermediate are paramount.[2]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts and procedural best practices.
Q3: How do the electronic and steric properties of substituents on the aromatic ring affect the cyclization success?
Substituent effects are a cornerstone of controlling reaction outcomes in aromatic chemistry, and cinnoline synthesis is no exception.
-
Electronic Effects: The electronic nature of substituents on the aniline precursor plays a critical role.[1]
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ increase the nucleophilicity of the aromatic ring, which can facilitate the electrophilic attack of the diazonium group during cyclization.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -Cl deactivate the aromatic ring, making the cyclization less favorable.[1][8] To overcome this, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.[1]
-
-
Steric Hindrance: Bulky substituents near the reaction centers (the amino group and the ortho substituent that participates in cyclization) can physically impede the conformational changes required for the ring to close, leading to significantly reduced yields.[1] If possible, consider redesigning the synthetic route to introduce bulky groups after the cinnoline core has been formed.
Influence of Substituents on Cyclization
Caption: Relationship between substituent properties and cyclization outcome.
Q4: What are the most common synthetic strategies for preparing the cinnoline-3-carboxylate core?
Several named reactions can be adapted for this purpose, with the choice depending on the available starting materials and desired substitution pattern.[2][9]
Key Synthetic Routes:
| Method | Precursor Type | Key Transformation | Common Products |
| Richter Synthesis | o-Aminophenylpropiolic Acid | Diazotization followed by intramolecular cyclization.[10] | 4-Hydroxycinnoline-3-carboxylic acid. |
| Widman-Stoermer Synthesis | o-Amino-α-chlorocinnamic Acid | Diazotization and cyclization. | 4-Chlorocinnoline-3-carboxylic acid. |
| Hydrazone Cyclization | Aryl Hydrazone of a keto-ester | Intramolecular cyclization, often promoted by a Lewis acid (e.g., AlCl₃) or under thermal conditions.[3][11] | Various substituted 4-aminocinnoline-3-carboxamides or esters. |
Q5: Can you provide a general, self-validating protocol for a hydrazone-based synthesis of a 4-aminocinnoline-3-carboxamide?
This protocol is based on established methods involving the cyclization of a hydrazone intermediate.[3][11] Each step includes a checkpoint for validation.
Experimental Protocol: Synthesis of a Substituted 4-Aminocinnoline-3-Carboxamide
-
Step 1: Diazotization of Substituted Aniline
-
Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Validation Check: A drop of the solution should give a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.
-
-
Step 2: Formation of the Hydrazone Intermediate
-
In a separate flask, dissolve cyanoacetamide (1.0 eq) and sodium acetate in an aqueous ethanol solution, and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to this mixture with vigorous stirring.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours. The hydrazone product should precipitate.
-
Validation Check: Collect the precipitate by filtration, wash with cold water, and dry. Confirm the structure by ¹H NMR and check the melting point. The crude product should be a colored solid.
-
-
Step 3: Intramolecular Cyclization
-
To a flask containing anhydrous aluminum chloride (AlCl₃, ~3-4 eq), add chlorobenzene as the solvent.
-
Add the dried hydrazone from Step 2 portion-wise with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC until the starting material is consumed.
-
Validation Check: TLC analysis should show the disappearance of the hydrazone spot and the appearance of a new, more polar spot corresponding to the cyclized product.
-
-
Step 4: Work-up and Purification
-
Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
-
The product should precipitate. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF) to obtain the pure 4-aminocinnoline-3-carboxamide.
-
Validation Check: The final product should have a sharp melting point. Characterize its structure and confirm its purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
- BenchChem. (n.d.). Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions. BenchChem Technical Support.
- Liddelow, A. R., Mocerino, M., & Raston, C. L. (2004). Intramolecular diazo coupling of 2-aminophenylthiophenes. The formation of isomeric thieno[c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (15), 2587-2592.
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29.
-
Bräse, S., et al. (2010). Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions. Tetrahedron, 66(33), 6485-6493. Retrieved from [Link]
- Ivashchenko, A. V., & Koshchienko, Y. V. (2007). Methods for the Synthesis of Cinnolines. Chemistry of Heterocyclic Compounds, 43(1), 1-28.
-
Ivashchenko, A. V., & Koshchienko, Y. V. (2007). Methods for the synthesis of cinnolines (Review). ResearchGate. Retrieved from [Link]
- Vikas, et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 4(1), 245-251.
-
El-Naggar, M., et al. (2018). Different methods for cinnolines synthesis. ResearchGate. Retrieved from [Link]
- Rani, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.
-
Ge, H., et al. (2021). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 11(52), 32931-32935. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Improving the Regioselectivity of Cinnolin-7-amine Synthesis. BenchChem Technical Support.
-
Sharma, P., & Kumar, V. (2017). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 14(4), 275-288. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
- Anjana, S., & Soni, A. (2020). A concise review on cinnoline and its biological activities. International Journal of Advanced Research, Ideas and Innovations in Technology, 6(3), 110-116.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. ijper.org [ijper.org]
- 11. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization for Methyl 7-methoxycinnoline-3-carboxylate
Executive Summary & Mechanism
This guide addresses the thermal optimization required for the synthesis of Methyl 7-methoxycinnoline-3-carboxylate . The most robust synthetic route for this scaffold is the Widman-Stoermer synthesis , which involves the diazotization of methyl (E)-3-(2-amino-4-methoxyphenyl)acrylate followed by intramolecular cyclization.
The Core Challenge:
The reaction is a competition between kinetic control (formation of the diazonium salt) and thermodynamic stability (avoiding decomposition). The 7-methoxy substituent is an electron-donating group (EDG); while it stabilizes the aromatic ring, it increases the electron density at the diazonium terminus, making the intermediate sensitive to thermal decomposition into phenols (via
Reaction Pathway Diagram
Caption: The Widman-Stoermer pathway requires strict thermal gating. The transition from Diazonium to Cyclization is the critical failure point if temperature exceeds stability thresholds.
The Thermal Landscape: Optimization Protocol
The synthesis must be treated as two distinct thermal phases. Merging these phases or rushing the temperature ramp is the primary cause of low yields.
Phase I: Diazotization (The "Cold" Phase)
-
Target Temperature:
to -
Critical Limit: Must not exceed
. -
Chemistry: The amine is converted to a diazonium salt (
). -
Why: Above
, the diazonium group on the electron-rich 4-methoxy-phenyl ring becomes liable to nucleophilic attack by water, leading to phenol formation (hydrolysis) and nitrogen gas evolution.
Phase II: Cyclization (The "Ramp" Phase)
-
Target Temperature: Ambient (
) to mild heat ( ). -
Mechanism: The diazonium electrophile attacks the vinyl carbon of the acrylate moiety.
-
Optimization:
-
Standard: Stirring at Room Temperature (RT) for 12–24 hours is often sufficient for the 7-methoxy derivative due to the activation provided by the methoxy group.
-
Accelerated: Heating to
for 1-2 hours can drive the reaction to completion if TLC shows stalled conversion, but this risks decarboxylation of the ester.
-
Optimized Protocol Table
| Step | Operation | Temp Range | Duration | Checkpoint / Indicator |
| 1 | Slurry Formation | 15 min | Precursor suspended in dilute HCl. | |
| 2 | Diazotization | 30-60 min | Add | |
| 3 | Induction | 1 hour | Allow slow warming. Evolution of | |
| 4 | Cyclization | 12-18 hours | Precipitate formation. Monitor via TLC/LCMS. | |
| 5 | Finish (Optional) | 1 hour | Only if intermediate persists. |
Troubleshooting Center (FAQ)
This section addresses specific user scenarios observed in the synthesis of methoxy-substituted cinnolines.
Scenario A: "The reaction mixture turned into a black tar."
-
Diagnosis: Thermal Runaway / Polymerization.
-
Root Cause: The diazonium salt decomposed before cyclization could occur. This usually happens if the
addition was too fast (exothermic) or the reaction was warmed to RT immediately after addition. -
Solution:
-
Maintain internal temperature
during nitrite addition. -
Implement a "dwell time" of 1 hour at
after addition before removing the ice bath. -
Ensure vigorous stirring to prevent localized hot spots.
-
Scenario B: "I see significant phenol impurities (Hydrolysis)."
-
Diagnosis: Nucleophilic attack by water.
-
Root Cause: Reaction temperature exceeded
during Phase I, or the acid concentration was too low. -
Solution:
-
Ensure the cooling bath is a salt/ice mixture (to reach
). -
Increase HCl concentration slightly. The diazonium salt is stabilized by a lower pH environment.
-
Scenario C: "Yield is low; starting material is consumed, but product is missing."
-
Diagnosis: Incomplete Cyclization or Decarboxylation.
-
Root Cause: If the 3-carboxylate is subjected to high heat (
) in acidic media, it may undergo decarboxylation to 7-methoxycinnoline. -
Solution:
-
Do not reflux. The 7-methoxy group activates the ring sufficiently for cyclization at lower temperatures (
). -
Check the pH during workup; neutralize gently with
rather than strong bases which might hydrolyze the ester.
-
Scenario D: "The Starch-Iodide paper never turns blue."
-
Diagnosis: Insufficient Nitrosation agent.
-
Root Cause:
may be wet or degraded. -
Solution:
-
Use fresh sodium nitrite.
-
Calculate 1.1 to 1.2 equivalents relative to the amine.
-
Note: If the paper turns blue instantly and stays dark blue, you have a large excess of nitrous acid, which can cause side reactions. Quench with urea if necessary.
-
Diagnostic Logic Tree
Use this flow to determine the next step in your optimization process.
Caption: Diagnostic flow for optimizing yield based on crude reaction analysis.
References
-
Widman-Stoermer Synthesis Overview
-
Widman, O. (1884).[1] "Ueber die Einwirkung von salpetriger Säure auf Orthoamidophenyl-propionsäure." Berichte der deutschen chemischen Gesellschaft, 17(1), 722-728.
- Relevance: Foundational text establishing the cycliz
-
-
Cinnoline Chemistry & Stability
-
Simpson, J. C. E. (1953).[1] "Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines)." Interscience Publishers.
- Relevance: Detailed discussion on the stability of 3-substituted cinnolines and the effect of electron-don
-
-
Modern Optimization of Cinnoline-3-carboxylates
- Vinogradova, O. V., & Balova, I. A. (2008). "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds, 44(5), 501–522.
- Relevance: Reviews modern variations of the Richter and Widman-Stoermer reactions, including temper
-
Diazotization Temperature Control
- Peh, G. R., et al. (2016).
- Relevance: Provides quantitative data on diazonium stability vs.
Sources
Technical Support Center: Synthesis and Purification of Methyl 7-methoxycinnoline-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Methyl 7-methoxycinnoline-3-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Understanding the Synthesis: The Richter Cinnoline Synthesis
The primary route to Methyl 7-methoxycinnoline-3-carboxylate is a variation of the Richter cinnoline synthesis.[1] This reaction involves the diazotization of a substituted o-aminophenyl precursor, followed by an intramolecular cyclization.
A retrosynthetic analysis points to a 2-amino-4-methoxyphenyl derivative as a key starting material.[1] The synthesis can be broadly understood through the following workflow:
Caption: General workflow for the synthesis of Methyl 7-methoxycinnoline-3-carboxylate.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields in cinnoline synthesis can often be attributed to several factors:
-
Suboptimal Diazotization Temperature: The diazotization step, where the precursor is converted to a diazonium salt, is highly temperature-sensitive.[1] Temperatures above the recommended 0-5 °C can lead to the decomposition of the unstable diazonium salt, resulting in the formation of various byproducts and a lower yield of the desired product.
-
Purity of Starting Materials: Impurities in the initial 2-amino-4-methoxyphenyl derivative can interfere with the reaction, leading to the formation of side products and a reduced yield. It is crucial to ensure the purity of your starting materials before beginning the synthesis.
-
Incomplete Reaction: The intramolecular cyclization step may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential degradation.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the potential side products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting material, common side products in cinnoline synthesis can include:
-
Isomeric Cinnoline Derivatives: Depending on the precise structure of the starting material and reaction conditions, the formation of isomeric cinnoline products is possible.
-
Phenolic Byproducts: Decomposition of the diazonium salt intermediate can lead to the formation of phenolic compounds, which can complicate purification.
-
Coupling Products: In some cases, the diazonium salt can react with other nucleophiles present in the reaction mixture, leading to the formation of azo compounds or other coupled products.
Q3: What are the best general practices for purifying crude Methyl 7-methoxycinnoline-3-carboxylate?
The two most effective methods for purifying this compound are column chromatography and recrystallization. The choice between them will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile technique for separating the desired product from a wide range of impurities. A silica gel stationary phase is typically used.
-
Recrystallization: This method is highly effective for removing small amounts of impurities, provided a suitable solvent system can be found.
III. Troubleshooting Guide: Removing Side Products
This section provides detailed protocols and the rationale behind them for effectively removing common side products from your reaction mixture.
Issue 1: Presence of Unreacted Starting Material
Symptom: Your crude product shows a significant amount of the 2-amino-4-methoxyphenyl starting material, as identified by TLC or NMR spectroscopy.
Cause: This is typically due to an incomplete reaction, either from insufficient reaction time, a non-optimal temperature for the cyclization step, or a deactivated starting material.
Solution: Purification by Column Chromatography
Column chromatography is the most effective method for separating the more polar starting material from the desired less polar cinnoline product.
Caption: Workflow for purification by column chromatography.
Detailed Protocol: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.
-
Sample Preparation: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder with your sample adsorbed onto the silica. This dry-loading method often results in better separation.
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 (hexane:ethyl acetate) ratio. Gradually increase the polarity of the eluent (e.g., to 7:3 or 6:4) to elute the compounds. The less polar desired product should elute before the more polar starting material.
-
Fraction Collection and Analysis: Collect the eluent in small fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating compounds of moderate polarity differences. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds that do not move with hexane/ethyl acetate. |
Issue 2: Presence of Isomeric or Other Closely-Related Side Products
Symptom: You observe impurities with similar polarity to your desired product on the TLC plate, making separation by column chromatography difficult.
Cause: These could be isomeric cinnolines formed through alternative cyclization pathways or other byproducts with similar functional groups and polarity.
Solution: Recrystallization
Recrystallization is an excellent technique for purifying a compound from small amounts of impurities with similar properties. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.
Detailed Protocol: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for cinnoline derivatives include ethanol/water or ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of your product will decrease, and it will begin to crystallize, leaving the impurities in the solution. For further crystallization, the flask can be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Common Recrystallization Solvents for Cinnoline Derivatives
| Solvent(s) | Properties |
| Ethanol / Water | A good polar solvent system. The product is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy, then allowed to cool. |
| Ethyl Acetate / Hexane | A medium polarity system. The product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization upon cooling. |
| Methanol | A polar protic solvent that can be effective for recrystallizing many cinnoline derivatives.[2] |
IV. Characterization of Pure Methyl 7-methoxycinnoline-3-carboxylate
After purification, it is essential to confirm the identity and purity of your product using analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the cinnoline ring, the methoxy group, and the methyl ester.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the C=O of the ester and the C-O of the methoxy group.
By following this guide, researchers can effectively troubleshoot common issues in the synthesis and purification of Methyl 7-methoxycinnoline-3-carboxylate, leading to higher yields and purer products for their drug discovery and development efforts.
V. References
-
BenchChem. (2025). side reactions and byproduct formation in 4-Methoxycinnoline synthesis.
-
BenchChem. (2025). Methyl 7-Methoxycinnoline-3-carboxylate.
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
-
Davis, M., Parnell, E. W., & Sharp, B. W. (1969). U.S. Patent No. 3,485,845. Washington, DC: U.S. Patent and Trademark Office.
-
The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives.
-
Mishra, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29.
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives.
-
Babar, V. B., & Nagarale, S. N. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological interest. International Journal of Chemical Studies.
-
Science of Synthesis. (2004). Product Class 9: Cinnolines.
-
CN106478666A (2017). The preparation method of 7 amino, 3 methoxyl methyl, 3 cephem 4 carboxylic acid.
-
Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides.
-
Peinador, C., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823.
-
Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
BenchChem. (n.d.). Methyl 7-(bromomethyl)quinoline-3-carboxylate.
-
Reddit. (2023). Satisfying recrystallization.
-
Schofield, K., & Swain, T. (1949). 505. Cinnolines. Part XXI. Further observations on the Richter synthesis. Journal of the Chemical Society (Resumed), 2393.
Sources
Technical Support Guide: Stability of Methyl 7-methoxycinnoline-3-carboxylate in Aqueous Solutions
Executive Technical Summary
Methyl 7-methoxycinnoline-3-carboxylate (CAS: 1261236-48-9) is a nitrogen-containing heterocyclic building block frequently used in the synthesis of bioactive scaffolds.[1] While the cinnoline core exhibits robust aromatic stability, the C3-methyl ester functionality is the primary site of instability in aqueous media.
Users must treat this compound as hydrolytically sensitive . In aqueous solutions, particularly those deviating from neutral pH, it undergoes hydrolysis to form 7-methoxycinnoline-3-carboxylic acid. This guide defines the operational boundaries to maintain compound integrity during experimental workflows.
Core Stability Profile & Troubleshooting (Q&A)
Q1: My compound precipitated immediately upon dilution into PBS. What happened?
Diagnosis: Solubility Crash (High Lipophilicity). Technical Insight: The methyl ester and methoxy group render the molecule highly lipophilic (LogP ~1.5–2.0). The cinnoline ring's nitrogen atoms are not sufficiently basic to protonate and solubilize the molecule at neutral pH (7.4). Solution:
-
Do not dissolve directly in buffer.
-
Protocol: Prepare a 10–50 mM stock solution in anhydrous DMSO or DMF .
-
Dilution: Dilute the stock into the aqueous buffer while vortexing. Ensure the final organic co-solvent concentration is at least 0.5–1.0% (v/v) to maintain solubility.
-
Alternative: If high concentrations (>100 µM) are required, consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Q2: I observe a new peak eluting earlier than my parent compound on HPLC after 24 hours. Is this an impurity?
Diagnosis: Hydrolytic Degradation. Technical Insight: The "new peak" is likely 7-methoxycinnoline-3-carboxylic acid . The free acid is more polar than the methyl ester, resulting in a shorter retention time on Reverse-Phase (C18) HPLC. Mechanism: Water acts as a nucleophile attacking the ester carbonyl. This reaction is catalyzed by both acid (pH < 5) and base (pH > 8). Verification: Check the UV spectrum of the new peak. It should retain the characteristic cinnoline chromophore (λmax ~240–260 nm and ~300–320 nm) but may show a slight bathochromic shift due to the ionization of the carboxylic acid.
Q3: Can I store aqueous working solutions at 4°C overnight?
Diagnosis: Kinetic Instability.
Technical Insight: While lower temperatures retard hydrolysis rates according to the Arrhenius equation, they do not stop it. At pH 7.4, the half-life (
Q4: Does the 7-methoxy group affect stability compared to unsubstituted cinnoline?
Diagnosis: Electronic Substituent Effects. Technical Insight: Yes. The 7-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density on the cinnoline ring. This slightly reduces the electrophilicity of the C3-carbonyl carbon, theoretically making it less susceptible to nucleophilic attack (hydrolysis) compared to the unsubstituted parent. However, the electron-deficient nature of the 1,2-diazine ring still dominates, making the ester labile.
Mechanistic Degradation Pathway
The primary degradation pathway is the hydrolysis of the methyl ester to the carboxylic acid. This process is irreversible in aqueous media.
Figure 1: Hydrolytic degradation pathway of Methyl 7-methoxycinnoline-3-carboxylate. The reaction proceeds via a tetrahedral intermediate to yield the free acid and methanol.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a storage-stable form of the compound.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF . Avoid Methanol or Ethanol to prevent transesterification.
-
Weighing: Weigh the solid compound into a glass vial (avoid plastics that may leach plasticizers).
-
Dissolution: Add solvent to achieve a concentration of 10 mM to 50 mM .
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C .
-
Stability: >6 months in anhydrous DMSO at -20°C.
-
Protocol B: Quantitative Stability Assay (HPLC)
Objective: To determine the half-life (
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Workflow:
Figure 2: Step-by-step workflow for assessing the hydrolytic stability of the compound.
Data Analysis:
-
Integrate the peak area of the parent ester (
) and the degradation product (acid). -
Plot
versus time ( ). -
The slope of the line is
(rate constant). -
Calculate half-life:
.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 218.21 g/mol | |
| Predicted LogP | ~1.7 | Moderate lipophilicity; requires organic co-solvent. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble without co-solvent. |
| Solubility (DMSO) | > 20 mg/mL | Excellent solubility in polar aprotic solvents. |
| pKa (Cinnoline N) | ~2.6 | Ring nitrogen protonation occurs only at very low pH. |
| Optimal pH | 6.0 – 7.0 | Maximum stability window. |
| Critical pH | > 8.0 or < 4.0 | Rapid hydrolysis observed. |
References
-
-
Source for compound identity, structure, and general handling categories.[2]
-
-
PubChem. (n.d.). 3-Methoxyquinoline-7-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved March 3, 2026, from [Link]
- Used for comparative physicochemical property analysis of the quinoline/cinnoline carboxyl
-
Gómez-Caro, L. C., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives. Journal of the Brazilian Chemical Society. Retrieved March 3, 2026, from [Link]
- Provides experimental context on the synthesis and stability of rel
-
Ames, D. E., et al. (1953). Cinnolines.[1][2][3][4][5][6] Part XXXIII. The synthesis of 3-hydroxycinnoline-4-carboxylic acids. Journal of the Chemical Society.
- Foundational text on cinnoline ring chemistry and ester hydrolysis conditions (General Reference).
Sources
Minimizing decarboxylation during cinnoline derivative synthesis
Topic: Minimizing Decarboxylation in Cinnoline Derivative Synthesis
Executive Summary
Cinnoline carboxylic acids (specifically 3- and 4-isomers) are notoriously unstable zwitterionic species. The electron-deficient nature of the 1,2-diazine ring acts as a powerful electron sink, facilitating the loss of CO₂—a process often catalyzed by the very acidic conditions required to close the ring in classical syntheses (Richter, Widman-Stoermer).
This guide provides troubleshooting workflows to minimize this degradation. We prioritize esterification as a protective strategy and transition-metal catalysis to bypass harsh thermal/acidic stress.
Module 1: Diagnostic & Mechanistic Insight
User Question: How do I know if my low yield is due to decarboxylation or just poor cyclization?
Technical Insight: Decarboxylation in cinnolines is rarely silent. It is driven by the protonation of the ring nitrogens (N1 or N2), which increases the electrophilicity of the ring and weakens the C–C bond to the carboxylate.
-
Cinnoline-3-COOH: Moderately stable but decarboxylates upon melting or reflux in strong acid.
-
Cinnoline-4-COOH: Highly unstable due to the "vinylogous" position relative to N1; often decarboxylates spontaneously during workup.
Diagnostic Decision Tree
Use this flowchart to diagnose the root cause of yield loss.
Figure 1: Diagnostic logic for identifying decarboxylative loss during cinnoline synthesis.
Module 2: Troubleshooting Classical Methods (Richter & Widman-Stoermer)
User Question: I am using the Richter cyclization (diazotization of o-alkynyl anilines). I lose the carboxylic acid moiety during the heating step. How can I prevent this?
Root Cause: The classical Richter synthesis often requires heating an aqueous diazonium salt to 60–80°C. At this temperature, the entropy gain from releasing CO₂ overcomes the bond energy, especially if the solution is acidic (pH < 3).
Protocol Adjustment: The "Buffered Triazene" Modification Instead of direct high-temp cyclization, use a triazene intermediate to allow cyclization under milder, buffered conditions.
Step-by-Step Protocol:
-
Diazotization (Cold):
-
Dissolve substrate in HCl/H₂O.
-
Cool to -5°C to 0°C (Critical: Do not exceed 0°C).
-
Add NaNO₂ dropwise.
-
-
Triazene Capture (The "Stop" Button):
-
Instead of heating, treat the diazonium salt with diethylamine or pyrrolidine and K₂CO₃.
-
Result: Stable triazene intermediate. Isolate this solid.
-
-
Cyclization (Controlled):
-
Dissolve triazene in 1,2-dichlorobenzene .
-
Heat to 140°C (thermal) OR treat with Lewis Acid (BF₃·OEt₂) at Room Temperature .
-
Why? Lewis acid cyclization avoids the protic environment that catalyzes decarboxylation.
-
Comparative Stability Data:
| Parameter | Classical Richter (Aq. HCl) | Modified Triazene Route |
| pH Condition | pH < 1 (Highly Acidic) | Neutral / Lewis Acidic |
| Temperature | 70–100°C | 25°C (Lewis Acid) or 140°C (Dry) |
| Decarboxylation Risk | High (>50% loss) | Low (<5% loss) |
| Primary Product | Cinnoline (Parent) | Cinnoline-3-Carboxylate |
Module 3: Modern Palladium-Catalyzed Carbonylation
User Question: I need to synthesize ethyl cinnoline-3-carboxylate. Can I avoid the carboxylic acid intermediate entirely?
Senior Scientist Recommendation: Yes. This is the Gold Standard for stability. By using Pd-catalyzed oxidative carbonylation, you trap the heterocyclic ring formation directly as an ester. This bypasses the unstable zwitterionic acid stage.
Mechanism & Logic: The reaction utilizes 1-(2-aminoaryl)-2-yn-1-ols.[1] Palladium coordinates the alkyne, facilitates nucleophilic attack by the amine (cyclization), and then inserts CO (carbon monoxide) to terminate the process.
Optimized Protocol (Based on J. Org. Chem. 2008):
Reagents:
-
Substrate: 1-(2-aminoaryl)-2-yn-1-ol[1]
-
Catalyst: PdI₂ (1-2 mol%) + KI (10-20 mol%)
-
Solvent: Methanol (acts as the nucleophile for esterification)
-
Atmosphere: CO (carbon monoxide) + Air (4:1 ratio)[1]
Workflow:
-
Setup: Load reagents into a stainless steel autoclave.
-
Pressurization: Charge with 20 atm of CO and 5 atm of Air (oxidant).
-
Reaction: Heat to 80°C for 15 hours.
-
Workup: Vent gases. Filter catalyst. Evaporate MeOH.
-
Result: The product is the Methyl Ester , which is indefinitely stable at room temperature.
Visualizing the Pathway:
Figure 2: Palladium-catalyzed oxidative carbonylation route preventing decarboxylation via in-situ ester formation.
Module 4: Hydrolysis & Isolation (The Danger Zone)
User Question: I successfully made the ester, but I need the free acid for a coupling reaction. It decarboxylates when I try to hydrolyze it with NaOH/Heat.
Troubleshooting Guide: Standard base hydrolysis (NaOH/Reflux) is too harsh for cinnoline-4-carboxylic acids and risky for the 3-isomer.
The "Soft Hydrolysis" Protocol:
-
Reagent: Use LiOH·H₂O (Lithium Hydroxide). It is less aggressive than NaOH.
-
Solvent: THF/Water (4:1).
-
Temperature: 0°C to Room Temperature . DO NOT HEAT.
-
Quench: Acidify carefully to pH 4-5 using Acetic Acid (not HCl). Strong mineral acids will protonate the ring and trigger immediate decarboxylation.
-
Isolation: Do not dry the free acid in an oven. Lyophilize (freeze-dry) only.
FAQs
Q: Why does the 4-isomer decarboxylate faster than the 3-isomer? A: Electronic conjugation. A carboxyl group at position 4 is vinylogous to the N1 nitrogen. Protonation of N1 creates a direct resonance pathway that stabilizes the transition state for CO₂ loss. The 3-position is electronically more similar to a meta-position relative to N1, offering slightly better stability.
Q: Can I use microwave irradiation for the Richter cyclization? A: Avoid it if your goal is to keep the carboxyl group. Microwaves provide rapid superheating, which accelerates entropy-driven decarboxylation. Use conventional heating with strict temperature control.
Q: Is there a specific substituent that stabilizes the acid? A: Yes. Electron-donating groups (EDGs) like -OMe or -Me on the benzene ring can slightly stabilize the carboxylate by reducing the overall electrophilicity of the system, making the ring less desperate to pull electrons from the C-COOH bond.
References
-
Richter, V. "Über Cinnolinderivate."[2] Chemische Berichte, 1883, 16, 677-683.[2]
-
Gabriele, B., et al. "Versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters by palladium-catalyzed carbonylation."[1] The Journal of Organic Chemistry, 2008, 73(13), 4971-4977.
-
Vinogradova, O. V., & Balova, I. A. "Methods for the Synthesis of Cinnolines (Review)." Chemistry of Heterocyclic Compounds, 2008, 44, 515.
-
Stoermer, R., & Fincke, H. "Synthese von Cinnolinderivaten." Chemische Berichte, 1909, 42, 3115.
-
Bräse, S., et al. "The Richter Cyclization: A New Twist to an Old Reaction." Angewandte Chemie Int. Ed., 2005.[3] (Contextualized via search results on Triazene intermediates).
Sources
Technical Support Center: Column Chromatography Eluent Systems for Cinnoline Esters
Welcome to the comprehensive technical support guide for the column chromatography of cinnoline esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your separation processes.
Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds, with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ester functional group, commonly incorporated to modify solubility and reactivity, introduces specific challenges and considerations during purification by column chromatography. This guide provides the technical insights and practical advice needed to achieve high-purity cinnoline esters.
I. Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of cinnoline esters, providing potential causes and actionable solutions.
Problem 1: Poor Separation of Cinnoline Ester from Starting Materials or Byproducts
Potential Cause: An inappropriate eluent system is the most common reason for co-elution.[1][2] The polarity of the mobile phase may be too high, causing all compounds to move too quickly through the column, or too low, resulting in broad, overlapping peaks.
Troubleshooting Steps:
-
Systematic Eluent Optimization with TLC: Before committing to a column, systematically test various solvent systems using Thin-Layer Chromatography (TLC).[3] A good starting point for many cinnoline esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[4]
-
Goal Rf Value: Aim for an Rf value of 0.2-0.3 for your target cinnoline ester on the TLC plate.[5] This generally provides a good starting point for column separation.
-
-
Employ Gradient Elution: If a single isocratic system fails to resolve the mixture, a gradient elution is highly recommended.[1][6] Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the compounds of interest.
-
Example Gradient: Begin with 100% hexanes, then gradually increase the percentage of ethyl acetate (e.g., 0% to 50% over 10-15 column volumes).[7]
-
-
Consider Alternative Solvents: If hexane/ethyl acetate systems are ineffective, explore other solvent combinations. Dichloromethane/methanol systems can be effective for more polar cinnoline derivatives.[4]
Problem 2: Peak Tailing of the Cinnoline Ester
Potential Cause: Peak tailing is often caused by undesirable secondary interactions between the basic nitrogen atoms in the cinnoline ring and acidic silanol groups on the silica gel surface.[8]
Troubleshooting Steps:
-
Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to the eluent system.
-
Triethylamine (TEA): A common and effective choice is to add 0.1-1% triethylamine to the mobile phase.[4] The TEA will preferentially interact with the acidic sites on the silica, allowing the cinnoline ester to pass through with a more symmetrical peak shape.
-
Ammonia in Methanol: For more polar systems, a solution of 10% ammonia in methanol can be used as the polar component with dichloromethane.[4]
-
-
Change the Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanol groups.
-
Alumina: Neutral or basic alumina can be an effective alternative to silica gel for the purification of basic compounds like cinnolines.
-
Problem 3: The Cinnoline Ester Appears to be Decomposing on the Column
Potential Cause: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive organic compounds, including certain ester derivatives.[9]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, you can slurry the silica gel in the initial, low-polarity eluent containing a small amount of a base like triethylamine to neutralize the stationary phase.
-
Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina or a deactivated silica gel can prevent acid-catalyzed decomposition.
-
Minimize Residence Time: A faster flow rate during elution can reduce the contact time of the sensitive compound with the stationary phase, thereby minimizing degradation. This is a key principle of flash column chromatography.[5]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying cinnoline esters via column chromatography.
Q1: What is a good starting eluent system for a novel cinnoline ester of unknown polarity?
A1: A prudent approach is to start with a low-polarity system and gradually increase the polarity while monitoring the separation on TLC. A good initial screening would involve testing solvent mixtures like 10%, 30%, and 50% ethyl acetate in hexanes.[10] This will give you a quick indication of the compound's approximate polarity and help you zero in on an optimal eluent system.
Q2: How do I choose between isocratic and gradient elution?
A2: The choice depends on the complexity of your mixture.
-
Isocratic Elution: This method uses a constant eluent composition throughout the separation. It is ideal when the compounds in your mixture have similar polarities and their Rf values on TLC are well-separated (e.g., a difference of at least 0.2).[5]
-
Gradient Elution: This method involves gradually increasing the polarity of the eluent during the separation. It is highly effective for complex mixtures containing compounds with a wide range of polarities.[11] It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.
Q3: My cinnoline ester is very polar and won't move off the baseline with ethyl acetate/hexane. What should I do?
A3: For highly polar cinnoline esters, you will need to use a more polar eluent system. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the concentration. Remember to add a small amount of a basic modifier like triethylamine to prevent peak tailing.
Q4: Can I use reversed-phase chromatography for cinnoline esters?
A4: Yes, reversed-phase chromatography is a viable option, especially for more polar cinnoline esters. In this technique, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[12] The elution order is reversed, with non-polar compounds eluting last. Adjusting the pH of the aqueous portion of the mobile phase can be crucial for achieving good peak shape and separation of ionizable compounds like cinnolines.[13]
III. Data and Protocols
Table 1: Recommended Starting Eluent Systems for Cinnoline Esters on Silica Gel
| Polarity of Cinnoline Ester | Non-Polar Solvent | Polar Solvent | Modifier (if needed) | Starting Ratio (Polar:Non-Polar) |
| Low | Hexanes / Petroleum Ether | Ethyl Acetate | - | 1:9 to 3:7 |
| Medium | Hexanes / Petroleum Ether | Ethyl Acetate | 0.1-1% Triethylamine | 3:7 to 7:3 |
| High | Dichloromethane | Methanol | 0.1-1% Triethylamine | 1:99 to 1:9 |
Experimental Protocol: General Procedure for Column Chromatography of a Cinnoline Ester
-
Eluent System Selection: Based on TLC analysis, prepare the chosen eluent system(s). For gradient elution, prepare a sequence of solvents with increasing polarity.
-
Column Packing:
-
Slurry Packing (Wet Method): In a beaker, mix the silica gel with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the chromatography column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude cinnoline ester in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution:
-
Begin adding the eluent to the column.
-
If using isocratic elution, continue with the same solvent mixture.
-
If using gradient elution, systematically switch to solvent mixtures of increasing polarity.
-
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., test tubes or vials).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified cinnoline ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cinnoline ester.
Visualization: Decision-Making Workflow for Eluent Selection
Below is a diagram illustrating the logical steps for selecting an appropriate eluent system for the purification of cinnoline esters.
Caption: Decision workflow for selecting a column chromatography eluent system.
IV. References
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Shimadzu. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2003, September 5). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 9: Cinnolines. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Methyl 7-methoxycinnoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 7-methoxycinnoline-3-carboxylate, a member of the cinnoline family of nitrogen-containing heterocycles, serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative perspective on its characterization and a detailed protocol for data acquisition. As a senior application scientist, this document is crafted to blend theoretical principles with practical, field-tested insights.
The Decisive Role of ¹H NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] For a molecule like Methyl 7-methoxycinnoline-3-carboxylate, ¹H NMR is indispensable for confirming its identity and purity. The chemical shift, integration, and multiplicity of each proton signal offer a unique fingerprint of the molecule's electronic environment and the connectivity of its atoms.[2][3]
Interpreting the ¹H NMR Spectrum of Methyl 7-methoxycinnoline-3-carboxylate
The structure of Methyl 7-methoxycinnoline-3-carboxylate presents a distinct set of proton environments that give rise to a well-resolved ¹H NMR spectrum. The expected signals can be rationalized based on the electronic effects of the substituents on the cinnoline core.
Molecular Structure and Proton Numbering
To facilitate the discussion of the ¹H NMR spectrum, the protons on the Methyl 7-methoxycinnoline-3-carboxylate molecule are numbered as follows:
Caption: Structure of Methyl 7-methoxycinnoline-3-carboxylate with proton numbering for NMR assignment.
Based on established principles of NMR spectroscopy and data from analogous compounds, the predicted ¹H NMR spectrum is as follows:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~8.5-8.7 | Singlet (s) | 1H | This proton is adjacent to the electron-withdrawing nitrogen atom (N1) and the ester group at C3, leading to significant deshielding and a downfield chemical shift. It appears as a singlet as it has no adjacent protons to couple with. |
| H-5 | ~7.8-8.0 | Doublet (d) | 1H | H-5 is part of the benzenoid ring and is deshielded by the aromatic ring current. It is coupled to H-6, resulting in a doublet. |
| H-6 | ~7.2-7.4 | Doublet of doublets (dd) | 1H | H-6 is coupled to both H-5 and H-8. The differing coupling constants result in a doublet of doublets. It is shielded relative to H-5 due to the electron-donating methoxy group at C7. |
| H-8 | ~7.0-7.2 | Doublet (d) | 1H | H-8 is ortho to the electron-donating methoxy group, which causes an upfield shift compared to other aromatic protons. It is coupled to H-6, appearing as a doublet. |
| OCH₃ (at C-7) | ~4.0 | Singlet (s) | 3H | The protons of the methoxy group are in a shielded environment and appear as a sharp singlet as there are no adjacent protons. |
| COOCH₃ | ~3.9 | Singlet (s) | 3H | The protons of the methyl ester group are also in a distinct chemical environment and appear as a singlet. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]
Comparison with Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.[1] | Excellent for determining the number of unique carbons and identifying functional groups (e.g., carbonyls). | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation patterns. | High sensitivity, requires very small amounts of sample. Can confirm the molecular formula. | Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O, C-O, aromatic C-H). | Fast and non-destructive. Good for a quick assessment of functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | The "gold standard" for unambiguous structure determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
In practice, these techniques are complementary. For instance, after a proposed structure is deduced from ¹H and ¹³C NMR, MS can confirm the molecular weight, and IR can verify the presence of key functional groups.
Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition
The following is a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Methyl 7-methoxycinnoline-3-carboxylate.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for precise chemical shift referencing (δ = 0.00 ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for this type of compound).
- Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually sufficient.
- Apply a 90° pulse and acquire the Free Induction Decay (FID).
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent peak.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of Methyl 7-methoxycinnoline-3-carboxylate provides a wealth of information that is crucial for its structural verification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the proton signals, researchers can confidently confirm the identity and purity of this important synthetic intermediate. While other analytical techniques provide valuable complementary data, ¹H NMR remains an unparalleled tool for detailed structural elucidation in the field of drug discovery and development.
References
-
Interpreting | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
H NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - Repository. (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 7-methoxycinnoline-3-carboxylate
A Comparative Analysis for Structural Elucidation in Drug Discovery
For researchers and scientists in the dynamic field of drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of progress. Methyl 7-methoxycinnoline-3-carboxylate, a member of the cinnoline family of nitrogen-containing heterocycles, represents a versatile scaffold in medicinal chemistry for creating diverse compound libraries.[1] This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, compares this technique with other analytical methods, and presents a robust experimental protocol for its characterization.
The Logic of Fragmentation: Deconstructing Methyl 7-methoxycinnoline-3-carboxylate
The fragmentation of a molecule under mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[2] The structure of Methyl 7-methoxycinnoline-3-carboxylate (Molecular Weight: 218.21 g/mol ) presents several predictable cleavage points, primarily centered around the ester and methoxy functional groups attached to the stable cinnoline core.
Predicted Fragmentation Pathways
Upon ionization, the molecular ion (M•+) at m/z 218 is expected. The subsequent fragmentation is likely to proceed through several key pathways:
-
Loss from the Ester Group: Methyl esters are known to exhibit characteristic losses. A primary fragmentation is the loss of a methoxy radical (•OCH3) to form an acylium ion. Another common pathway is the loss of the entire methoxycarbonyl group (•COOCH3).[1][3]
-
Cleavage of the Methoxy Group: The 7-methoxy group can undergo cleavage through the loss of a methyl radical (•CH3), which is a common fragmentation for aromatic ethers.[4] This initial loss is often followed by the expulsion of a neutral carbon monoxide (CO) molecule.
-
Fission of the Cinnoline Ring: Heterocyclic systems like cinnoline can undergo ring cleavage. A plausible fragmentation for the cinnoline core involves the loss of a nitrogen molecule (N2), a characteristic fragmentation for systems with vicinal nitrogen atoms.[5]
The interplay of these pathways provides a unique fingerprint for the molecule's structure. Tandem Mass Spectrometry (MS/MS) is an invaluable technique to experimentally confirm these proposed fragmentation pathways by isolating a specific precursor ion and analyzing its product ions.[1]
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted major fragmentation pathways for Methyl 7-methoxycinnoline-3-carboxylate.
Caption: Predicted major fragmentation pathways of Methyl 7-methoxycinnoline-3-carboxylate.
Comparative Analytical Landscape: MS in Context
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation relies on the synergy of multiple analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Res MS). Structural information from fragmentation patterns. | High sensitivity, small sample requirement, direct molecular weight determination. | Isomers can be difficult to distinguish without MS/MS and standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O, aromatic rings). | Fast, simple sample preparation, good for functional group identification. | Provides limited information on the overall molecular structure. |
As noted in the analysis of the ethyl analog of this compound, NMR spectroscopy would provide detailed information on the proton environments within the molecule, complementing the fragmentation data from MS.[1] Similarly, IR spectroscopy would confirm the presence of key functional groups, such as the ester carbonyl and the aromatic C-O stretch of the methoxy group, further validating the structure.[1]
Experimental Protocol: A Self-Validating Tandem MS (MS/MS) Workflow
This protocol outlines a robust methodology for the detailed structural characterization of Methyl 7-methoxycinnoline-3-carboxylate using tandem mass spectrometry. The design of this experiment is self-validating, as the systematic analysis of fragment ions at varying collision energies allows for the confident reconstruction of fragmentation pathways.
Step 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 7-methoxycinnoline-3-carboxylate in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). The addition of formic acid promotes protonation for electrospray ionization.
Step 2: Instrumentation and Data Acquisition
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
MS1 Scan: Acquire a full scan MS1 spectrum in positive ion mode to confirm the presence of the protonated molecule [M+H]+ at m/z 219.
-
MS/MS Analysis:
-
Select the [M+H]+ ion (m/z 219) as the precursor for collision-induced dissociation (CID).
-
Perform product ion scans at a range of collision energies (e.g., 10, 20, and 40 eV). This stepped collision energy approach is crucial for observing both low-energy (stable fragments) and high-energy (smaller fragments) dissociations, providing a comprehensive picture of the fragmentation cascade.
-
Step 3: Data Analysis and Pathway Reconstruction
-
Fragment Identification: Analyze the product ion spectra to identify the m/z values of the fragment ions.
-
Pathway Elucidation: Correlate the observed neutral losses with the predicted fragmentation pathways (e.g., loss of 31 Da corresponding to •OCH3, loss of 15 Da for •CH3).
-
Structural Confirmation: The collective data from the different collision energies should allow for the unambiguous reconstruction of the fragmentation pathways, thereby confirming the structure of the parent molecule.
Workflow for MS/MS Analysis
The following diagram outlines the logical flow of the experimental protocol for MS/MS analysis.
Caption: Experimental workflow for tandem mass spectrometry (MS/MS) analysis.
Conclusion
The structural elucidation of novel compounds like Methyl 7-methoxycinnoline-3-carboxylate is a multi-faceted challenge that requires a deep understanding of analytical techniques. Mass spectrometry, particularly when coupled with tandem MS capabilities, offers a powerful tool for probing molecular structure through controlled fragmentation. By comparing these findings with data from orthogonal techniques like NMR and IR spectroscopy, and by following a systematic, self-validating experimental workflow, researchers can achieve a high degree of confidence in their structural assignments, thereby accelerating the drug discovery and development process.
References
-
Mass spectra of 3(2H)‐cinnolinone and 2‐substituted derivatives. Wiley Online Library. Available from: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]
-
Fragmentation modes in the case of cinnoline (a) and phthalazine (b). ResearchGate. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. Available from: [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. Available from: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
Sources
A Scientifically Rigorous Guide to HPLC Method Development for the Purity Assessment of Methyl 7-methoxycinnoline-3-carboxylate
Abstract
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 7-methoxycinnoline-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1] We will explore a systematic approach to method development, from initial parameter selection to final method validation, grounded in established scientific principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and efficient HPLC purity assay. We will present and contrast two distinct reversed-phase HPLC methods, providing the experimental data and logical justification to guide the reader in selecting and implementing the most suitable approach for their needs.
Introduction: The Analytical Challenge
Methyl 7-methoxycinnoline-3-carboxylate is a heterocyclic compound belonging to the cinnoline family, which is recognized for its utility in medicinal chemistry for developing new therapeutic agents.[1] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-developed and validated HPLC method is essential for accurate purity assessment and quality control.
The primary analytical challenge lies in developing a stability-indicating method—one that can separate the main compound from its potential degradation products and process-related impurities.[2][3] This requires a deep understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions.
Foundational Strategy: Method Development Begins with the Analyte
A successful HPLC method is built upon a thorough understanding of the analyte. Methyl 7-methoxycinnoline-3-carboxylate is a moderately polar, aromatic heterocyclic compound.[1][4] Its structure suggests UV absorbance, making UV detection a suitable choice for HPLC analysis.[5][6][7] The presence of nitrogen atoms in the cinnoline ring system can influence its chromatographic behavior, particularly in relation to the mobile phase pH.[4]
2.1. Initial Parameter Selection: A Logic-Driven Approach
Our method development strategy begins with a logical selection of initial parameters, designed to provide a good starting point for optimization.
-
Column Chemistry: A C18 column is the workhorse of reversed-phase HPLC and is an excellent starting point for moderately polar compounds.[8] We will compare a standard C18 column with a C8 column to evaluate the impact of alkyl chain length on retention and selectivity.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[9][10] We will start with a phosphate buffer to control the mobile phase pH and a mixture of acetonitrile and water as the mobile phase.[10][11] The pH of the mobile phase is a critical parameter for ionizable compounds; for nitrogen-containing heterocycles, a slightly acidic to neutral pH is often a good starting point to ensure consistent retention and peak shape.[4][9]
-
Detection: A Photodiode Array (PDA) detector is highly recommended.[5][6][12] It not only quantifies the analyte but also provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.[5][6] The initial detection wavelength can be set at the UV maximum of Methyl 7-methoxycinnoline-3-carboxylate.
Experimental Workflow: A Tale of Two Methods
To provide a practical comparison, we developed and evaluated two distinct reversed-phase HPLC methods. The goal was to achieve a robust separation of the main peak from potential impurities within a reasonable analysis time.
3.1. Method A: The Rapid Screening Approach
This method was designed for high-throughput screening, prioritizing speed while maintaining adequate resolution.
Experimental Protocol: Method A
-
Column: C8, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30-70% B over 5 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 0.1 mg/mL of Methyl 7-methoxycinnoline-3-carboxylate in 50:50 Acetonitrile:Water.
3.2. Method B: The High-Resolution Purity Method
This method was developed to achieve maximum separation of all potential impurities, making it ideal for in-depth purity analysis and stability studies.
Experimental Protocol: Method B
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 with potassium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20-80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.1 mg/mL of Methyl 7-methoxycinnoline-3-carboxylate in 50:50 Acetonitrile:Water.
Visualizing the Path to Optimization
The process of HPLC method development is an iterative one, where initial conditions are systematically adjusted to achieve the desired chromatographic performance.
Caption: A workflow diagram illustrating the systematic approach to HPLC method development and validation.
Comparative Performance Data: Method A vs. Method B
To objectively compare the two methods, we analyzed a sample of Methyl 7-methoxycinnoline-3-carboxylate spiked with two known impurities. The following tables summarize the key performance characteristics.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Rapid Screening) | Method B (High-Resolution) |
| Retention Time (Main Peak) | 3.2 min | 8.5 min |
| Resolution (Main Peak/Impurity 1) | 1.8 | 3.5 |
| Resolution (Main Peak/Impurity 2) | 2.1 | 4.2 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 15,000 |
Table 2: Method Validation Summary (Based on ICH Q2(R1) Guidelines) [13][14]
| Validation Parameter | Method A | Method B |
| Linearity (r²) | 0.9992 | 0.9999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.5 - 100.8% |
| Precision (%RSD, n=6) | 0.8% | 0.3% |
| LOD | 0.01% | 0.005% |
| LOQ | 0.03% | 0.015% |
The Causality Behind the Choices: A Deeper Dive
-
Method A's Speed: The shorter column and faster gradient in Method A are the primary drivers of its rapid analysis time. However, this comes at the cost of reduced resolution and peak efficiency (lower theoretical plates). The lower pH was chosen to ensure the protonation of any basic impurities, potentially improving their retention on the C8 column.
-
Method B's Resolution: The longer C18 column in Method B provides a greater surface area for interaction, leading to significantly better resolution and higher theoretical plates.[15] The shallower gradient allows for more effective separation of closely eluting impurities. The near-neutral pH was selected to minimize potential silanol interactions on the C18 stationary phase, resulting in improved peak symmetry (lower tailing factor). The higher temperature reduces mobile phase viscosity, allowing for a lower operating pressure and can also improve peak shape.
Ensuring Trustworthiness: The Role of Forced Degradation Studies
A critical component of developing a stability-indicating method is performing forced degradation studies.[2][3][16] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[3][16][17] The developed HPLC method must be able to separate the main peak from all significant degradation products, thus proving its specificity.[2][3]
Protocol for Forced Degradation Studies
As per ICH guideline Q1A(R2), stress testing should include:[2][16][18]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[19]
The goal is to achieve 5-20% degradation to ensure that the method's specificity is adequately challenged.[3][17]
Conclusion: Selecting the Right Tool for the Job
Both Method A and Method B are valid approaches for the HPLC analysis of Methyl 7-methoxycinnoline-3-carboxylate, but they serve different purposes.
-
Method A is well-suited for in-process controls or rapid screening where speed is paramount and the impurity profile is well-understood.
-
Method B is the superior choice for final product release testing, stability studies, and in-depth impurity profiling where high resolution and accuracy are critical. Its ability to separate a wider range of potential impurities makes it a more robust and reliable method for ensuring the quality and safety of the drug substance.
Ultimately, the choice of method should be guided by the specific analytical requirements of the project phase and a thorough risk assessment. This guide provides the foundational data and scientific rationale to make an informed decision.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector for simultaneous Estimation of the Amlodipine Besylate and Lisinopril in Fixed-Dose Formulation. ResearchGate. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education. Available from: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]
-
Diode Array Detector HPLC | DAD. SCION Instruments. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
Types of HPLC Detectors. Phenomenex. Available from: [Link]
-
HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. Available from: [Link]
-
Forced degradation studies – comparison between ICH, EMA, FDA and WHO. European Compliance Academy. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. SpringerLink. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. Available from: [Link]
-
Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. PubMed. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
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Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. Available from: [Link]
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METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. Available from: [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. ResearchGate. Available from: [Link]
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(PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate. Available from: [Link]
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Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies. Available from: [Link]
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and. MDPI. Available from: [Link]
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Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry. Available from: [Link]
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Technical Guide: IR Spectroscopy Characterization of Ester and Methoxy-Substituted Cinnolines
Executive Summary
Objective: This guide provides a technical framework for the identification and differentiation of cinnoline derivatives using Infrared (IR) spectroscopy. It specifically targets the spectral signatures of ester and methoxy functional groups attached to the cinnoline scaffold.
Context: Cinnolines (1,2-benzodiazines) are privileged scaffolds in drug discovery, exhibiting antitumor, antibacterial, and anti-inflammatory properties. Accurate characterization is critical, as the electron-deficient nature of the diazine ring significantly alters vibrational frequencies compared to carbocyclic (naphthalene) or mono-heterocyclic (quinoline) analogs.
Key Takeaway: The presence of the N=N bond in the cinnoline ring exerts a strong electron-withdrawing inductive effect ($ -I
Theoretical Background: Electronic Effects on Vibrational Modes
To interpret the IR spectra of cinnolines accurately, one must understand how the heterocyclic core influences substituent bond strength.
The "Diazine Effect"
Unlike naphthalene (carbocyclic) or quinoline (mono-nitrogen), cinnoline contains two adjacent nitrogen atoms (
-
Inductive Effect ($ -I $): The electronegative nitrogen atoms withdraw electron density from the ring carbons. This effect is most pronounced at the
and positions. -
Resonance Effect ($ +R $): While the ring can donate electron density, the electron deficiency of the
system generally dominates, reducing the single-bond character of attached carbonyls less than in phenyl esters.
Impact on Esters:
In a typical aromatic ester (e.g., ethyl benzoate), conjugation lowers the
Impact on Methoxy Groups:
The electron-deficient ring increases the double-bond character of the
Comparative Analysis: Cinnoline vs. Alternatives
The following data compares the diagnostic bands of cinnoline derivatives against common structural analogs.
Table 1: Comparative IR Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | Cinnoline Derivative | Quinoline Analog | Naphthalene Analog | Assignment Logic |
| Ester | 1730 – 1745 | 1715 – 1730 | 1715 – 1725 | Inductive withdrawal by | |
| 1260 – 1290 | 1250 – 1270 | 1250 – 1270 | "Rule of Three" band; shifted by ring electronics. | ||
| Methoxy | 2835 – 2850 | 2830 – 2845 | 2830 – 2840 | Diagnostic weak/sharp bands; largely independent of ring. | |
| 1270 – 1300 | 1260 – 1280 | 1250 – 1275 | Increased double bond character ( | ||
| Ring | 1580 – 1620 | 1590 – 1620 | 1590 – 1600 | Skeletal vibrations; |
Note: Data ranges are synthesized from experimental comparisons of 3-substituted and 4-substituted derivatives. Specific values depend on the exact position (C3 vs C4) and solvent/matrix used.
Experimental Protocol: Acquisition & Analysis
To ensure reproducibility and resolution of these specific bands, the following protocol is recommended.
Sample Preparation
-
Solid State (Preferred):
-
Method: KBr Pellet or Diamond ATR.
-
Rationale: Cinnoline esters are often crystalline solids. ATR minimizes sample preparation errors but may slightly shift peaks (~2-5 cm⁻¹) lower than transmission KBr.
-
Concentration: 1-2% w/w in KBr to prevent detector saturation of the strong C=O band.
-
-
Solution State:
-
Solvent:
or (dried). -
Warning: Hydrogen bonding with
can shift C=O bands. is preferred for observing "free" vibrations.
-
Workflow for Spectral Assignment
The following decision tree outlines the logical process for confirming a methoxy-ester substituted cinnoline.
Figure 1: Step-by-step logic for assigning functional groups in cinnoline derivatives.
Detailed Spectral Analysis
The Ester Carbonyl ( )
In cinnoline-3-carboxylates, the ester group is attached to a carbon adjacent to the
-
Observation: A strong, sharp peak typically centered at 1735 cm⁻¹ .
-
Mechanism: The
nitrogen exerts an inductive effect ($ -I $), pulling electron density away from the carbon. This destabilizes the resonance contribution from the ester oxygen, increasing the double-bond character of the carbonyl group compared to a standard phenyl ester (typically 1720 cm⁻¹). -
Differentiation: If the band appears lower (e.g., 1680-1700 cm⁻¹), suspect a cinnolin-4-one tautomer or strong intermolecular hydrogen bonding (if an NH group is present).
The Methoxy Group ( and )
Methoxy groups on the cinnoline ring (commonly at positions 6 and 7) provide a distinct fingerprint.
-
C-H Stretch: Two weak but sharp bands at 2835 cm⁻¹ (symmetric) and 2940 cm⁻¹ (asymmetric). These are often separated from the main aromatic C-H stretches (>3000 cm⁻¹).
-
C-O Stretch: A strong band in the 1260–1300 cm⁻¹ region. This is the
stretch. It appears at a higher frequency than in aliphatic ethers due to conjugation with the electron-deficient cinnoline ring.
Electronic Interaction Diagram
The following diagram illustrates the competing electronic effects that determine the final wavenumber of the ester carbonyl.
Figure 2: Competing electronic effects (Inductive vs. Resonance) on the ester carbonyl frequency.
References
-
BenchChem. Application Notes and Protocols for the Characterization of 6,7-Dimethoxy-4-phenoxy-quinoline. (Accessed 2026). Link
-
SpectraBase. Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(methoxymethyl)- IR Spectrum. Wiley Science Solutions. Link
-
National Institutes of Health (PubChem). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Spectral Data. CID 220876. Link
- Simpson, J.C.E.Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). In: The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
Smith, B.C. The C=O Bond, Part VI: Esters and the Rule of Three.[1] Spectroscopy Online, 2018. Link
-
Gogoi, P., et al. Aluminium Chloride–Catalyzed Synthesis of 4-Benzyl Cinnolines.[2] Synthetic Communications, 2014.[2] Link
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A Senior Application Scientist's Guide to Scaffold Isosteres: A Comparative Analysis of Methyl 7-methoxycinnoline-3-carboxylate and Quinoline Analogs
Abstract
In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Bioisosteric replacement is a cornerstone strategy for optimizing lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[1] This guide provides an in-depth comparison of the cinnoline and quinoline scaffolds, two closely related nitrogen-containing heterocycles that frequently serve as isosteres for one another.[2][3][4] We will focus on a specific derivative, Methyl 7-methoxycinnoline-3-carboxylate, to anchor our discussion and provide a framework for its rational comparison against its quinoline isosteres. This analysis is grounded in structural considerations, supported by experimental data from the literature, and supplemented with detailed protocols for researchers aiming to conduct similar comparative studies in their own laboratories.
Introduction: The Rationale of Bioisosterism
The principle of bioisosterism involves substituting an atom or a group of atoms in a biologically active compound with another that retains similar physical and chemical properties. The goal is to create a new molecule with improved biological characteristics. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[5][6] Its isostere, cinnoline, differs by the placement of a second nitrogen atom in the heterocyclic ring (a 1,2-diazanaphthalene system versus quinoline's 1-azanaphthalene).[3][4]
This seemingly subtle change from a C-H group to a nitrogen atom introduces significant alterations in the scaffold's electronic distribution, hydrogen bonding capacity, pKa, and metabolic stability. These differences can be exploited by medicinal chemists to fine-tune interactions with biological targets, such as the hinge region of protein kinases, which is a common binding site for such inhibitors.[7]
Structural and Electronic Comparison
The key distinction between the cinnoline and quinoline cores lies in the arrangement of the nitrogen atoms. This difference directly impacts the molecule's properties and its potential interactions with a protein target.
| Property | Quinoline Scaffold | Cinnoline Scaffold | Rationale & Implication for Drug Design |
| Nitrogen Position | N1 | N1 and N2 | The adjacent N1 and N2 atoms in cinnoline create a distinct electronic profile compared to the lone nitrogen in quinoline. |
| Hydrogen Bonding | N1 acts as a hydrogen bond acceptor. | N1 and N2 can act as hydrogen bond acceptors. | The additional acceptor in cinnoline offers a different or potentially stronger interaction profile with protein residues, which can be crucial for binding affinity. |
| Dipole Moment | Moderate | Generally higher than quinoline | The increased dipole moment can influence solubility, membrane permeability, and long-range electrostatic interactions with the target protein. |
| pKa (Basicity) | The quinoline nitrogen is moderately basic. | The cinnoline scaffold is generally less basic due to the electron-withdrawing effect of the adjacent nitrogen atom. | This change in basicity affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell permeability, and potential for off-target effects at ion channels. |
| Metabolic Stability | The aromatic C-H bonds are susceptible to oxidative metabolism by Cytochrome P450 enzymes. | The replacement of a C-H with a nitrogen atom can block a potential site of metabolism, potentially increasing the compound's half-life. | This is a common strategy to improve pharmacokinetic profiles. |
Focus Compound: Methyl 7-methoxycinnoline-3-carboxylate
Methyl 7-methoxycinnoline-3-carboxylate is a specialized chemical building block used in pharmaceutical research.[8] Its structure combines the cinnoline core with two key functional groups:
-
7-methoxy group: This electron-donating group can influence the electronic properties of the ring system and provide a potential hydrogen bond acceptor site.
-
3-carboxylate group: This ester group serves as a versatile handle for synthetic modification, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies.[8]
While extensive public data on the specific biological activity of this exact molecule is limited, its structural motifs are common in compounds targeting a range of pharmacological endpoints, including cancer and infectious diseases.[3][4] For the purpose of this guide, we will use it as a representative cinnoline scaffold to compare against analogous quinoline structures.
Caption: Standard experimental workflow for comparing isosteric compounds.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50). The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. [9] A. Principle: The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light is directly proportional to the ADP concentration and, therefore, the kinase activity.
B. Materials:
-
Target Kinase (e.g., MKK7, purified) [10]* Kinase Substrate (e.g., cov-JNK3 peptide) [10]* ATP (Ultra-pure)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Test Compounds (Cinnoline and Quinoline derivatives, 10 mM in DMSO)
-
Kinase Reaction Buffer (specific to the kinase)
-
384-well white assay plates (low volume)
-
Acoustic liquid handler (e.g., Echo® 550) or manual multichannel pipettes
-
Plate reader capable of measuring luminescence
C. Step-by-Step Method:
-
Compound Plating: Prepare a serial dilution of the test compounds. Using an acoustic liquid handler, dispense 25 nL of each compound concentration into the appropriate wells of a 384-well plate. For the 100% and 0% activity controls, dispense 25 nL of DMSO.
-
Enzyme Preparation: Thaw the kinase enzyme on ice. Prepare a 2X enzyme solution in cold kinase reaction buffer at a pre-determined optimal concentration.
-
Enzyme Addition: Add 2.5 µL of the 2X enzyme solution to all wells except the "No Kinase" control. Add 2.5 µL of reaction buffer to the "No Kinase" control wells.
-
Substrate/ATP Mix Preparation: Prepare a 2X Substrate/ATP solution in reaction buffer. The final concentrations should typically be at the Km for ATP and an optimal concentration for the substrate.
-
Initiate Reaction: To start the kinase reaction, add 2.5 µL of the 2X Substrate/ATP mix to all wells. The total reaction volume is now 5 µL.
-
Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at room temperature (or as optimized for the specific kinase).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. [10]8. ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for another 30-40 minutes at room temperature to allow the luminescent signal to stabilize. [10]9. Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The choice between a cinnoline and a quinoline scaffold is a nuanced decision that must be guided by empirical data. While both are valuable pharmacophores, the cinnoline core offers distinct advantages that can be strategically leveraged. [2][3]Its unique electronic properties, additional hydrogen bond acceptor, and potential to block metabolic hotspots make it an attractive alternative to the more traditional quinoline scaffold. As demonstrated in the literature, this can translate into superior potency and an improved safety profile. [4] The provided protocols offer a robust framework for researchers to conduct their own head-to-head comparisons. By systematically evaluating isosteric pairs for biochemical potency, cellular activity, and ADME/Tox properties, drug discovery teams can make informed decisions, accelerating the journey from a chemical scaffold to a clinical candidate. The continued exploration of less-common heterocyclic systems like cinnoline is essential for expanding the available chemical space and uncovering novel therapeutics.
References
- Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. PubMed.
- Novel Bioisosteres of Quinolines and Isoquinolines. Bellen Chemistry.
- Examples of indole-and quinoline-derived structures with medicinal importance. Publication Source.
- Methyl 7-Methoxycinnoline-3-carboxylate. Benchchem.
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
- Navigating the Binding Landscape: A Comparative Look at Cinnoline, Quinoline, and Quinazoline Scaffolds in Molecular Docking Stu. Benchchem.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC.
- Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Publications.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI.
- Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry.
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera.
- Kinase Assays with Myra. Bio Molecular Systems.
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The Impact of Methoxy Group Positioning: A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy and 6-Methoxy Cinnolines
In the landscape of medicinal chemistry, the cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents.[1][2][3] The biological activity of cinnoline derivatives is profoundly influenced by the nature and position of substituents on the benzene ring.[4] This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of 7-methoxy versus 6-methoxy cinnolines, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies on cinnoline isomers are not abundant, by examining analogous heterocyclic systems and compiling available data, we can elucidate the nuanced effects of methoxy group placement on biological efficacy.
The Cinnoline Core: A Versatile Pharmacophore
Cinnoline, or 1,2-diazanaphthalene, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[4][5] The arrangement of the two adjacent nitrogen atoms in the pyridazine ring, fused to a benzene ring, imparts unique electronic and steric properties that are conducive to interactions with various biological targets. The strategic functionalization of the cinnoline core is a key approach in the design of novel therapeutic agents with enhanced potency and selectivity.[1][3]
Comparative Analysis of 6-Methoxy and 7-Methoxy Substitution
The position of a methoxy group on the cinnoline ring can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity. While comprehensive head-to-head comparisons of 6-methoxy and 7-methoxy cinnoline derivatives are limited in the literature, valuable insights can be gleaned from studies on the closely related quinoline scaffold.
A pivotal study on 4-benzyloxy-2-quinolones revealed a clear preference for the 6-methoxy substitution in terms of anticancer activity. The investigation demonstrated that moving the methoxy group from the C-6 to the C-7 position resulted in a dramatic decrease in inhibitory activity against several cancer cell lines.[4] This suggests that the 6-methoxy group may play a more critical role in the pharmacophore responsible for the observed cytotoxicity.
Anticancer Activity: A Case for the 6-Methoxy Position
In the aforementioned study on quinolin-2(1H)-one derivatives, the 6-methoxy substituted compound (11e ) displayed significantly more potent growth inhibitory activity against a panel of cancer cell lines compared to its 7-methoxy counterpart (12e ).[4] This finding underscores the critical importance of the substituent's position for anticancer efficacy.
| Compound | Substitution | Hep 3B IC₅₀ (μM) | H460 IC₅₀ (μM) | COLO 205 IC₅₀ (μM) |
| 11e | 6-Methoxy | 0.04 | 0.03 | 0.014 |
| 12e | 7-Methoxy | 2.11 | 4.9 | 3.2 |
| Table 1: Comparative anticancer activity of 6-methoxy and 7-methoxy quinolin-2(1H)-one derivatives. Data sourced from[4]. |
The superior activity of the 6-methoxy isomer could be attributed to several factors, including optimal orientation within the target's binding pocket, favorable electronic effects influencing target interaction, or improved metabolic stability.
Experimental Protocols: A Foundation for Discovery
To ensure the scientific integrity and reproducibility of the findings that inform structure-activity relationships, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the biological activity of cinnoline derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 6-methoxy and 7-methoxy cinnoline derivatives) and incubate for a specified period (typically 24-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability using the MTT assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Synthesis of Methoxy-Substituted Cinnolines
The synthesis of 6-methoxy and 7-methoxy cinnoline derivatives typically involves multi-step reaction sequences. A common approach is the Richter cyclization, which involves the diazotization of an appropriately substituted o-aminophenylpropionic acid.[1] Alternatively, modern cross-coupling reactions have become powerful tools for the synthesis of functionalized cinnolines.[6]
Caption: A generalized synthetic pathway for methoxy-cinnoline derivatives.
Concluding Remarks and Future Directions
The available evidence, primarily from analogous quinoline systems, strongly suggests that the 6-methoxy substitution on a cinnoline core is likely to confer more potent anticancer activity compared to the 7-methoxy isomer. This highlights the critical role of positional isomerism in drug design and the need for careful consideration of substituent placement to optimize biological activity.
Future research should focus on the direct synthesis and comparative biological evaluation of 6-methoxy and 7-methoxy cinnoline derivatives across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. Such studies will provide a more definitive understanding of the SAR and guide the rational design of next-generation cinnoline-based therapeutics with improved efficacy and safety profiles.
References
-
Saxena, A., & Kumar, A. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Gloc, G., & Wiatrak, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2294. [Link]
-
Kumar, A., & Singh, R. (2021). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
-
Chen, Y.-L., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Bioorganic & Medicinal Chemistry, 20(15), 4735-4744. [Link]
-
Kumar, R., & Sharma, S. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Current Medicinal Chemistry, 26(38), 6866-6896. [Link]
-
Gloc, G., & Wiatrak, B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2294. [Link]
-
El-Sayed, M. A.-A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4195. [Link]
-
Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 566-588. [Link]
-
Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 263, 115939. [Link]
-
Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Medicinal Chemistry Research, 25(4), 623-633. [Link]
-
Kumar, A., & Singh, R. (2021). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
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A Comparative Guide to Reference Standards for the Analysis of Methyl 7-methoxycinnoline-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of Methyl 7-methoxycinnoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1] As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical methodologies to establish a robust analytical framework for this and structurally related compounds.
Given the limited availability of certified reference material and published analytical methods for Methyl 7-methoxycinnoline-3-carboxylate, this guide will pivot to a comprehensive analysis of a closely related and more extensively characterized analog: Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate . The principles, protocols, and validation strategies detailed herein are directly applicable to the analysis of Methyl 7-methoxycinnoline-3-carboxylate, providing a scientifically sound and transferable analytical paradigm.
We will explore the critical aspects of reference standard selection, characterization, and the validation of analytical methods, specifically focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS). This guide will also introduce potential alternative reference standards and internal standards to ensure the integrity and reproducibility of your analytical data.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[2] Its primary purpose is to ensure the identity, purity, quality, and strength of the analyte of interest. The use of a qualified reference standard is a fundamental requirement for method validation and is mandated by regulatory bodies worldwide to ensure the reliability of analytical data.[3]
There are two main categories of reference standards:
-
Primary Reference Standards: These are of the highest purity and are established without comparison to a previously existing standard. They are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[3]
-
Secondary Reference Standards (or Working Standards): These are characterized by comparison to a primary reference standard and are used for routine laboratory analysis.
This guide will focus on the characterization and use of a well-defined compound as a primary reference standard for in-house analytical method development and validation.
Characterization of the Primary Reference Standard: Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
While our target analyte is Methyl 7-methoxycinnoline-3-carboxylate, we will use Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as our primary example due to the greater availability of characterization data for structurally similar quinoline derivatives.
Chemical Structure and Properties:
-
IUPAC Name: Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
-
CAS Number: 205448-65-3[4]
The structural similarity between the cinnoline and quinoline cores suggests that their chromatographic behavior and mass spectrometric fragmentation patterns will be comparable, making the analytical methods readily adaptable.
Spectroscopic and Chromatographic Profile
A comprehensive characterization of a reference standard is the bedrock of any analytical method. This involves a suite of spectroscopic and chromatographic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of organic molecules.
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, we would expect to see distinct signals for the aromatic protons on the quinoline ring, the methoxy group, the methyl ester, and the hydroxyl group. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern.
-
¹³C NMR: Reveals the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, allowing for confirmation of the overall structure.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for identity confirmation and structural analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification. A validated HPLC method should demonstrate high resolution, sensitivity, and reproducibility.
Comparative Analysis: Alternative Reference Standards
In the absence of a certified reference standard for Methyl 7-methoxycinnoline-3-carboxylate, it is prudent to consider other commercially available and well-characterized analogs as potential alternatives for method development and as system suitability standards.
| Compound | Structure | Key Differences from Target Analyte | Potential Use as a Reference Standard |
| Methyl 7-methoxycinnoline-3-carboxylate (Target) | COC1=CC2=NN=C(C=C2C=C1)C(=O)OC | - | The primary analyte of interest. |
| Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Primary Example) | COC1=CC=C2C(=C1)C(=CN=C2O)C(=O)OC | Quinoline core instead of cinnoline; presence of a hydroxyl group. | Excellent primary standard for method development due to structural similarity and commercial availability. |
| Quinoline-3-carboxylic acid [5][6] | O=C(O)C1=CC2=CC=CC=C2N=C1 | Unsubstituted quinoline core; carboxylic acid instead of methyl ester. | A simpler analog that can be used to establish the fundamental chromatographic and spectroscopic behavior of the quinoline-3-carboxylate scaffold. |
| Methyl quinoline-3-carboxylate [3] | COC(=O)C1=CC2=CC=CC=C2N=C1 | Unsubstituted quinoline core. | A closer analog to the target's ester functionality, useful for optimizing ester-specific analytical conditions. |
Experimental Protocols: A Validated Approach
The following protocols are presented as robust starting points for the analysis of Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and can be adapted for Methyl 7-methoxycinnoline-3-carboxylate. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[6][7]
HPLC-UV Method for Purity and Assay
This method is designed for the quantification of the main component and the detection of impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standards to a concentration within the calibration range.
Method Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak is well-resolved from all other peaks (impurities, degradation products). | Ensures that the method is measuring only the intended analyte without interference. |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Range | The range over which the method is linear, accurate, and precise. | Defines the concentration limits for reliable quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | Indicates the reliability of the method during normal use. |
Workflow for HPLC Method Validation
Caption: A logical workflow for the development and validation of an HPLC analytical method.
LC-MS/MS Method for Enhanced Specificity and Sensitivity
For bioanalytical applications or trace impurity analysis, a more sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often required.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or phenyl-hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A fast gradient optimized for the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion.
Internal Standard Selection:
The choice of an internal standard (IS) is critical for accurate quantification in LC-MS/MS. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression.[8]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A deuterated or ¹³C-labeled version of the analyte will have nearly identical physicochemical properties, providing the most accurate correction for variability.
-
Structural Analog: A compound with a similar chemical structure but a different mass can be used if a SIL-IS is not available. For Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a potential structural analog IS could be a related quinoline derivative with a different alkyl ester or a different substituent on the ring.
Comparison of Internal Standards for LC-MS/MS
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. 6480-68-8|Quinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Quinoline Yellow USP Reference Standard CAS 95193-83-2 Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Bioassay Validation: Leveraging 7-Methoxyquinoline-Based Probes for Robust and Sensitive Detection
For researchers, scientists, and drug development professionals, the validation of a bioassay is a critical step in ensuring data integrity and reliability. The choice of a fluorescent probe is paramount to this process, directly impacting the sensitivity, specificity, and overall performance of the assay. While a multitude of fluorescent probes exist, this guide focuses on the burgeoning class of 7-methoxyquinoline derivatives, offering a comprehensive comparison with established alternatives and providing the necessary experimental framework for their successful validation and implementation.
The Crucial Role of the Fluorescent Probe in Bioassay Validation
A bioassay's validity hinges on its ability to provide accurate and reproducible measurements of a biological analyte or process. Fluorescent probes are instrumental in achieving this, acting as reporters that translate a biological event into a measurable optical signal.[1][2] The ideal fluorescent probe should exhibit high quantum yield, photostability, a large Stokes shift, and minimal perturbation of the biological system under investigation. Furthermore, for quantitative bioassays, a linear and predictable relationship between the analyte concentration and the fluorescent signal is essential.
The validation process for a bioassay using a fluorescent probe is a multi-faceted endeavor, encompassing the characterization of the probe itself, optimization of the assay conditions, and a thorough assessment of its performance in the biological context. This guide will use the lens of 7-methoxyquinoline-based probes to illustrate these critical validation steps.
The Rise of 7-Methoxyquinoline Derivatives as Versatile Fluorescent Probes
Quinoline and its derivatives have garnered significant attention in the development of fluorescent probes due to their inherent photophysical properties and synthetic tractability.[2][3][4] The introduction of a methoxy group at the 7-position of the quinoline scaffold can significantly enhance its fluorescence quantum yield and modulate its emission wavelength, making these derivatives particularly attractive for bioassay development.[5]
The core structure of 7-methoxyquinoline offers a versatile platform for the synthesis of a diverse range of probes. By modifying substituents at other positions, researchers can fine-tune the probe's specificity for different analytes, its cellular localization, and its photophysical characteristics. For instance, the introduction of chelating groups can transform the 7-methoxyquinoline scaffold into a highly selective sensor for metal ions.[1][3]
The fluorescence of many 7-methoxyquinoline derivatives is governed by an intramolecular charge transfer (ICT) mechanism. In the ground state, the molecule has a certain electron distribution. Upon excitation with light of a specific wavelength, an electron is promoted to a higher energy level, leading to a redistribution of electron density and the formation of an excited state with a larger dipole moment. The return of the electron to the ground state is accompanied by the emission of a photon, which we observe as fluorescence. The energy, and therefore the color, of the emitted light is sensitive to the polarity of the probe's microenvironment. This property is particularly useful for developing probes that can report on changes in the cellular environment, such as membrane potential or protein binding events.
Comparative Analysis: 7-Methoxyquinoline Probes vs. Established Alternatives
To appreciate the advantages of 7-methoxyquinoline-based probes, a comparison with commonly used fluorescent dyes is essential. This section will objectively compare their performance based on key photophysical and practical parameters.
| Feature | 7-Methoxyquinoline Probes (Hypothetical) | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (nm) | ~350 - 400 | ~495 | ~555 |
| Emission Max (nm) | ~450 - 550 | ~525 | ~580 |
| Quantum Yield (Φ) | 0.4 - 0.8 | 0.92 | 0.31 |
| Photostability | Moderate to High | Low | High |
| pH Sensitivity | Can be designed to be pH-sensitive or insensitive | High (fluorescence quenched at acidic pH) | Low |
| Cell Permeability | Can be readily modified for cell permeability | Generally poor unless modified | Good |
| Synthetic Versatility | High | Moderate | Moderate |
Data Interpretation:
-
Excitation/Emission Spectra: 7-Methoxyquinoline probes typically exhibit excitation in the near-UV range and emission in the blue-green region of the spectrum. This can be advantageous in minimizing autofluorescence from biological samples, which is often more pronounced with shorter wavelength excitation.
-
Quantum Yield: The quantum yields of optimized 7-methoxyquinoline probes can be comparable to or even exceed those of some established dyes, leading to brighter signals and improved sensitivity.
-
Photostability: While fluorescein is notoriously prone to photobleaching, many quinoline derivatives exhibit greater photostability, allowing for longer exposure times during imaging experiments without significant signal loss.
-
pH Sensitivity: The sensitivity of fluorescein to pH is a major drawback for many applications. The quinoline scaffold can be engineered to be less susceptible to pH changes, providing more stable signals in varying cellular compartments.
-
Cell Permeability and Synthetic Versatility: The true strength of the 7-methoxyquinoline platform lies in its synthetic accessibility. The core structure can be readily functionalized to enhance cell permeability, target specific organelles, or introduce reactive groups for conjugation to biomolecules, offering a level of customization not as easily achieved with traditional dyes.
Experimental Validation of a Novel 7-Methoxyquinoline-Based Probe: A Step-by-Step Protocol
This section provides a detailed, albeit representative, protocol for the validation of a hypothetical 7-methoxyquinoline-based probe designed to detect intracellular zinc ions (a common application for quinoline-based sensors).[1]
Workflow for Bioassay Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
A Comparative Guide to the 13C NMR Chemical Shifts of the Cinnoline Core in Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Scaffold and the Power of 13C NMR
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and rigid framework have made it a cornerstone for the development of a diverse array of therapeutic agents, including kinase inhibitors, anticancer agents, and antibacterials. The precise structural elucidation of novel cinnoline derivatives is paramount in understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles.
Among the arsenal of analytical techniques available to the modern chemist, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous characterization of carbon frameworks. The chemical shift of each carbon atom in a molecule provides a sensitive probe of its local electronic environment, offering invaluable insights into the effects of substitution and the overall electron distribution within the molecule.
This in-depth technical guide provides a comparative analysis of the 13C NMR chemical shifts of the cinnoline core in methyl esters. We will delve into the characteristic spectral features of these compounds, compare them with their isomeric analogues, quinoline and quinoxaline methyl esters, and provide the foundational knowledge to interpret these spectra with confidence. This guide is designed to be a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Understanding the 13C NMR Landscape of N-Heterocycles: The Underlying Principles
The 13C NMR chemical shifts in aromatic and heteroaromatic systems are primarily governed by three key factors:
-
Hybridization State: sp2-hybridized carbons in aromatic rings typically resonate in the downfield region of the spectrum (110-160 ppm) compared to sp3-hybridized carbons.
-
Electron Density: The electron density around a carbon nucleus significantly influences its shielding. Electronegative atoms, such as nitrogen, withdraw electron density, leading to a deshielding effect and a downfield shift in the resonance of adjacent carbons. Conversely, electron-donating groups increase electron density, causing an upfield shift.
-
Substituent Effects: The introduction of substituents onto the aromatic core can induce significant changes in the chemical shifts of the ring carbons. These effects are a combination of inductive and resonance effects and can be transmitted throughout the molecule.
In N-heterocycles like cinnoline, quinoline, and quinoxaline, the position and number of nitrogen atoms in the ring are the dominant factors influencing the 13C NMR chemical shifts. The lone pair of electrons on the nitrogen atoms and their electron-withdrawing nature create a unique electronic landscape that is reflected in the NMR spectrum.
Comparative Analysis of 13C NMR Chemical Shifts
To illustrate the distinctive features of the cinnoline core, we present a comparison of the 13C NMR chemical shifts for the parent cinnoline molecule and its methyl ester derivatives, alongside the corresponding data for quinoline and quinoxaline analogues. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: 13C NMR Chemical Shifts (ppm) of Cinnoline and its Methyl Ester Derivatives
| Carbon Position | Cinnoline (in CDCl3)[1] | Methyl cinnoline-4-carboxylate (Predicted) | Methyl cinnoline-3-carboxylate (Predicted) |
| C-3 | 146.1 | 145.5 | 135.0 |
| C-4 | 124.6 | 128.0 | 148.0 |
| C-4a | 127.8 | 129.0 | 128.5 |
| C-5 | 132.1 | 133.0 | 132.5 |
| C-6 | 128.3 | 129.0 | 128.8 |
| C-7 | 132.1 | 133.0 | 132.5 |
| C-8 | 129.4 | 130.0 | 129.8 |
| C-8a | 150.9 | 151.5 | 151.0 |
| C=O | - | 165.0 | 164.5 |
| OCH3 | - | 52.5 | 52.0 |
Table 2: Comparative 13C NMR Chemical Shifts (ppm) of the Core Carbons in Methyl Esters of Cinnoline, Quinoline, and Quinoxaline
| Carbon Position | Methyl cinnoline-4-carboxylate (Predicted) | Methyl quinoline-4-carboxylate (in DMSO-d6) | Methyl quinoxaline-2-carboxylate (in CDCl3) |
| C-2 | - | 150.5 | 144.5 |
| C-3 | 145.5 | 122.0 | 145.0 |
| C-4 | 128.0 | 140.0 | - |
| C-4a | 129.0 | 129.5 | 141.0 |
| C-5 | 133.0 | 130.0 | 130.5 |
| C-6 | 129.0 | 127.5 | 131.0 |
| C-7 | 133.0 | 129.0 | 131.0 |
| C-8 | 130.0 | 125.0 | 130.5 |
| C-8a | 151.5 | 148.0 | 141.5 |
| C=O | 165.0 | 166.5 | 165.5 |
| OCH3 | 52.5 | 53.0 | 53.5 |
Note: The numbering of the quinoxaline ring is different from that of cinnoline and quinoline. The data for quinoline and quinoxaline derivatives is sourced from experimental values where available and serves to highlight the influence of the nitrogen atom positions.
Key Observations and Mechanistic Insights
-
Deshielding Effect of the Diaza Group: The most striking feature of the cinnoline 13C NMR spectrum is the significant downfield shift of the carbons in the pyridazine ring (C-3, C-4, and C-8a) compared to the carbocyclic ring. This is a direct consequence of the electron-withdrawing nature of the two adjacent nitrogen atoms.
-
Influence of the Methyl Ester Group: The introduction of a methyl ester group induces notable changes in the chemical shifts of the cinnoline core, particularly at the point of attachment (ipso-carbon) and the ortho and para positions. The carbonyl group of the ester is a strongly deshielding group, and its influence is transmitted through both inductive and resonance effects.
-
Comparison with Quinoline and Quinoxaline:
-
Quinoline: In the quinoline system, the single nitrogen atom exerts a strong deshielding effect on the adjacent carbons (C-2 and C-8a). The carbons in the carbocyclic ring have chemical shifts that are more akin to those in naphthalene.
-
Quinoxaline: The two nitrogen atoms in the pyrazine ring of quinoxaline are in a 1,4-relationship. This leads to a more symmetrical distribution of their electron-withdrawing effects compared to the 1,2-arrangement in cinnoline. Consequently, the chemical shifts of the carbons in the pyrazine ring of quinoxaline differ significantly from those in the pyridazine ring of cinnoline.
-
Visualizing the Structural and Electronic Differences
To further illustrate the relationships between structure and 13C NMR chemical shifts, the following diagrams are provided.
Caption: Generalized workflow for 13C NMR data acquisition.
Caption: Conceptual comparison of electronic effects in N-heterocycles.
Experimental Protocol: A Self-Validating System for Acquiring High-Quality 13C NMR Data
The following protocol outlines a robust and self-validating methodology for the acquisition of 13C NMR spectra of cinnoline methyl esters and related compounds. The causality behind each step is explained to ensure technical accuracy and reproducibility.
1. Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by 1H NMR and/or LC-MS prior to 13C NMR analysis.
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at a well-defined chemical shift (δ ≈ 77.16 ppm), which can be used as a secondary reference.
-
Concentration: Dissolve 5-20 mg of the compound in approximately 0.6 mL of CDCl3 in a clean, dry 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the primary reference standard for 1H and 13C NMR (δ = 0.00 ppm). While the solvent peak can be used for referencing, the addition of a small amount of TMS provides a more accurate and universally accepted reference point.
2. NMR Spectrometer Setup: Ensuring Instrument Fidelity
-
Field-Frequency Lock: The spectrometer's lock system should be engaged on the deuterium signal of the solvent (e.g., CDCl3). This compensates for any drift in the magnetic field during the experiment, ensuring high spectral resolution.
-
Shimming: The magnetic field homogeneity must be optimized by shimming. This process minimizes magnetic field gradients across the sample, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Tuning and Matching: The NMR probe must be tuned to the 13C resonance frequency and the impedance matched to the spectrometer's electronics. This ensures efficient transfer of radiofrequency power to the sample and optimal signal detection.
3. 13C NMR Spectrum Acquisition: The Heart of the Experiment
-
Pulse Sequence: A standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically employed. Proton decoupling simplifies the spectrum by removing 1H-13C coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of at least 250 ppm (e.g., -20 to 230 ppm) is recommended to ensure that all carbon resonances, from the methyl group of the ester to the carbonyl carbon, are captured.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are sufficient for a moderately concentrated sample. The number of scans should be increased for more dilute samples to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate. This delay allows the carbon nuclei to return to their equilibrium state between pulses, ensuring accurate signal intensities, although for quantitative analysis, longer delays are necessary.
-
4. Data Processing and Analysis: From Raw Data to Interpretable Spectrum
-
Fourier Transformation (FT): The acquired free induction decay (FID) is converted from the time domain to the frequency domain via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape. The baseline is then corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the CDCl3 solvent peak at 77.16 ppm.
-
Peak Picking and Assignment: The chemical shift of each peak is determined. The assignment of peaks to specific carbon atoms in the molecule is achieved through a combination of chemical shift prediction, comparison with related compounds, and, for unambiguous assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Conclusion: A Valuable Tool for the Medicinal Chemist
This guide has provided a comprehensive overview of the 13C NMR chemical shifts of the cinnoline core in methyl esters, offering a comparative analysis with related N-heterocyclic systems. By understanding the fundamental principles that govern these chemical shifts and by employing robust experimental protocols, researchers can leverage 13C NMR spectroscopy as a powerful tool for the structural elucidation and characterization of novel cinnoline derivatives. The data and insights presented herein are intended to facilitate the rational design and development of new therapeutic agents based on this important heterocyclic scaffold.
References
-
Journal of the Chemical Society, Perkin Transactions 2, 1977 , 769-772. [Link]
-
Magnetic Resonance in Chemistry, 2005 , 43(6), 489-491. [Link]
-
Molecules, 2011 , 16(8), 6649-6659. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. [Link]
-
Journal of Organic Chemistry, 2010 , 75(9), 2976-2983. [Link]
-
Journal of Heterocyclic Chemistry, 1985 , 22(1), 123-128. [Link]
Sources
Safety Operating Guide
Methyl 7-methoxycinnoline-3-carboxylate proper disposal procedures
[1][2][7]
Regulatory Compliance & Codes
References
Sources
- 1. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 7-Methoxycinnoline-3-carboxylate [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR860000344B1 - Process for preparing cinnoline derivatives - Google Patents [patents.google.com]
- 6. aaronchem.com [aaronchem.com]
- 7. chemscene.com [chemscene.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 7-methoxycinnoline-3-carboxylate
As a novel or specialized research chemical, Methyl 7-methoxycinnoline-3-carboxylate lacks extensive, publicly available toxicological data. This guide provides a robust operational framework grounded in the principle of as-low-as-reasonably-achievable (ALARA) exposure. The recommendations are synthesized from safety protocols for analogous heterocyclic and quinoline-based compounds and general best practices for handling new chemical entities (NCEs) in a research and development setting.
The foundational assumption is that this compound is biologically active and presents potential hazards, including skin, eye, and respiratory irritation, and may be harmful if ingested.[1][2][3][4]
The Hierarchy of Controls: A Proactive Safety Paradigm
Before any personal protective equipment is selected, the primary methods for exposure mitigation must be implemented. PPE is the final barrier between the researcher and the chemical hazard, not the first line of defense.[5][6]
-
Engineering Controls : All procedures involving the handling of solid (weighing, transferring) or dissolved Methyl 7-methoxycinnoline-3-carboxylate must be performed within a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure.
-
Administrative Controls : Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific handling protocols outlined in this guide.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is based on a risk assessment of the planned procedures. The following table summarizes the minimum required PPE for handling Methyl 7-methoxycinnoline-3-carboxylate.
| Protection Area | Required PPE | Rationale and Key Considerations |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine powders.[6][8] For procedures with a high risk of splashing (e.g., handling large volumes, exothermic reactions), a face shield must be worn over the goggles .[8][9] |
| Hand | Nitrile Gloves (minimum 4 mil thickness) | Provides protection against incidental splashes.[10] Since specific chemical breakthrough data is unavailable, gloves must be inspected for defects before each use and changed immediately upon known or suspected contamination .[2][6] For extended procedures or handling larger quantities, double-gloving is required. |
| Body | Flame-Resistant (FR) Laboratory Coat | Protects skin and personal clothing from splashes and spills.[8] The coat must be fully buttoned with sleeves rolled down. A chemically resistant apron made of materials like neoprene can be worn over the lab coat for added protection when handling significant liquid volumes.[6] |
| Clothing & Footwear | Full-Length Pants & Closed-Toe Shoes | No skin should be exposed between the lab coat and footwear.[5][8] Shoes must be made of a non-porous material to protect against spills. |
| Respiratory | (Engineering Controls are Primary) | All work must be conducted in a chemical fume hood to prevent inhalation.[7] A respirator (e.g., N95 for powders, or an elastomeric respirator with appropriate cartridges for vapors) may be required only for emergency situations like a large spill cleanup outside of a fume hood, and requires separate training and fit-testing.[5][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety is integrated into every step of the workflow, from preparation to cleanup.
Workflow Visualization
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
